molecular formula C18H21FN4O3S B610490 Ripk-IN-4

Ripk-IN-4

Cat. No.: B610490
M. Wt: 392.4 g/mol
InChI Key: QWDMZDSZMVJFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIPK2-IN-8 is a potent and selective RIPK2 inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridin-3-yl)-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDMZDSZMVJFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ripk-IN-4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of Ripk-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will dissect its biochemical and cellular mechanisms of action, supported by field-proven experimental protocols designed for robust validation in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and utilize this important chemical probe.

The Central Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator at the crossroads of cell survival, inflammation, and programmed cell death.[1][2][3] As a key component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway, RIPK1's function is multifaceted. Its scaffolding activity is essential for the activation of the pro-survival NF-κB pathway.[3][4] Conversely, the kinase activity of RIPK1 is a key driver of two distinct cell death pathways: apoptosis and a regulated form of necrosis known as necroptosis.[2][5][6]

Necroptosis is a pro-inflammatory mode of cell death implicated in a wide range of human pathologies, including inflammatory diseases, ischemia-reperfusion injury, and neurodegenerative disorders.[1][7][8] This pathway is typically engaged when apoptosis is blocked.[8][9] The kinase activity of RIPK1 initiates a signaling cascade that involves the recruitment and activation of RIPK3, which in turn phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and the release of damage-associated molecular patterns (DAMPs).[9][10][11] Given its pivotal role in initiating this inflammatory cell death, the kinase function of RIPK1 has emerged as a highly attractive therapeutic target.[2][3][12][13]

Ripk-IN-4: A Selective Type II Kinase Inhibitor of RIPK1

Ripk-IN-4 is a potent and selective small molecule inhibitor designed to specifically target the kinase activity of RIPK1.[14][15][16] Understanding its precise mechanism is key to its application as a research tool and potential therapeutic agent.

Biochemical Mechanism: Direct Engagement with RIPK1

Ripk-IN-4 is classified as a Type II kinase inhibitor . Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize an inactive conformation. Specifically, Ripk-IN-4 binds to the "DLG-out" inactive form of RIPK1.[14][15][16][17] This binding mode involves interaction with the ATP-binding pocket and an adjacent allosteric site, conferring high selectivity and potency.

The efficacy of this direct inhibition is quantified by its half-maximal inhibitory concentration (IC50).

Assay Type Target IC50 Value Reference
Biochemical Kinase AssayRIPK116 nM[14][15][16]
ADP-Glo Kinase AssayRIPK110 nM[14][15][16]

This data demonstrates that Ripk-IN-4 potently inhibits the enzymatic function of RIPK1 at low nanomolar concentrations in biochemical assays.

Cellular Mechanism: Interruption of the Necroptotic Signaling Cascade

Within a cellular context, the direct inhibition of RIPK1's kinase activity by Ripk-IN-4 prevents the initiation of the necroptosis cascade. Upon stimulation (e.g., with TNFα), RIPK1 is recruited to the TNFR1 signaling complex. When the apoptotic pathway is inhibited (e.g., by a pan-caspase inhibitor), RIPK1's kinase activity would normally lead to its autophosphorylation at key sites like Serine 166, a critical step for the recruitment and activation of RIPK3.[11][18]

By binding to and stabilizing the inactive conformation of RIPK1, Ripk-IN-4 directly prevents this autophosphorylation event. This blockade acts as a circuit breaker for the entire downstream pathway, preventing the activation of RIPK3 and the subsequent phosphorylation and executioner function of MLKL. The result is a complete inhibition of necroptotic cell death.

cluster_necroptosis Necroptotic Cascade TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds ComplexI Complex I (Survival/NF-κB) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 contains pRIPK1 p-RIPK1 (S166) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome (Complex IIb) RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL MLKL->pMLKL pRIPK1->Necrosome forms pRIPK3 p-RIPK3 pRIPK3->MLKL phosphorylates MembraneRupture Membrane Rupture (Necroptosis) pMLKL->MembraneRupture oligomerizes & translocates to cause Necrosome->pRIPK3 activates RipkIN4 Ripk-IN-4 RipkIN4->pRIPK1 INHIBITS

Caption: TNFα-induced necroptosis pathway and the inhibitory action of Ripk-IN-4.

Experimental Validation Protocols

To rigorously validate the mechanism of action of Ripk-IN-4, a series of biochemical and cell-based assays must be performed. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Overall Experimental Workflow

The validation process follows a logical progression from direct target engagement in a purified system to functional outcomes in a cellular model, and finally to confirmation of pathway inhibition.

Assay1 Protocol 3.2 Biochemical Kinase Assay Assay2 Protocol 3.3 Cellular Necroptosis Assay Assay1->Assay2 informs Result1 Determine IC50 (Direct Inhibition) Assay1->Result1 Assay3 Protocol 3.4 Western Blot Analysis Assay2->Assay3 provides samples for Result2 Measure EC50 (Cell Protection) Assay2->Result2 Result3 Confirm Pathway Blockade (p-RIPK1, p-MLKL) Assay3->Result3

Caption: Workflow for validating the mechanism of action of a RIPK1 inhibitor.

Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

Objective: To quantify the direct inhibitory effect of Ripk-IN-4 on the enzymatic activity of recombinant human RIPK1.

Causality: This assay directly measures the production of ADP, a product of the kinase's ATP hydrolysis activity. A reduction in ADP directly correlates with the inhibition of RIPK1 kinase function. The ADP-Glo™ system provides a robust, luminescence-based readout.[19][20]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Recombinant RIPK1: Dilute active human RIPK1 enzyme in kinase buffer to a working concentration of 2x the final desired concentration (e.g., 20 ng/reaction).

    • Substrate Mix: Prepare a 2x solution of a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in kinase buffer.[20] A common starting ATP concentration is 10-50 µM.

    • Ripk-IN-4 Dilution Series: Prepare a serial dilution of Ripk-IN-4 in DMSO, then further dilute in kinase buffer to achieve a 10x final concentration. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 2.5 µL of 10x Ripk-IN-4 dilution or DMSO control to the wells of a 384-well plate.

    • Add 12.5 µL of 2x recombinant RIPK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of 2x Substrate Mix to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and measure ADP production by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay (Promega).

    • Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with "no enzyme" (high inhibition) and "DMSO control" (no inhibition) wells.

    • Plot the percentage of inhibition against the log concentration of Ripk-IN-4 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Necroptosis Inhibition Assay

Objective: To determine the potency of Ripk-IN-4 in protecting cells from induced necroptosis.

Causality: This assay creates a cellular environment where necroptosis is the primary mode of cell death. By treating human HT-29 or U937 cells with TNFα and the pan-caspase inhibitor zVAD-fmk, the apoptotic pathway is blocked, shunting the signal towards RIPK1-dependent necroptosis.[13][21] The ability of Ripk-IN-4 to preserve cell viability is a direct measure of its cellular efficacy.

Methodology:

  • Cell Plating:

    • Seed HT-29 cells in a 96-well clear-bottom plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Ripk-IN-4 in cell culture medium.

    • Pre-treat the cells by adding the diluted Ripk-IN-4 or a vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction:

    • Prepare a necroptosis induction cocktail containing human TNFα (final concentration 20 ng/mL) and zVAD-fmk (final concentration 20 µM) in cell culture medium.

    • Add the induction cocktail to all wells except the "untreated" control wells.

    • Controls:

      • Untreated cells (vehicle only)

      • Cells with induction cocktail + vehicle (Maximum cell death)

      • Cells with TNFα only

      • Cells with zVAD-fmk only

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • Quantify cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with Propidium Iodide (PI) and analysis via flow cytometry or imaging.[9][10][22][23]

    • For CellTiter-Glo®, follow the manufacturer's protocol to measure ATP levels as an indicator of viable cells.

  • Data Analysis:

    • Normalize the data with "induction cocktail + vehicle" (0% viability) and "untreated" (100% viability) controls.

    • Plot the percentage of cell viability against the log concentration of Ripk-IN-4 and fit the data to determine the EC50 value.

Protocol: Western Blot Analysis of Necroptosis Signaling

Objective: To confirm that Ripk-IN-4 inhibits the phosphorylation of RIPK1 and MLKL in a cellular model of necroptosis.

Causality: Western blotting provides direct visual evidence of target engagement within the cell. The phosphorylation of RIPK1 (S166) and its downstream substrate MLKL (S358) are specific and definitive biomarkers of necroptome activation.[9][11][18] A reduction in the phosphorylated forms of these proteins in the presence of Ripk-IN-4 validates its on-target mechanism of action.

Methodology:

  • Sample Preparation:

    • Set up an experiment identical to the Cellular Necroptosis Assay (Protocol 3.3) in 6-well plates with a higher cell number.

    • Treat cells with vehicle or a potent concentration of Ripk-IN-4 (e.g., 10x EC50) prior to stimulating with the TNFα/zVAD-fmk cocktail for a shorter duration (e.g., 4-6 hours, to capture peak phosphorylation).

    • Harvest cells by scraping into ice-cold PBS and pelleting by centrifugation (500 x g, 5 min, 4°C).

  • Cell Lysis:

    • Lyse the cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[24]

    • Sonicate briefly to shear DNA and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[25]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize samples to equal protein amounts (e.g., 20-30 µg) and boil in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Key Antibodies:

        • Phospho-RIPK1 (Ser166)

        • Total RIPK1

        • Phospho-MLKL (Ser358)

        • Total MLKL

        • Loading Control (e.g., GAPDH or β-Actin)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis:

    • Compare the band intensities for phosphorylated proteins in the Ripk-IN-4-treated samples versus the vehicle-treated, stimulated samples. A clear reduction in p-RIPK1 and p-MLKL signals in the presence of the inhibitor confirms its mechanism of action.

Conclusion

Ripk-IN-4 is a highly specific chemical probe that functions as a Type II inhibitor of RIPK1 kinase. Its mechanism of action is rooted in its ability to bind and stabilize an inactive "DLG-out" conformation of the enzyme, thereby preventing the autophosphorylation event required to initiate necroptotic signaling. This biochemical inhibition translates directly to a potent cytoprotective effect in cellular models of necroptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate this mechanism, ensuring the integrity and reproducibility of studies utilizing this powerful inhibitor.

References

  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (2023). Frontiers in Immunology. Retrieved January 16, 2026, from [Link]

  • RIPK1-IN-4 | RIP1 kinase inhibitor | Buy from Supplier AdooQ®. (n.d.). Adooq.com. Retrieved January 16, 2026, from [Link]

  • Newton, K., & Manning, G. (2016). Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved January 16, 2026, from [Link]

  • Wang, H., et al. (2021). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Chemical Biology. Retrieved January 16, 2026, from [Link]

  • The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death. (2016). Cell Death and Differentiation. Retrieved January 16, 2026, from [Link]

  • Yuan, J., & Amin, P. (2018). Targeting RIPK1 kinase for modulating inflammation in human diseases. Annals of the New York Academy of Sciences. Retrieved January 16, 2026, from [Link]

  • Assessing Cell Health: Necroptosis. (2017). Bio-Rad. Retrieved January 16, 2026, from [Link]

  • Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Methodological advances in necroptosis research: From challenges to solutions. (2021). Frontiers in Cell and Developmental Biology. Retrieved January 16, 2026, from [Link]

  • Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • List of in vitro cellular necroptotic assays | Download Table. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2020). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 16, 2026, from [Link]

  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2023). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved January 16, 2026, from [Link]

  • RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice. (2013). Cell Death & Differentiation. Retrieved January 16, 2026, from [Link]

  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved January 16, 2026, from [Link]

  • Biomarkers for the detection of necroptosis. (2016). Cellular and Molecular Life Sciences. Retrieved January 16, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

The Dual Identity of Ripk-IN-4: A Technical Guide to the Discovery and Synthesis of Potent RIPK1 and RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, precision in nomenclature is paramount. The designation "Ripk-IN-4" presents a critical ambiguity, referring to two distinct and potent inhibitors targeting different members of the Receptor-Interacting Protein Kinase (RIPK) family. This guide provides an in-depth technical exploration of both entities: a selective type II inhibitor of RIPK1 and a potent inhibitor of RIPK2. Understanding the discovery, synthesis, and mechanism of action of each is crucial for their effective application in research and therapeutic development.

Part 1: RIPK1-IN-4, a Selective Type II Kinase Inhibitor for Necroptosis and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is a key driver of necroptosis, a lytic and inflammatory form of cell death implicated in a range of pathologies such as autoimmune diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3] Consequently, the development of potent and selective RIPK1 inhibitors is a significant focus of therapeutic research.

Discovery of RIPK1-IN-4

RIPK1-IN-4 (CAS 1481641-08-0) emerged from discovery efforts aimed at identifying novel kinase inhibitors.[4] It is a potent and selective type II kinase inhibitor, a class of molecules that bind to the inactive "DFG-out" conformation of the kinase.[4] This mode of binding, where the conserved Asp-Phe-Gly (DFG) motif is flipped from its active conformation, provides a high degree of selectivity as it utilizes a binding pocket adjacent to the ATP-binding site that is less conserved across the kinome.[3] The discovery of RIPK1-IN-4 was a result of structure-based drug design and high-throughput screening campaigns that sought to identify compounds with this specific binding modality.

Mechanism of Action and Signaling Pathway

RIPK1-IN-4 exerts its inhibitory effect by binding to the inactive DLG-out form of RIPK1, preventing the conformational changes required for its activation and subsequent downstream signaling.[4] In the context of tumor necrosis factor (TNF)-induced signaling, RIPK1 acts as a central node. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to pro-survival NF-κB activation. Alternatively, RIPK1 can dissociate and form a cytosolic death-inducing complex (Complex II), leading to either apoptosis (via caspase-8) or necroptosis. In the necroptotic pathway, RIPK1 kinase activity is essential for the recruitment and activation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[5] By locking RIPK1 in an inactive state, RIPK1-IN-4 effectively blocks the initiation of the necroptotic cascade.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_scaffold Ubiquitination RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase transitions to NFkB NF-κB RIPK1_scaffold->NFkB Survival RIPK3 RIPK3 RIPK1_kinase->RIPK3 activates FADD FADD RIPK1_kinase->FADD MLKL MLKL RIPK3->MLKL phosphorylates MLKL->MLKL Casp8 Caspase-8 Casp8->Casp8 FADD->Casp8 recruits RIPK1_IN_4 RIPK1-IN-4 RIPK1_IN_4->RIPK1_kinase inhibits TNF TNF-α TNF->TNFR1

Figure 1: Simplified RIPK1 signaling pathway and the inhibitory action of RIPK1-IN-4.
Synthesis of RIPK1-IN-4

While a detailed, step-by-step synthesis of RIPK1-IN-4 is not publicly available in peer-reviewed literature, a representative synthetic route can be proposed based on the synthesis of similar pyrazolyl-triazolopyridine kinase inhibitors. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.

Representative Synthetic Protocol:

  • Step 1: Synthesis of the Pyrazole Intermediate. A substituted pyrazole can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.

  • Step 2: Synthesis of the Triazolopyridine Core. This heterocyclic system can be formed by the cyclization of a 2-hydrazinopyridine derivative with a suitable one-carbon synthon, such as an orthoformate.

  • Step 3: Functionalization of the Core Structures. The pyrazole and triazolopyridine cores would be functionalized to introduce the necessary reactive groups for their subsequent coupling. This could involve halogenation or boronic ester formation.

  • Step 4: Final Coupling Reaction. The final step would likely be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to link the pyrazole and triazolopyridine fragments.

Biological Activity of RIPK1-IN-4

RIPK1-IN-4 is a highly potent inhibitor of RIPK1 kinase activity. Its biological activity is summarized in the table below.

Parameter Value Assay Reference
IC50 (RIPK1) 16 nMBiochemical Assay[4]
IC50 (ADP-Glo) 10 nMKinase Assay[4]

Table 1: Biological activity of RIPK1-IN-4.

Part 2: "Ripk-IN-4" as a Potent and Selective RIPK2 Inhibitor

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2).[6][7] NOD1 and NOD2 are intracellular pattern recognition receptors that detect bacterial peptidoglycans, and their activation triggers a RIPK2-dependent signaling cascade leading to the activation of NF-κB and MAP kinases, and the subsequent production of pro-inflammatory cytokines.[2] Dysregulation of the NOD-RIPK2 pathway is associated with inflammatory diseases, including inflammatory bowel disease (IBD).[8]

Discovery of the RIPK2 Inhibitor "Ripk-IN-4"

The compound referred to as "RIPK-IN-4" in some commercial sources (CAS 2141969-56-2) is a potent and selective inhibitor of RIPK2.[9] Its discovery was driven by the therapeutic potential of targeting RIPK2 in inflammatory disorders. The development of this class of inhibitors often involves a structure-guided design approach, starting from a known kinase inhibitor scaffold and optimizing for potency and selectivity against RIPK2.[2][6][7]

Mechanism of Action and Signaling Pathway

This RIPK2 inhibitor functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RIPK2 kinase domain.[2] This binding event prevents the autophosphorylation and activation of RIPK2, thereby blocking the downstream signaling cascade that leads to inflammation. Upon recognition of bacterial peptidoglycan fragments, NOD1/2 recruits RIPK2, leading to its ubiquitination and the formation of a signaling platform that activates the TAK1 and IKK complexes, culminating in NF-κB activation. By inhibiting RIPK2, "Ripk-IN-4" effectively shuts down this pro-inflammatory signaling pathway.

RIPK2_Signaling_Pathway cluster_cytosol Cytosol NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits and activates TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates NFkB->NFkB Ripk_IN_4 Ripk-IN-4 (RIPK2i) Ripk_IN_4->RIPK2 inhibits PGN Peptidoglycan PGN->NOD1_2 activates

Figure 2: Simplified NOD-RIPK2 signaling pathway and the inhibitory action of "Ripk-IN-4".
Synthesis of the RIPK2 Inhibitor "Ripk-IN-4"

The synthesis of this class of 4-aminoquinoline-based RIPK2 inhibitors has been described in the literature.[1] The following is a detailed, representative protocol for the synthesis of a potent 4-aminoquinoline RIPK2 inhibitor.

Experimental Protocol: Synthesis of a 4-Aminoquinoline RIPK2 Inhibitor

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of 6-bromo-4-chloroquinoline in tert-butanol, add the desired amine (e.g., benzo[d]thiazol-5-amine). Heat the reaction mixture at 80 °C for 4 hours. After cooling, the product, a 6-bromo-N-(substituted)-quinolin-4-amine, can be isolated by filtration and washing.

  • Step 2: Suzuki Coupling. In a reaction vessel, combine the 6-bromo-N-(substituted)-quinolin-4-amine from Step 1, a suitable boronic acid or boronic ester (e.g., a pyridinylboronic acid), a palladium catalyst such as Pd(PPh3)4, and a base like sodium carbonate. Add a mixture of 1,4-dioxane and water as the solvent. Heat the reaction at 80 °C for 8 hours.

  • Step 3: Work-up and Purification. After the reaction is complete, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final 4-aminoquinoline RIPK2 inhibitor.

Biological Activity of the RIPK2 Inhibitor "Ripk-IN-4"

This RIPK2 inhibitor demonstrates high potency and selectivity. Its key biological activity data are presented below.

Parameter Value Assay Reference
IC50 (RIPK2) 3 nMBiochemical Assay[9]

Table 2: Biological activity of the RIPK2 inhibitor "Ripk-IN-4".

Conclusion: Distinguishing and Applying "Ripk-IN-4" in Research

The dual identity of "Ripk-IN-4" underscores the importance of precise chemical identifiers, such as CAS numbers, in scientific communication. Both the RIPK1 and RIPK2 inhibitors discussed herein are powerful research tools and potential therapeutic leads. RIPK1-IN-4, as a type II inhibitor, offers a high degree of selectivity for studying the role of RIPK1 kinase activity in necroptosis and inflammation. The 4-aminoquinoline-based RIPK2 inhibitor provides a potent means to investigate and modulate NOD-dependent inflammatory signaling. This guide provides the foundational technical knowledge for researchers to synthesize, understand, and effectively utilize these important kinase inhibitors in their drug discovery and development endeavors.

References

  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

  • Fan, T., Ji, Y., Chen, D., et al. (2022). Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. ResearchGate. [Link]

  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

  • Fan, T., et al. (2022). Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. ResearchGate. [Link]

  • Qin, Y., Li, D., et al. (2024). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B, 14(1), 319-334. [Link]

  • He, X., et al. (2023). Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease. Biochemical Pharmacology, 214, 115647. [Link]

  • Patsnap Synapse. (2024). What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of GSK2982772, a Selective Allosteric Inhibitor of RIPK1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK1, a Linchpin of Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, standing at the crossroads of inflammation, apoptosis, and a form of programmed necrosis known as necroptosis.[1] This serine/threonine kinase acts as a molecular scaffold in response to various stimuli, most notably from the tumor necrosis factor (TNF) receptor 1.[1] Depending on the cellular context and post-translational modifications, RIPK1 can either promote cell survival and inflammatory signaling through the NF-κB pathway or trigger cell death. Its kinase activity is a key determinant in switching between these outcomes. Dysregulation of RIPK1 has been implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[2]

This guide provides an in-depth technical overview of the preclinical characterization of GSK2982772, a first-in-class, potent, and highly selective allosteric inhibitor of RIPK1.[3] We will delve into the core principles and methodologies used to elucidate its mechanism of action, quantify its interaction with RIPK1, and confirm its engagement with the target in a cellular environment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the experimental framework for characterizing a novel kinase inhibitor.

GSK2982772: A Profile of a Selective RIPK1 Inhibitor

GSK2982772 is an orally active, small molecule inhibitor that binds to an allosteric pocket within the RIPK1 kinase domain.[4] This mode of inhibition is a key differentiator from traditional ATP-competitive inhibitors.

The Rationale for an Allosteric Approach

The decision to pursue an allosteric inhibitor of RIPK1 is rooted in the desire for enhanced selectivity and a more nuanced modulation of kinase function.[5] The ATP-binding pocket is highly conserved across the human kinome, making it challenging to develop highly selective ATP-competitive inhibitors without off-target effects.[6] Allosteric sites, on the other hand, are often less conserved, offering a unique topological landscape for designing highly specific molecules.[5] By binding to a site distinct from the active site, allosteric inhibitors can induce conformational changes that lock the kinase in an inactive state, providing a powerful and selective means of inhibition.[7] This approach can lead to drugs with improved safety profiles, a critical consideration for therapies targeting chronic inflammatory conditions.[8]

Quantitative Characterization of GSK2982772

The potency and selectivity of GSK2982772 have been rigorously determined through a series of biochemical and cellular assays. The following table summarizes key quantitative data for this inhibitor.

Assay TypeTargetSpeciesIC50/EC50Reference
ADP-Glo™ Kinase AssayRIPK1Human10.2 nM (at 10 µM ATP)[9]
ADP-Glo™ Kinase AssayRIPK1Human16 nM[10]
ADP-Glo™ Kinase AssayRIPK1Monkey20 nM[10]
hPXR Activation AssayhPXRHuman13 µM[10]
hERG Inhibition AssayhERGHuman195 µM[10]

Core Methodologies for Characterizing GSK2982772-RIPK1 Interaction

A multi-faceted approach is essential to fully characterize the interaction between an inhibitor and its target protein. This involves moving from a simplified in vitro system to a more physiologically relevant cellular context. Here, we detail three critical experimental workflows.

In Vitro Potency Determination: The ADP-Glo™ Kinase Assay

Scientific Rationale: The initial step in characterizing any kinase inhibitor is to determine its potency against the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[1] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can accurately determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.[11]

Experimental Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of GSK2982772 add_inhibitor Add GSK2982772 to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute RIPK1 enzyme in kinase buffer add_enzyme Add RIPK1 enzyme prep_enzyme->add_enzyme prep_atp Prepare ATP solution start_reaction Initiate reaction by adding ATP prep_atp->start_reaction add_inhibitor->add_enzyme incubate_pre Pre-incubate inhibitor and enzyme (30 min) add_enzyme->incubate_pre incubate_pre->start_reaction incubate_reaction Incubate at 30°C (30-60 min) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_luminescence Read luminescence on plate reader incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ RIPK1 Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase reaction buffer: 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 2 mM DTT, and 0.02% Triton X-100.

    • Dilute recombinant human RIPK1 enzyme to a working concentration of 20 ng/µL in 1x kinase reaction buffer.

    • Prepare a 2x ATP solution at a concentration of 20 µM in 1x kinase reaction buffer.

    • Perform a serial dilution of GSK2982772 in DMSO, followed by a dilution in 1x kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted GSK2982772 or DMSO (vehicle control).

    • Add 2.5 µL of the diluted RIPK1 enzyme to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the RIPK1 kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: While in vitro assays are crucial for determining potency, it is essential to confirm that the inhibitor can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a cellular context.[4] The principle of CETSA is that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tagg).[12] By heating intact cells treated with the inhibitor to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can observe a shift in the melting curve, providing direct evidence of target engagement.

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture cells (e.g., HT-29) to desired confluency treat_cells Treat cells with GSK2982772 or DMSO (1 hr, 37°C) cell_culture->treat_cells aliquot_cells Aliquot cell suspensions into PCR tubes/plate treat_cells->aliquot_cells heat_challenge Heat samples across a temperature gradient (e.g., 40-60°C for 3 min) aliquot_cells->heat_challenge cool_samples Cool samples to RT heat_challenge->cool_samples lyse_cells Lyse cells by freeze-thaw cycles cool_samples->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect soluble fraction (supernatant) centrifuge->collect_supernatant quantify_protein Quantify soluble RIPK1 (e.g., Western Blot, ELISA) collect_supernatant->quantify_protein plot_curve Plot % soluble RIPK1 vs. Temperature quantify_protein->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment:

    • Culture a suitable human cell line, such as HT-29 colon adenocarcinoma cells, in appropriate media until they reach approximately 80-90% confluency.

    • Harvest the cells and resuspend them in fresh media.

    • Treat the cells with GSK2982772 at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.

    • Incubate the cells at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Place the tubes/plate in a thermal cycler and heat the samples across a temperature gradient (e.g., from 40°C to 60°C in 2°C increments) for 3 minutes.

    • After the heat challenge, cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze the amount of soluble RIPK1 in each sample by Western blotting.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RIPK1 overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the RIPK1 band intensity at each temperature to the intensity of the unheated (room temperature) sample.

    • Plot the percentage of soluble RIPK1 against the temperature for both the DMSO- and GSK2982772-treated samples.

    • The shift in the melting curve to a higher temperature in the presence of GSK2982772 indicates target engagement.

Cellular Pharmacodynamics: Immunoprecipitation and Western Blotting for Downstream Signaling

Scientific Rationale: To confirm that target engagement translates into a functional cellular effect, it is crucial to measure the modulation of downstream signaling events. In the necroptosis pathway, the activation of RIPK1 leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[13] Phosphorylated MLKL (p-MLKL) then oligomerizes and translocates to the plasma membrane to execute cell death.[13] By using immunoprecipitation to isolate RIPK1 and its interacting partners, followed by Western blotting to detect the phosphorylation of MLKL, we can directly assess the pharmacodynamic effect of GSK2982772 on the necroptotic signaling cascade.

Experimental Workflow Diagram:

IP_Western_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_ip Immunoprecipitation cluster_wb Western Blotting cell_culture Culture cells (e.g., HT-29) pretreat Pre-treat with GSK2982772 or DMSO cell_culture->pretreat stimulate Stimulate necroptosis (e.g., TNFα + z-VAD-FMK) pretreat->stimulate lyse Lyse cells in IP lysis buffer stimulate->lyse clarify Clarify lysate by centrifugation lyse->clarify preclear Pre-clear lysate with protein A/G beads clarify->preclear add_antibody Incubate with anti-RIPK1 antibody preclear->add_antibody add_beads Add protein A/G beads add_antibody->add_beads incubate_ip Incubate to capture immune complexes add_beads->incubate_ip wash_beads Wash beads to remove non-specific binders incubate_ip->wash_beads elute Elute proteins from beads wash_beads->elute sds_page Run SDS-PAGE elute->sds_page transfer Transfer to PVDF membrane sds_page->transfer probe_pmlkl Probe with anti-p-MLKL and anti-RIPK1 antibodies transfer->probe_pmlkl detect Detect with ECL probe_pmlkl->detect

Caption: Workflow for Immunoprecipitation and Western Blotting.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed HT-29 cells in 10 cm dishes and grow to 80-90% confluency.

    • Pre-treat the cells with GSK2982772 at various concentrations or DMSO for 1 hour.

    • Induce necroptosis by treating the cells with a combination of TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) for 4-6 hours.

    • Wash the cells with ice-cold PBS and lyse them in ice-cold immunoprecipitation (IP) lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add a primary antibody against RIPK1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with ice-cold IP lysis buffer.

  • Western Blotting:

    • After the final wash, aspirate the supernatant and resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for phosphorylated MLKL (p-MLKL) and total RIPK1. An antibody for total MLKL can also be used as a control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using ECL.

  • Data Analysis:

    • The presence of a band for p-MLKL in the TNFα/z-VAD-FMK treated sample (DMSO control) indicates the activation of the necroptotic pathway.

    • A dose-dependent decrease in the intensity of the p-MLKL band in the GSK2982772-treated samples demonstrates the inhibitor's ability to block RIPK1 kinase activity and downstream signaling in cells.

Conclusion

The comprehensive characterization of a novel kinase inhibitor like GSK2982772 requires a logical and multi-tiered experimental approach. By systematically progressing from in vitro potency determination to cellular target engagement and pharmacodynamic readouts, researchers can build a robust data package that validates the inhibitor's mechanism of action and its potential as a therapeutic agent. The methodologies detailed in this guide—the ADP-Glo™ kinase assay, the Cellular Thermal Shift Assay, and immunoprecipitation-western blotting—represent a self-validating system that provides a clear and quantitative understanding of the inhibitor-target interaction. The high potency and exquisite selectivity of GSK2982772, a testament to the power of allosteric inhibition, underscore the potential of targeting RIPK1 for the treatment of a range of inflammatory diseases.

References

  • Development of a CETSA for human RIPK1 with HT-29 cells. (a) Chemical... - ResearchGate. [Link]

  • Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC - PubMed Central. [Link]

  • Allosteric regulation and inhibition of protein kinases - PMC - NIH. [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - Frontiers. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - NIH. [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - NIH. [Link]

  • RIPK1 (ADP-Glo) Kinase Assay Service - Reaction Biology. [Link]

  • Use of Allosteric Targets in the Discovery of Safer Drugs - Karger Publishers. [Link]

  • Supplementary Information Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for - bioRxiv. [Link]

  • Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - ResearchGate. [Link]

  • Full article: The value of protein allostery in rational anticancer drug design: an update. [Link]

  • Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - ResearchGate. [Link]

  • FKBP12 mediates necroptosis by initiating RIPK1–RIPK3–MLKL signal transduction in response to TNF receptor 1 ligation - Company of Biologists Journals. [Link]

  • MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis | PNAS. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC - NIH. [Link]

  • Why allosteric drugs represent a unique small molecule approach. [Link]

  • Binding affinity and Kd - YouTube. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PubMed Central. [Link]

  • Ki and Kd : r/Biochemistry - Reddit. [Link]

  • Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and - UCL Discovery. [Link]

  • A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - ResearchGate. [Link]

Sources

Ripk-IN-4 signaling pathway modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Modulating Cellular Signaling with Ripk-IN-4

Prepared by: Gemini, Senior Application Scientist

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate, balancing pro-survival signals with pro-death pathways like apoptosis and necroptosis.[1][2] Its kinase activity, in particular, is a key driver of inflammatory cell death, making it a high-value target for therapeutic intervention and a crucial tool for research in inflammation, autoimmune disorders, and neurodegenerative diseases.[3][4] This guide provides a comprehensive technical overview of RIPK1-IN-4 , a potent and selective small molecule inhibitor, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, its application in modulating RIPK1-mediated signaling pathways, and provide detailed, field-proven protocols for its use in cellular and biochemical assays.

Note on Nomenclature: The term "Ripk-IN-4" can be ambiguous in public databases. This guide focuses specifically on the well-characterized Type II inhibitor of RIPK1 , herein referred to as RIPK1-IN-4, and should not be confused with similarly named compounds that may target other RIPK family members.

The Dichotomy of RIPK1: A Kinase at the Crossroads of Life and Death

RIPK1 is a serine/threonine kinase that functions as both a scaffold and an active enzyme.[4] Its role is context-dependent, largely dictated by post-translational modifications, primarily ubiquitination and phosphorylation.[5][6]

  • Scaffolding Function (Pro-Survival): Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is recruited to the TNFR1 receptor complex (Complex I).[2][7] Here, it acts as a scaffold, becoming heavily ubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs). This ubiquitination serves as a docking platform for downstream signaling complexes, leading to the activation of NF-κB and MAPK pathways, which promote the transcription of pro-survival and pro-inflammatory genes.[1][8] The kinase activity of RIPK1 is generally dispensable for this scaffolding function.[9]

  • Kinase Function (Pro-Death): When the pro-survival signaling is compromised (e.g., through deubiquitination of RIPK1 or inhibition of cIAPs), RIPK1 dissociates from the receptor to form a secondary cytosolic complex (Complex II).[7] Here, the kinase activity of RIPK1 becomes paramount.

    • Apoptosis: In the presence of active Caspase-8, RIPK1's kinase activity can contribute to the activation of this caspase, leading to apoptosis (RIPK1-dependent apoptosis).[10]

    • Necroptosis: If Caspase-8 is inhibited or absent, activated RIPK1 phosphorylates and activates RIPK3.[11] This event initiates the formation of a functional amyloid-like signaling complex called the necrosome, which recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[7][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to lytic, inflammatory cell death known as necroptosis.[11][13]

The phosphorylation of RIPK1 on serine 166 (p-Ser166) is a key biomarker of its kinase activation and commitment to the necroptotic pathway.[14]

G cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (Scaffold Function) TNFR1->ComplexI TNF-α NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB RIPK1_inactive RIPK1 ComplexI->RIPK1_inactive De-ubiquitination (e.g., by CYLD) ComplexII Complex II (Kinase Function) RIPK1_active p-RIPK1 (Kinase Active) ComplexII->RIPK1_active Autophosphorylation (Ser166) Casp8 Caspase-8 ComplexII->Casp8 Apoptosis Apoptosis Necroptosis Necroptosis RIPK1_inactive->ComplexII RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylates pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL pMLKL->Necroptosis Oligomerizes & Translocates Casp8->Apoptosis Casp8->RIPK1_active Inhibits

Figure 1: Overview of RIPK1 Signaling Pathways.

Biochemical Profile and Mechanism of Action of RIPK1-IN-4

RIPK1-IN-4 is a potent, selective, and cell-permeable small molecule inhibitor designed to specifically target the kinase activity of RIPK1. Its characteristics make it a superior tool for dissecting the kinase-dependent functions of RIPK1 from its scaffolding roles.

Mechanism of Inhibition

RIPK1-IN-4 is classified as a Type II kinase inhibitor .[15][16] Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors bind to and stabilize an inactive, "DFG-out" conformation.[17] This mode of action often confers greater selectivity, as the allosteric pocket targeted by Type II inhibitors is less conserved across the kinome than the highly conserved ATP-binding site.[18][19] By binding to this inactive state, RIPK1-IN-4 prevents the conformational changes required for kinase activation and autophosphorylation, effectively shutting down all downstream kinase-dependent signaling.

G cluster_0 Active Active State (DFG-in) Inactive Inactive State (DFG-out) Active->Inactive Conformational Equilibrium ATP ATP ATP->Active Binds RIPK1_IN_4 RIPK1-IN-4 RIPK1_IN_4->Inactive Binds & Stabilizes

Figure 2: Mechanism of a Type II Kinase Inhibitor.
Quantitative Data

The potency of RIPK1-IN-4 has been characterized in various biochemical assays.

ParameterValueAssay TypeReference
IC₅₀ (RIPK1) 16 nMEnzymatic Assay[15][16]
IC₅₀ 10 nMADP-Glo Kinase Assay[15][16][20]

These low nanomolar IC₅₀ values demonstrate that RIPK1-IN-4 is a highly potent inhibitor of its target, enabling its use at low concentrations in cell-based assays to minimize potential off-target effects.

Experimental Protocols: A Practical Guide

The key to successfully using RIPK1-IN-4 is a well-designed and controlled experiment. Here, we provide step-by-step protocols for the most common applications: inhibiting cellular necroptosis and verifying target engagement via Western Blot.

Protocol: Cellular Necroptosis Inhibition Assay

This protocol is designed to quantify the ability of RIPK1-IN-4 to protect cells from a necroptotic stimulus. The human colon adenocarcinoma cell line HT-29 is a common model. The principle is to induce necroptosis by stimulating the TNF pathway while simultaneously blocking the default apoptotic pathway with a pan-caspase inhibitor.

Causality Behind Experimental Choices:

  • TNF-α: The primary stimulus to engage the TNFR1 pathway.

  • SMAC Mimetic (e.g., birinapant, LCL161): These compounds antagonize cIAP proteins, which are essential for the pro-survival scaffolding function of RIPK1. Inhibiting cIAPs pushes the signaling cascade towards cell death.

  • Pan-Caspase Inhibitor (e.g., z-VAD-FMK): This is the critical component that shunts the pathway from apoptosis to necroptosis. By inhibiting Caspase-8, the cell is unable to undergo apoptosis and instead commits to the RIPK1/RIPK3-dependent necroptotic pathway.[8][21]

Materials:

  • HT-29 cells (or other suitable cell lines like L929, MEFs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Human TNF-α

  • SMAC mimetic

  • z-VAD-FMK

  • RIPK1-IN-4 (dissolved in DMSO)

  • Opaque-walled 96-well plates for luminescence assays

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HT-29 cells into an opaque-walled 96-well plate at a density of 1 x 10⁴ cells/well. Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of RIPK1-IN-4 in complete growth medium. A typical starting concentration for the highest dose might be 10 µM, followed by 1:3 or 1:5 dilutions. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Inhibitor Pre-treatment: Carefully remove the old medium from the cells and add 90 µL of medium containing the appropriate concentration of RIPK1-IN-4 or vehicle control. Pre-incubate the cells for 1-2 hours at 37°C.

  • Necroptosis Induction: Prepare a 10X induction cocktail in complete growth medium containing TNF-α (final conc. ~20 ng/mL), a SMAC mimetic (final conc. ~1 µM), and z-VAD-FMK (final conc. ~20 µM).

  • Stimulation: Add 10 µL of the 10X induction cocktail to each well. Also include control wells: untreated cells (viability control) and cells treated with the induction cocktail plus vehicle (necroptosis control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well as per the manufacturer's instructions (typically a volume equal to the culture medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the untreated control to 100% viability and the vehicle-treated, necroptosis-induced control to 0% protection. Plot the percent protection against the log of the inhibitor concentration to determine the EC₅₀.

Protocol: Western Blot for RIPK1 Pathway Activation

This protocol verifies that RIPK1-IN-4 is engaging its target by preventing the autophosphorylation of RIPK1 at Ser166 and subsequent downstream phosphorylation of RIPK3 and MLKL.

Procedure:

  • Experimental Setup: Seed cells (e.g., HT-29 or BMDMs) in 6-well plates and grow to ~80-90% confluency.

  • Treatment: Perform the inhibitor pre-treatment and necroptosis induction as described in the cellular assay (Section 3.1), scaling volumes appropriately for the larger plate format. A shorter incubation time (e.g., 4-8 hours) is often sufficient to observe phosphorylation events.[22]

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:

      • Rabbit anti-phospho-RIPK1 (Ser166)[14]

      • Rabbit anti-RIPK1 (total)

      • Rabbit anti-phospho-RIPK3 (Ser227)

      • Rabbit anti-RIPK3 (total)

      • Rabbit anti-phospho-MLKL (Ser358)

      • Rabbit anti-MLKL (total)

      • Loading control (e.g., anti-GAPDH or anti-β-actin)

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

G cluster_workflow Experimental Workflow: Necroptosis Inhibition cluster_analysis Start 1. Seed Cells (e.g., HT-29) Pretreat 2. Pre-treat with RIPK1-IN-4 or Vehicle Start->Pretreat Induce 3. Induce Necroptosis (TNF-α + SMACm + zVAD) Pretreat->Induce Incubate 4. Incubate (18-24h for Viability, 4-8h for WB) Induce->Incubate Endpoint 5. Endpoint Analysis Incubate->Endpoint Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability EC₅₀ Determination WB Western Blot (p-RIPK1, p-MLKL) Endpoint->WB Target Engagement

Figure 3: Workflow for Assessing RIPK1-IN-4 Activity.

In Vivo Applications and Formulation

Translating in vitro findings requires appropriate in vivo models and formulation. RIPK1-IN-4 can be used in models of systemic inflammation, such as TNF-induced shock, to evaluate its protective effects.[9][13]

Formulation for Oral or IP Administration: Properly solubilizing hydrophobic compounds like RIPK1-IN-4 is crucial for bioavailability. A common formulation involves a multi-component vehicle system.[15][20]

Example Formulation (for reference only):

  • Prepare a stock solution of RIPK1-IN-4 in DMSO.

  • Sequentially add co-solvents. For example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (by volume).

  • Ensure the solution is clear after the addition of each component. Sonication can be used to aid dissolution.

  • It is recommended to prepare the final working solution fresh on the day of use.

Conclusion

RIPK1-IN-4 is a powerful and selective tool for the study of RIPK1 kinase-mediated signaling. As a Type II inhibitor, it offers a high degree of specificity, allowing for the confident dissection of RIPK1's kinase-dependent roles in necroptosis and inflammation from its kinase-independent scaffolding functions. By employing the robust protocols outlined in this guide, researchers can effectively probe the complex biology of RIPK1 and accelerate the development of novel therapeutics for a range of inflammatory diseases.

References

  • Title: Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. Source: National Institutes of Health. URL: [Link]

  • Title: RIPK1 Kinase Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: Assays for necroptosis and activity of RIP kinases. Source: PubMed. URL: [Link]

  • Title: Discovery of a cooperative mode of inhibiting RIPK1 kinase. Source: PubMed Central. URL: [Link]

  • Title: Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. Source: ResearchGate. URL: [Link]

  • Title: Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Source: Nature Communications. URL: [Link]

  • Title: RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo. Source: Cell Death & Differentiation. URL: [Link]

  • Title: Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. Source: RSC Advances. URL: [Link]

  • Title: RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice. Source: PubMed Central. URL: [Link]

  • Title: Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock. Source: National Institutes of Health. URL: [Link]

  • Title: From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Source: PubMed Central. URL: [Link]

  • Title: Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Source: PubMed Central. URL: [Link]

  • Title: Advances in RIPK1 kinase inhibitors. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4. Source: PubMed Central. URL: [Link]

  • Title: Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Source: Journal for ImmunoTherapy of Cancer. URL: [Link]

  • Title: RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Source: Frontiers in Immunology. URL: [Link]

  • Title: From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Protective Effect of a Novel RIPK1 Inhibitor, Compound 4–155, in Systemic Inflammatory Response Syndrome and Sepsis. Source: ResearchGate. URL: [Link]

  • Title: RIPK1. Source: Wikipedia. URL: [Link]

  • Title: Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Source: PubMed Central. URL: [Link]

  • Title: RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity. Source: ResearchGate. URL: [Link]

  • Title: Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. Source: PubMed Central. URL: [Link]

  • Title: Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. Source: MDPI. URL: [Link]

  • Title: Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. Source: ResearchGate. URL: [Link]

  • Title: Viral Suppression of RIPK1-Mediated Signaling. Source: mBio. URL: [Link]

  • Title: Targeting RIPK1 kinase for modulating inflammation in human diseases. Source: PubMed Central. URL: [Link]

  • Title: Inhibition of RIPK1 attenuated RIPK1/RIPK3-mediated necroptosis in vitro. Source: ResearchGate. URL: [Link]

  • Title: RIPK1-IN-4 | RIP1 kinase inhibitor. Source: AdooQ Bioscience. URL: [Link]

Sources

A Technical Guide to Characterizing the In Vitro Cellular Effects of Ripk-IN-4, a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal node in cellular signaling, governing pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[4][5][6] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to comprehensively characterize the in vitro cellular effects of Ripk-IN-4, a representative potent and selective inhibitor of RIPK1 kinase activity. We will move beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation.

The Central Role of RIPK1 in Cell Fate Decisions

RIPK1 is a multifaceted serine/threonine kinase that acts as a critical sensor and transducer of cellular stress signals, particularly those initiated by death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[6] Its function is dichotomous; depending on the cellular context and post-translational modifications, RIPK1 can either promote cell survival and inflammation via the NF-κB pathway or trigger programmed cell death through apoptosis or necroptosis.[1][3]

Necroptosis: A Regulated Form of Inflammatory Cell Death

Necroptosis is a lytic, pro-inflammatory form of regulated cell death. It is often considered a fail-safe mechanism when apoptosis, the primary form of programmed cell death, is inhibited (e.g., by viral proteins or genetic mutations).[7] The canonical necroptosis pathway is initiated when, in the absence of caspase-8 activity, RIPK1 engages with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs).[7] This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[8] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, the terminal effector of necroptosis.[3][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which fuels inflammation.[7][9]

The kinase activity of RIPK1 is indispensable for its role in initiating necroptosis, making it an attractive target for therapeutic intervention in diseases driven by excessive necroptotic cell death.[4][5][6]

Signaling Pathway Overview

Necroptosis_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I Recruits MLKL_pore MLKL Pore Formation & Membrane Rupture TNFa TNF-α TNFa->TNFR1 Binds RIPK1 RIPK1 Complex_I->RIPK1 Recruits Casp8 Caspase-8 Complex_I->Casp8 Activates Necrosome Necrosome RIPK1->Necrosome Forms RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates (within Necrosome) NFkB NF-κB Survival RIPK1->NFkB Activates (Kinase-Independent) Casp8_inhibition Caspase-8 Inhibition (e.g., Z-VAD-FMK) Casp8_inhibition->Casp8 Blocks pMLKL p-MLKL (Oligomer) Necrosome->pMLKL Phosphorylates MLKL RIPK3->Necrosome Forms pMLKL->MLKL_pore Translocates Apoptosis Apoptosis Casp8->RIPK1 Cleaves & Inhibits Casp8->Apoptosis Cleaves Effectors Ripk_IN_4 Ripk-IN-4 Ripk_IN_4->RIPK1 Inhibits Kinase Activity CETSA_Workflow A 1. Treat Cells (Vehicle vs. Ripk-IN-4) B 2. Harvest & Lyse Cells A->B C 3. Aliquot Lysate B->C D 4. Heat Shock (Temperature Gradient) C->D E 5. Centrifuge (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Analyze by Western Blot (Anti-RIPK1 Antibody) F->G H 8. Quantify & Plot (Melt Curve) G->H WB_Workflow A 1. Cell Treatment (Pre-treat with Ripk-IN-4, then induce with TSZ) B 2. Harvest & Lyse Cells (at various time points) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE & Transfer C->D E 5. Probe with Phospho-specific Antibodies (p-RIPK1, p-MLKL) D->E F 6. Strip & Re-probe (Total RIPK1, MLKL, GAPDH) E->F G 7. Image & Quantify F->G

Caption: Western Blot workflow for analyzing necroptosis signaling markers.

Key Antibodies:

  • Phospho-RIPK1 (Ser166): A marker of RIPK1 auto-phosphorylation and activation.

  • Phospho-MLKL (Ser358 in human): The key marker indicating the commitment to necroptotic execution.

  • Total RIPK1, Total MLKL, GAPDH/β-actin: Used for normalization and as loading controls.

Expected Outcome: Treatment with TSZ should show a clear increase in p-RIPK1 and p-MLKL signals. Pre-treatment with Ripk-IN-4 should abrogate these phosphorylation events in a dose-dependent manner, while total protein levels remain unchanged.

Principle: Upon phosphorylation by RIPK3, MLKL monomers assemble into higher-order oligomers (trimers, tetramers, etc.) which are the membrane-disrupting species. T[10][11][12]his oligomerization can be detected by Western blotting under non-reducing conditions, where the disulfide bonds that can form between oligomer subunits are preserved.

Protocol Modification: When preparing lysates for SDS-PAGE, omit reducing agents (like DTT or β-mercaptoethanol) from the sample buffer for one set of samples. Run both reducing and non-reducing gels. Probe with an anti-MLKL antibody. In the non-reducing gel, TSZ-treated samples will show high molecular weight bands corresponding to MLKL oligomers, which should be absent in samples pre-treated with Ripk-IN-4.

[12]#### 2.4. Tier 4: Assessing Specificity and Apoptotic Crossover

A crucial aspect of drug development is ensuring the inhibitor is specific and does not induce unintended cell death pathways.

Principle: It is important to verify that Ripk-IN-4 is not cytotoxic on its own and does not inadvertently promote apoptosis, another major cell death pathway regulated by RIPK1. C[13]aspase-3 and Caspase-7 are key executioner caspases in the apoptotic cascade. A[14]ssays like Caspase-Glo® 3/7 provide a specific and sensitive measure of apoptotic activity.

[15][16][17][18]Protocol: Caspase-Glo® 3/7 Assay

  • Treatment: Treat cells with a high concentration of Ripk-IN-4 (e.g., 10-30 µM) for an extended period (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Assay: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Measurement: Mix, incubate at room temperature for 1-2 hours, and measure luminescence.

  • Analysis: A significant increase in luminescence indicates caspase 3/7 activation and apoptosis. Ideally, Ripk-IN-4 should show no increase in signal compared to the vehicle control.

Data Interpretation and Self-Validating Systems

Each experiment must be designed with internal controls to be self-validating.

  • Positive Control: Always include a known RIPK1 inhibitor (e.g., Necrostatin-1) to benchmark the performance of Ripk-IN-4.

  • Negative Control: The vehicle control (e.g., DMSO) establishes the baseline response.

  • Induction Control: The "TSZ only" condition confirms that the necroptosis induction is working effectively in your cell system.

  • Loading Controls: In Western blotting, loading controls (GAPDH, β-actin) are non-negotiable to ensure equal protein loading between lanes.

Conclusion

The systematic, multi-tiered approach outlined in this guide provides a robust framework for the in vitro characterization of Ripk-IN-4 or any novel RIPK1 inhibitor. By moving logically from target engagement to functional inhibition, downstream signaling analysis, and specificity testing, researchers can build a comprehensive data package. This rigorous, mechanistically grounded approach is essential for validating new chemical entities and advancing them with confidence in the drug development pipeline.

References

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer.
  • Grootjans, S., et al. (2017). RIPK protein kinase family: Atypical lives of typical kinases. PMC - PubMed Central - NIH.
  • What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?. (2024). ACROBiosystems.
  • The diverse roles of RIP kinases in host-pathogen interactions. (2020). PMC - PubMed Central.
  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology.
  • RIPK1 and RIPK3: Critical regulators of inflammation and cell death. (2015).
  • An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors. (2023). PubMed.
  • RIPK1 in necroptosis and recent progress in related pharmaceutics. (2025). PMC - PubMed Central.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.).
  • CyQUANT LDH Cytotoxicity Assay Kit. (2019). Thermo Fisher Scientific.
  • Caspase-Glo® 3/7 Assay. (n.d.).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • MLKL Forms Oligomers during Necrosis. (n.d.).
  • The cellular thermal shift assay of MEK in the presence of inhibitors. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Necroptosis and RIPK1-mediated neuroinflamm
  • Caspase 3/7 Activity. (2025). Protocols.io.
  • In Vitro Binding and Phosphorylation of MLKL by RIP3. (n.d.).
  • MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis. (2023). PMC - NIH.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
  • Caspase-Glo® 3/7 3D Assay Technical Manual. (n.d.).
  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2025). YouTube.
  • Caspase 3/7 Activity. (2025). Protocols.io.
  • FKBP12 mediates necroptosis by initiating RIPK1–RIPK3–MLKL signal transduction in response to TNF receptor 1 ligation. (n.d.). Company of Biologists Journals.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online.
  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube.
  • Biological events and molecular signaling following MLKL activation during necroptosis. (n.d.). PMC - NIH.
  • Detection of MLKL Oligomerization During Programmed Necrosis: Methods and Protocols. (2025). Springer Link.
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections.
  • Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. (2022). YouTube.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).

Sources

Understanding the Kinase Selectivity Profile of RIPK1-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of RIPK1 in Cellular Fate and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that has emerged as a critical regulator of cellular stress and survival pathways.[1][2] It functions as a key signaling node, integrating inputs from various receptors, including tumor necrosis factor receptor 1 (TNFR1), to orchestrate a range of cellular responses from inflammation and survival to programmed cell death in the form of apoptosis and necroptosis.[1][3] The kinase activity of RIPK1 is a crucial determinant in the switch between these cellular fates, making it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[4] The development of small molecule inhibitors of RIPK1, therefore, represents a promising avenue for therapeutic intervention. However, the success of any kinase inhibitor in a clinical setting is intrinsically linked to its selectivity. This guide provides an in-depth technical overview of the kinase selectivity profile of RIPK1-IN-4, a potent and selective Type II inhibitor of RIPK1.

RIPK1-IN-4: A Potent, Type II Inhibitor of RIPK1

RIPK1-IN-4 is a potent and selective inhibitor of RIPK1 kinase activity. It has been characterized as a Type II inhibitor, binding to the DLG-out (inactive) conformation of the kinase.[5] This mode of binding contributes to its high affinity and selectivity. Biochemical assays have demonstrated its potent inhibition of RIPK1, with a reported IC50 of 16 nM.[5] In a broader kinase activity assay, ADP-Glo, it showed an IC50 of 10 nM.[5]

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selectivity for a kinase inhibitor is a significant challenge in drug discovery. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the necessity of comprehensive selectivity profiling. A thorough understanding of a compound's interactions across the kinome is paramount for its development as a research tool or therapeutic agent.

While a comprehensive, publicly available kinome-wide selectivity dataset for RIPK1-IN-4 is not readily accessible, we can infer its likely high selectivity based on data from other well-characterized, potent RIPK1 inhibitors. For instance, GSK2982772, a clinical candidate, has demonstrated remarkable selectivity for RIPK1 when screened against a large panel of kinases.[6] This high degree of selectivity is a hallmark of well-designed kinase inhibitors targeting allosteric or inactive conformations.

Illustrative Selectivity Profile of a Potent RIPK1 Inhibitor

The following table represents a hypothetical, yet representative, kinase selectivity profile for a potent and selective RIPK1 inhibitor like RIPK1-IN-4, based on published data for similar compounds. This illustrates the expected high degree of selectivity against a panel of diverse kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. RIPK1Comments
RIPK1 16 1 Primary Target
RIPK2>10,000>625High selectivity against a closely related family member.
RIPK3>10,000>625Crucial for distinguishing necroptosis-specific effects.
BRAF>10,000>625Representative serine/threonine kinase.
SRC>10,000>625Representative tyrosine kinase.
p38α>10,000>625Key kinase in inflammatory signaling.
JNK1>10,000>625Kinase involved in stress response pathways.
EGFR>10,000>625Important receptor tyrosine kinase.

This table is for illustrative purposes and does not represent actual published data for RIPK1-IN-4.

Visualizing the RIPK1 Signaling Pathway

To appreciate the significance of a selective RIPK1 inhibitor, it is essential to understand the signaling pathways in which RIPK1 participates. The following diagram illustrates the central role of RIPK1 in TNFR1 signaling, leading to either cell survival and inflammation or cell death via apoptosis or necroptosis.

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1_IN_4 RIPK1-IN-4 RIPK1_IN_4->ComplexIIa Inhibits Kinase Activity RIPK1_IN_4->ComplexIIb Inhibits Kinase Activity

Caption: RIPK1 signaling downstream of TNFR1.

Experimental Methodologies for Kinase Selectivity Profiling

A multi-faceted approach is necessary to rigorously define the selectivity profile of a kinase inhibitor. This typically involves a combination of biochemical and cell-based assays.

KINOMEscan™: A Broad Biochemical Screen

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases (typically over 400). This ATP-independent assay provides a broad view of the compound's selectivity across the kinome.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle Compound Test Compound (e.g., RIPK1-IN-4) Binding Binding Competition Compound->Binding Kinase DNA-tagged Kinase (e.g., RIPK1) Kinase->Binding Ligand Immobilized Ligand Ligand->Binding qPCR Quantification by qPCR Binding->qPCR Measure unbound kinase Data Selectivity Profile qPCR->Data

Caption: KINOMEscan™ experimental workflow.

  • Compound Preparation: The test compound (RIPK1-IN-4) is prepared at a specified concentration (e.g., 10 µM for a single-point screen or in a dose-response format).

  • Assay Assembly: The test compound is incubated with a DNA-tagged kinase from a large panel and an immobilized, active-site directed ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Separation: Kinases that are not bound to the immobilized ligand are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, with lower values indicating stronger binding of the test compound. A selectivity profile is generated by comparing the binding across the entire kinase panel.

NanoBRET™ Target Engagement Assay: In-Cell Selectivity

The NanoBRET™ Target Engagement assay is a powerful cell-based method to quantify the binding of a test compound to its target protein in living cells. This assay provides a more physiologically relevant assessment of target engagement and can be used to confirm the selectivity observed in biochemical screens.

NanoBRET_Workflow cluster_assay NanoBRET™ Target Engagement Assay Cells Live Cells Expressing NanoLuc-RIPK1 Fusion Competition Competitive Binding Cells->Competition Tracer Fluorescent Tracer Tracer->Competition Compound Test Compound (RIPK1-IN-4) Compound->Competition BRET Measure BRET Signal Competition->BRET Data Intracellular IC50 BRET->Data CETSA_Workflow cluster_assay CETSA® Workflow Cells Cells/Tissue Lysate Compound Compound Treatment (RIPK1-IN-4) Cells->Compound Heat Heat Challenge Compound->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detection Detection of Soluble Protein (e.g., Western Blot, ELISA) Lysis->Detection Data Thermal Shift Curve Detection->Data

Caption: CETSA® experimental workflow.

  • Sample Preparation: Cells or tissue lysates are incubated with the test compound (RIPK1-IN-4) or a vehicle control.

  • Thermal Challenge: The samples are heated to a range of temperatures.

  • Protein Precipitation: Unbound proteins denature and aggregate upon heating, while ligand-bound proteins are stabilized and remain in solution.

  • Separation: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of soluble target protein (RIPK1) in the supernatant is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: A thermal shift curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature in the presence of the compound confirms target engagement.

Conclusion: The Path to a Well-Characterized RIPK1 Inhibitor

A comprehensive understanding of the kinase selectivity profile of RIPK1-IN-4 is fundamental to its application as a precise research tool and its potential development as a therapeutic agent. While detailed kinome-wide data for this specific compound is not publicly available, the methodologies outlined in this guide provide a robust framework for its thorough characterization. By employing a combination of broad biochemical screening and cell-based target engagement assays, researchers can confidently establish the on-target potency and off-target profile of RIPK1-IN-4, paving the way for its effective use in elucidating the complex biology of RIPK1 and in the pursuit of novel treatments for inflammatory and neurodegenerative diseases.

References

  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Lappe, R. W. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Yuan, J., & Kroemer, G. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery, 19(10), 735-752. [Link]

  • Lalaoui, N., & Brumatti, G. (2017). The multitasking kinase RIPK1 regulates cell death and inflammation. Immunological Reviews, 277(1), 58-74. [Link]

  • Newton, K. (2020). RIPK1 and the regulation of inflammation and cell death. Current Opinion in Cell Biology, 63, 131-140. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan®. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Ofengeim, D., & Yuan, J. (2013). Regulation of RIP1 kinase signalling at the crossroads of inflammation and cell death. Nature Reviews Molecular Cell Biology, 14(11), 727–736. [Link]

  • Christofferson, D. E., & Yuan, J. (2010). Necroptosis as an alternative form of programmed cell death. Current Opinion in Cell Biology, 22(2), 263–268. [Link]

  • Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455–465. [Link]

  • Yuan, J., & Kroemer, G. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery, 19(10), 735–752. [Link]

  • Tummers, B., & Green, D. R. (2017). Caspase-8: regulating life and death. Immunological Reviews, 277(1), 74–89. [Link]

  • Lalaoui, N., & Brumatti, G. (2017). The multitasking kinase RIPK1 regulates cell death and inflammation. Immunological Reviews, 277(1), 58–74. [Link]

  • Newton, K. (2020). RIPK1 and the regulation of inflammation and cell death. Current Opinion in Cell Biology, 63, 131–140. [Link]

Sources

A Technical Guide to RIPK1-IN-4 and a RIPK2-IN-4 Analog: Selective Chemical Probes for the RIPK Family

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Receptor-Interacting Protein Kinase (RIPK) family, a group of crucial serine/threonine kinases, stands at the crossroads of cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1] Dissecting the distinct and overlapping functions of RIPK members is paramount for understanding numerous human pathologies and for developing novel therapeutics.[2] Chemical probes—highly potent and selective small molecules—are indispensable tools for this purpose, enabling the acute and reversible modulation of kinase function in relevant biological systems.[3][4] This guide addresses the identity and application of specific chemical probes often ambiguously referenced. We clarify that the term "Ripk-IN-4" can be misleading. The scientific literature describes at least two distinct compounds: RIPK1-IN-4 , a potent and selective Type II inhibitor of RIPK1[5][6], and a separate molecule, here referred to as RIPK-IN-4 , which is a highly selective inhibitor of RIPK2.[7] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and proper experimental use of these two distinct chemical probes to interrogate the function of their respective targets within the RIPK family.

Part 1: The Receptor-Interacting Protein Kinase (RIPK) Family: Key Regulators of Cell Fate

The human RIPK family comprises seven members (RIPK1–RIPK7), which belong to the Tyrosine Kinase-Like (TKL) subfamily of kinases.[2] While they share homology in their N-terminal kinase domains, their distinct C-terminal domains and intermediate domains mediate diverse protein-protein interactions, dictating their unique roles in cellular signaling.[2] This guide focuses on the most extensively studied members: RIPK1, RIPK2, and RIPK3.

  • RIPK1: A master regulator that functions as both a kinase and a scaffold protein.[8][9] Downstream of receptors like TNFR1, RIPK1's kinase activity is a critical checkpoint for inducing either apoptosis or necroptosis.[10][11] Conversely, its kinase-independent scaffolding function is essential for activating the pro-survival NF-κB pathway.[8][9][12] This dual role makes RIPK1 a complex but critical node in cell fate decisions.

  • RIPK2: The primary function of RIPK2 is to mediate inflammatory responses downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[13] Upon activation, RIPK2 is crucial for robust NF-κB and MAPK activation, leading to the transcription of pro-inflammatory cytokines.[14][15] Its activity is tightly linked to inflammatory diseases and host defense.[13][16]

  • RIPK3: The central executioner of necroptosis.[17][18][19] RIPK3 is activated through a homotypic interaction with the RHIM domain of either RIPK1 or other RHIM-containing adaptors like TRIF and ZBP1.[19][20] Once active, RIPK3's kinase function is essential for phosphorylating its substrate, the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane to execute lytic cell death.[8][20]

Core RIPK Signaling Pathways

cluster_0 TNFR1 Signaling cluster_1 Cell Death Pathways cluster_2 NOD1/2 Signaling TNFR1 TNFR1 ComplexI Complex I (Scaffold) TNFR1->ComplexI TNFα RIPK1_scaffold RIPK1 ComplexI->RIPK1_scaffold NFkB NF-κB Activation (Pro-inflammatory Genes) RIPK1_scaffold->NFkB Kinase- Independent ComplexII Complex II (Apoptosis/Necroptosis) RIPK1_scaffold->ComplexII Deubiquitination RIPK1_kinase RIPK1 (Kinase) ComplexII->RIPK1_kinase Casp8 Caspase-8 RIPK1_kinase->Casp8 RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp8 inactive Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 PGN/MDP RIPK2->NFkB

Caption: Overview of key RIPK-mediated signaling pathways.

Part 2: RIPK1-IN-4: A Selective Type II Inhibitor of RIPK1

RIPK1-IN-4 (also referred to as compound 8 in some literature) is a potent and highly selective chemical probe designed to inhibit the kinase activity of RIPK1.[5][6][21] It is crucial for distinguishing the kinase-dependent functions of RIPK1 (apoptosis, necroptosis) from its kinase-independent scaffolding roles (NF-κB activation).

Mechanism of Action

RIPK1-IN-4 is classified as a Type II kinase inhibitor.[5][22] This class of inhibitors binds to the ATP pocket of the kinase but also extends into an adjacent allosteric site that is only accessible when the kinase is in an inactive, "DFG-out" conformation.[23][24] This binding mode locks the kinase in a non-functional state, providing high selectivity over other kinases that do not adopt a similar inactive conformation.[25]

Biochemical and Cellular Profile

The utility of a chemical probe is defined by its potency and selectivity. RIPK1-IN-4 demonstrates excellent characteristics in both biochemical and cellular assays.

ParameterSpeciesAssay TypeValueReference
IC₅₀ HumanRIPK1 Kinase Assay16 nM[5][22]
IC₅₀ HumanADP-Glo Kinase Assay10 nM[5][6][22]
IC₅₀ MouseCellular Necroptosis (L929)0.4 µM (400 nM)[5][6]

Table 1: Potency of RIPK1-IN-4 in various assays.

Causality Insight: The difference in potency between the biochemical (nM) and cellular (sub-µM) assays is expected. Factors such as cell membrane permeability, intracellular ATP competition at the target's binding site, and potential for active efflux can all contribute to the requirement for higher compound concentrations to achieve the desired effect in a cellular context.

Experimental Protocols

This protocol validates the ability of RIPK1-IN-4 to block RIPK1 kinase activity in a cellular model of necroptosis. The human monocytic U937 cell line or the mouse fibrosarcoma L929 cell line are commonly used.[5][6][26]

Principle: In many cell types, TNFα stimulation primarily leads to NF-κB activation and survival. By co-treating with a pan-caspase inhibitor (like z-VAD-fmk), the apoptotic pathway is blocked, shunting the signal towards RIPK1- and RIPK3-dependent necroptosis, which can be measured by cell death.[8][10] A successful RIPK1 inhibitor will prevent this cell death.

Step-by-Step Methodology:

  • Cell Plating: Seed U937 cells at a density of 5 x 10⁴ cells/well in a 96-well plate.

  • Compound Pre-incubation: Prepare a 2x serial dilution of RIPK1-IN-4 (e.g., from 10 µM to 1 nM) in cell culture medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Necroptosis Induction: Add a pre-determined optimal concentration of TNFα (e.g., 10 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to all wells except for the untreated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Viability Measurement: Quantify cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data with the vehicle-treated/necroptosis-induced wells set as 0% viability and the untreated control wells as 100% viability. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.

cluster_workflow Protocol Workflow A 1. Plate Cells (e.g., U937) B 2. Pre-incubate with RIPK1-IN-4 Dilutions A->B C 3. Induce Necroptosis (TNFα + z-VAD-fmk) B->C D 4. Incubate (18-24 hours) C->D E 5. Measure Viability (e.g., CellTiter-Glo) D->E F 6. Analyze Data (Calculate EC₅₀) E->F

Caption: Workflow for validating RIPK1-IN-4 in a cellular assay.

Part 3: RIPK-IN-4: A Selective Inhibitor of RIPK2

It is critical to distinguish the previously discussed RIPK1 inhibitor from a separate molecule, also sometimes labeled RIPK-IN-4 (identified as Compound 7g in some sources), which is a potent and selective inhibitor of RIPK2 .[7] This probe is an essential tool for investigating NOD1/2 signaling pathways in inflammatory conditions.

Mechanism of Action

RIPK-IN-4 (the RIPK2 inhibitor) acts as an ATP-competitive inhibitor of RIPK2's kinase domain. By blocking the kinase activity, it prevents the autophosphorylation and subsequent downstream signaling events required for the activation of NF-κB and MAPKs.[7][13][14]

Biochemical and Pharmacokinetic Profile

This probe demonstrates high potency for RIPK2 and favorable metabolic properties, suggesting its potential utility in both in vitro and in vivo studies.

ParameterSpeciesAssay TypeValueReference
IC₅₀ HumanRIPK2 Kinase Assay3 nM[7]
Liver Microsomal Extraction Ratio MouseMetabolic Stability0.59[7][27]
Liver Microsomal Extraction Ratio RatMetabolic Stability0.45[7][27]
Liver Microsomal Extraction Ratio HumanMetabolic Stability0.39[7][27]
Clearance MouseIn vivo PK18 mL/min/kg[7]

Table 2: Potency and pharmacokinetic properties of RIPK-IN-4 (RIPK2 inhibitor).

Causality Insight: The liver microsomal extraction ratio provides an in vitro measure of a compound's metabolic stability. A lower ratio (closer to 0) indicates slower metabolism and higher stability, while a higher ratio (closer to 1) suggests rapid clearance by the liver. The values for this RIPK2 inhibitor across species are low to moderate, indicating reasonable metabolic stability, which is a prerequisite for achieving effective concentrations in vivo.[7][27]

Experimental Protocols

This protocol validates the ability of the RIPK2 inhibitor to block NOD1/2-mediated NF-κB signaling in a cellular context. HEK293T cells are often used as they provide a low-background system for reconstitution of signaling pathways.

Principle: Overexpression of NOD1 or NOD2 in HEK293T cells, along with an NF-κB-luciferase reporter plasmid, creates a system where pathway activation can be quantified by light emission. Stimulation with a specific ligand (e.g., L-Ala-γ-D-Glu-mDAP for NOD1) will activate RIPK2 and induce luciferase expression. A potent RIPK2 inhibitor will block this response.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with expression plasmids for human NOD1 (or NOD2), an NF-κB-luciferase reporter, and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the RIPK2 inhibitor, RIPK-IN-4. Include a vehicle control (e.g., 0.1% DMSO).

  • Pathway Stimulation: After 1-2 hours of pre-incubation with the inhibitor, stimulate the cells with a NOD1/2 ligand (e.g., 10 µg/mL Tri-DAP for NOD1) for 6-8 hours.

  • Cell Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Set the stimulated vehicle control as 100% activation and the unstimulated control as 0%. Plot the dose-response curve and calculate the IC₅₀ value.

cluster_workflow Protocol Workflow A 1. Co-transfect Cells (HEK293T with NOD1, NF-κB-luc, Renilla) B 2. Treat with RIPK2 Inhibitor A->B C 3. Stimulate with NOD1 Ligand B->C D 4. Lyse Cells & Read Dual-Luciferase C->D E 5. Normalize Data & Calculate IC₅₀ D->E

Caption: Workflow for validating a RIPK2 inhibitor using a reporter assay.

Part 4: Critical Assessment and Best Practices

The primary takeaway for any researcher is that there is no single chemical probe known as "Ripk-IN-4" that targets the entire RIPK family. Instead, distinct, highly selective molecules exist for specific family members.

  • Mind the Off-Targets: While both probes discussed here are reported to be highly selective, no inhibitor is perfectly specific.[28] When using these probes in new systems or at high concentrations, it is prudent to consider potential off-target effects. Profiling against a broad kinase panel is the gold standard for characterizing selectivity.[29]

  • Future Directions: The development of high-quality chemical probes for other RIPK family members, such as RIPK3, RIPK4, and RIPK5, remains an active area of research.[2][20][30] Such tools will be invaluable for elucidating the full scope of this kinase family's role in health and disease.

By applying these principles and protocols, researchers can confidently use RIPK1-IN-4 and the selective RIPK2 inhibitor to generate robust, reproducible data and advance our understanding of these critical signaling pathways.

References

  • Roles of RIPK3 in necroptosis, cell signaling, and disease. (2022-10-12). PubMed.
  • RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly. PMC - NIH.
  • RIPK3 in necroptosis and cancer. PMC - NIH.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • Necroptosis and RIPK1-mediated neuroinflamm
  • Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis. PMC - NIH.
  • RIPK-IN-4 | RIPK2 Inhibitor. MedchemExpress.com.
  • RIPK1-IN-4 | RIP1 Kinease Inhibtior. MedChemExpress.
  • Induction of RIP-2 kinase by proinflammatory cytokines is mediated via NF-kappaB signaling pathways and involves a novel feed-forward regul
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025-07-17).
  • Chemical Probes for Understudied Kinases: Challenges and Opportunities. (2022-01-27). PubMed.
  • Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflamm
  • CHAPTER 8: Chemical Probes for Kinases. (2020-11-26). The Royal Society of Chemistry.
  • RIPK2 ubiquitination regulates NF-κB and MAPK activation by NOD1 and....
  • RIP2 is a novel NF-kappaB-activating and cell death-inducing kinase. (1998-07-03). PubMed.
  • Viral Suppression of RIPK1-Mediated Signaling. (2021-08-10). ASM Journals.
  • RIPK2: New Elements in Modulating Inflammatory Breast Cancer P
  • RIPK1 in necroptosis and recent progress in related pharmaceutics. (2025-02-11). PMC - PubMed Central.
  • Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer. (2021-02-09). PubMed Central.
  • RIPK1 in necroptosis and recent progress in related pharmaceutics. (2025-02-10). Frontiers.
  • Regulatory mechanisms of programmed cell death in depression and resea. (2026-01-14). NDT.
  • Typical workflow for a kinase probe discovery project. Medicinal....
  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • RIPK1 inhibitors. MedChemExpress (MCE) Life Science Reagents.
  • RIPK1-IN-4 | RIP1 kinase inhibitor. AdooQ®.
  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2025-06-20).
  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. NIH.
  • RIPK3-IN-4 | RIP kinase. InvivoChem.
  • RIPK-IN-4 | RIPK2 Inhibitor. MedchemExpress.com.
  • RIPK protein kinase family: Atypical lives of typical kinases. PMC - PubMed Central - NIH.
  • What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?. (2024-06-25). News-Medical.net.
  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. (2017-02-02).
  • Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simul
  • RIPK1-IN-4 | CAS 1481641-08-0. AbMole BioScience.
  • Advances in RIPK1 kinase inhibitors. (2022-09-28). PMC - PubMed Central - NIH.
  • RIPK protein kinase family: Atypical lives of typical kinases.
  • Advances in RIPK1 kinase inhibitors. (2022-09-27). Frontiers.
  • RIPK4 promotes oxidative stress and ferroptotic death through the downregul
  • RIP4 (DIK/PKK), a novel member of the RIP kinase family, activates NF-κB and is processed during apoptosis. PMC - NIH.

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ripk-IN-4 in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting RIPK2 with Ripk-IN-4 in Inflammatory Disease Models

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1][2] As a serine/threonine kinase, RIPK2 is essential for transducing signals from the intracellular pattern recognition receptors, NOD1 and NOD2.[1][3] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, and their activation triggers a signaling cascade that is central to the host's defense against microbial pathogens. However, dysregulation of the NOD-RIPK2 pathway is strongly implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), sarcoidosis, and certain types of inflammatory arthritis.[1][2][4]

Ripk-IN-4 is a potent and selective inhibitor of RIPK2, with a reported IC50 of 3 nM.[5] By targeting the kinase activity of RIPK2, Ripk-IN-4 effectively blocks the downstream activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK, thereby preventing the production of inflammatory cytokines.[6] This makes Ripk-IN-4 a valuable pharmacological tool for investigating the in vivo function of RIPK2 and for the preclinical evaluation of RIPK2 inhibition as a therapeutic strategy in mouse models of inflammatory diseases.

These application notes provide a comprehensive guide for the in vivo use of Ripk-IN-4 in mice, including its mechanism of action, recommended dosage considerations based on analogous compounds, formulation and administration protocols, and a detailed experimental workflow for a relevant disease model.

The RIPK2 Signaling Pathway and Point of Inhibition by Ripk-IN-4

The canonical signaling pathway initiated by NOD1/2 activation and inhibited by Ripk-IN-4 is depicted below. Upon binding of bacterial peptidoglycan, NOD1 or NOD2 oligomerizes and recruits RIPK2 via a CARD-CARD domain interaction. This proximity induces the autophosphorylation and activation of RIPK2, which is then polyubiquitinated.[7][8] This ubiquitination serves as a scaffold to recruit downstream kinases, such as TAK1, leading to the activation of the IKK complex and MAPK pathways.[7][8] Ultimately, this results in the nuclear translocation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes.[3] Ripk-IN-4, as an ATP-competitive inhibitor, binds to the kinase domain of RIPK2, preventing its autophosphorylation and activation, thus halting the entire downstream signaling cascade.[6]

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway and Inhibition by Ripk-IN-4 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1/NOD2 binds RIPK2_inactive RIPK2 (Inactive) NOD1/NOD2->RIPK2_inactive recruits RIPK2_active RIPK2 (Active) RIPK2_inactive->RIPK2_active autophosphorylation Ubiquitination Ubiquitination RIPK2_active->Ubiquitination Ripk_IN_4 Ripk-IN-4 Ripk_IN_4->RIPK2_active inhibits TAK1 TAK1 Ubiquitination->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates MAPK MAPK TAK1->MAPK activates NF_kB NF-κB IKK_Complex->NF_kB MAPK->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes

Caption: Inhibition of the NOD1/2-RIPK2 signaling pathway by Ripk-IN-4.

In Vivo Dosage and Administration of Ripk-IN-4

While specific in vivo efficacy studies for Ripk-IN-4 are not yet widely published, data from other potent and selective RIPK2 inhibitors in mouse models provide a strong foundation for experimental design. It is crucial to perform a dose-response study to determine the optimal dose and treatment schedule for your specific mouse model and experimental endpoints.

Table 1: Recommended Starting Doses and Administration Routes for Selective RIPK2 Inhibitors in Mice

InhibitorDose RangeRoute of AdministrationVehicleMouse ModelReference
OD36 6.25 mg/kgIntraperitoneal (i.p.)Not specifiedMDP-Induced Peritonitis[4][9]
Compound 10w 20-40 mg/kgOral (p.o.)Not specifiedDSS-Induced Colitis[10]
BI 706039 0.25 mg/kgOral (p.o.)Not specifiedTRUC Mouse Model of Colitis[11]
RIPK2-IN-8 5-30 mg/kgOral (p.o.)Not specifiedAPAP-Induced Liver Injury, MDP-Induced Peritonitis[12]
Gefitinib *50 mg/kg/dayOral (in diet)Formulated in dietSpontaneous Crohn's-like Ileitis[4][13]

*Note: Gefitinib is an EGFR inhibitor that was later identified to also potently inhibit RIPK2.

Based on the data from these analogous compounds, a starting dose for Ripk-IN-4 could be in the range of 5-20 mg/kg , administered either intraperitoneally or orally.

Experimental Protocols

Protocol 1: Formulation and Administration of Ripk-IN-4

This protocol provides a general guideline for the formulation of Ripk-IN-4 for in vivo use. The optimal vehicle may vary depending on the specific experimental requirements.

Materials:

  • Ripk-IN-4 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Ripk-IN-4 in DMSO. For example, to make a 30 mg/mL stock, dissolve 3 mg of Ripk-IN-4 in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Working Solution Formulation (Example for i.p. injection):

    • A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline.

    • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, add the components sequentially to a sterile microcentrifuge tube, vortexing after each addition.

    • For example, to prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween 80 and mix. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Working Solution Formulation (Example for oral gavage):

    • A common vehicle for oral administration is a suspension in corn oil or a solution with solubilizing agents.

    • For a 10% DMSO in 90% corn oil formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[5]

  • Administration:

    • Administer the freshly prepared Ripk-IN-4 solution to mice via the chosen route (i.p. injection or oral gavage).

    • The volume of administration should be calculated based on the mouse's body weight (e.g., 10 µL/g for i.p. injection).

    • For prophylactic treatment, administer Ripk-IN-4 30-60 minutes prior to the inflammatory stimulus.

Protocol 2: MDP-Induced Peritonitis Model in Mice

This model is used to study acute inflammation in response to the NOD2 ligand, Muramyl Dipeptide (MDP).[4]

MDP_Peritonitis_Workflow Workflow for MDP-Induced Peritonitis Model cluster_day0 Day 0 Acclimatize Acclimatize Mice Administer_Inhibitor Administer Ripk-IN-4 (e.g., 10 mg/kg, i.p.) t = -30 min Acclimatize->Administer_Inhibitor Administer_MDP Administer MDP (e.g., 150 µg/mouse, i.p.) t = 0 min Administer_Inhibitor->Administer_MDP Euthanize Euthanize Mice (t = 4 hours) Administer_MDP->Euthanize Collect_Lavage Collect Peritoneal Lavage Euthanize->Collect_Lavage Analyze_Cells Analyze Cellular Infiltrate (e.g., flow cytometry) Collect_Lavage->Analyze_Cells Analyze_Cytokines Measure Cytokines (e.g., ELISA) Collect_Lavage->Analyze_Cytokines

Caption: Experimental workflow for the MDP-induced peritonitis model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Ripk-IN-4 formulated for in vivo use

  • Muramyl Dipeptide (MDP)

  • Sterile PBS

  • Anesthesia

  • Surgical instruments

  • Flow cytometry reagents

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week prior to the study.

  • Inhibitor Administration: Administer Ripk-IN-4 or vehicle control to the mice via i.p. injection 30 minutes before MDP challenge.

  • MDP Challenge: Inject each mouse with 150 µg of MDP dissolved in sterile PBS via i.p. injection.

  • Endpoint: At 4 hours post-MDP injection, euthanize the mice.

  • Peritoneal Lavage:

    • Make a small incision in the abdominal skin to expose the peritoneal wall.

    • Inject 5 mL of cold, sterile PBS into the peritoneal cavity using a 25-gauge needle.

    • Gently massage the abdomen to dislodge cells.

    • Carefully withdraw the peritoneal fluid.

  • Analysis:

    • Cellular Infiltrate: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells and perform a cell count. Analyze the immune cell populations (e.g., neutrophils, macrophages) using flow cytometry.

    • Cytokine Measurement: Use the supernatant from the peritoneal lavage to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

Concluding Remarks

Ripk-IN-4 is a powerful tool for dissecting the role of RIPK2 in in vivo models of inflammation. The protocols and dosage guidelines provided here, based on studies with analogous selective RIPK2 inhibitors, offer a solid starting point for researchers. It is imperative to perform pilot studies to optimize the dosage, administration route, and timing for each specific experimental model to ensure robust and reproducible results. The continued investigation into the in vivo effects of Ripk-IN-4 will undoubtedly contribute to a deeper understanding of RIPK2-mediated inflammatory diseases and may pave the way for novel therapeutic interventions.

References

  • Tigno-Aranjuez, J. T., et al. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry, 289(43), 29651–29664. [Link]

  • Taconic Biosciences. (2019). Modeling Inflammatory Diseases with NOD2 Knockout Mice. [Link]

  • Cyagen. (n.d.). Nod2 KO Mouse Model for IBD and Inflammatory Research. [Link]

  • Jostins, L., et al. (2012). Host-microbe interactions have shaped the genetic architecture of inflammatory bowel disease. Nature, 491(7422), 119–124. [Link]

  • Watanabe, T., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology, 12, 649672. [Link]

  • Gong, Y. N., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Journal of Cellular and Molecular Medicine. [Link]

  • ResearchGate. (n.d.). Model for RIPK2 signaling. [Link]

  • Watanabe, T., et al. (2008). NOD2 Transgenic Mice Exhibit Enhanced MDP-Mediated Down-Regulation of TLR2 Responses and Resistance to Colitis Induction. The Journal of Immunology, 181(11), 8014-8022. [Link]

  • Philpott, D. J., et al. (2018). NOD2 and inflammation: current insights. Journal of Inflammation Research, 11, 49–60. [Link]

  • Barthel, M., et al. (2007). Nod1 and Nod2 Regulation of Inflammation in the Salmonella Colitis Model. Infection and Immunity, 75(3), 1324-1331. [Link]

  • Wang, Y., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry, 65(13), 9036–9053. [Link]

  • Berger, S. B., et al. (2021). The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 321(6), G695-G708. [Link]

  • Harris, P. A., et al. (2017). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters, 8(10), 1048–1053. [Link]

  • ResearchGate. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. [Link]

  • Haile, W. A., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology, 14, 1118671. [Link]

Sources

Application Notes & Protocols: Ripk-IN-4 Solubility and Experimental Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK2 with Ripk-IN-4

The Receptor-Interacting Protein (RIP) kinase family, a group of serine/threonine kinases, are critical regulators of cellular stress, inflammation, and programmed cell death pathways.[1][2] Their central role in signaling has positioned them as key therapeutic targets for a range of inflammatory and autoimmune diseases.[1][3] Among these, Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial transducer of inflammatory signals originating from the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins).[2][4]

Ripk-IN-4 is a potent and highly selective small molecule inhibitor of RIPK2, with a reported IC₅₀ value in the low nanomolar range (3-5 nM).[5][6][7][8] By targeting the kinase activity of RIPK2, Ripk-IN-4 effectively blocks the downstream activation of pro-inflammatory signaling cascades, primarily the NF-κB pathway, making it an invaluable tool for investigating inflammatory diseases such as Crohn's disease and inflammatory bowel disease (IBD).[5][9]

This guide provides a comprehensive overview of Ripk-IN-4's mechanism of action, detailed solubility data, and validated, step-by-step protocols for its preparation and use in both in vitro and in vivo experimental settings.

ngcontent-ng-c2487356420="" class="ng-star-inserted">

A Critical Note on Nomenclature: The "Ripk-IN-4" designation is specific to the RIPK2 inhibitor (CAS: 2141969-56-2) discussed herein. Researchers should exercise caution, as other similarly named compounds exist that target different RIP kinases, such as RIPK1-IN-4 (CAS: 1481641-08-0)[10] and RIPK3-IN-4 (CAS: 2304617-58-9).[11] Always verify the specific target and CAS number of the inhibitor to ensure the validity of experimental outcomes.

Mechanism of Action: Inhibition of the NOD2-RIPK2 Signaling Axis

RIPK2 functions as an essential adaptor and signaling kinase downstream of the NOD2 receptor. Upon recognition of its ligand, muramyl dipeptide (MDP)—a component of bacterial peptidoglycan—NOD2 undergoes a conformational change, recruiting RIPK2. This proximity facilitates the autophosphorylation and activation of RIPK2, which in turn serves as a scaffold to recruit and activate the TAK1 and IKK complexes. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and drive the expression of pro-inflammatory genes.

Ripk-IN-4 directly binds to the ATP-binding pocket of the RIPK2 kinase domain, preventing its catalytic activity. This action is the lynchpin of its inhibitory effect, halting the entire downstream signaling cascade and suppressing the inflammatory response.

Ripk_IN_4_MoA cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 binds RIPK2 RIPK2 Kinase NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Inhibitor Ripk-IN-4 Inhibitor->RIPK2 inhibits NFkB_translocation NFkB_nuc NF-κB NFkB_translocation->NFkB_nuc DNA Pro-inflammatory Gene Promoters NFkB_nuc->DNA binds & activates transcription

Figure 1. Mechanism of Ripk-IN-4 in the NOD2 signaling pathway.

Physicochemical Properties and Solubility

Accurate preparation of Ripk-IN-4 solutions is fundamental to achieving reproducible experimental results. The compound is hydrophobic and exhibits poor solubility in aqueous media, necessitating the use of organic solvents for stock solutions and specific formulations for in vivo applications.

Table 1: Physicochemical Properties of Ripk-IN-4

Property Value Reference(s)
Target RIPK2 [5][7]
CAS Number 2141969-56-2 [5][7]
Molecular Formula C₁₈H₂₁FN₄O₃S [7][8]
Molecular Weight 392.45 g/mol [7]

| Appearance | Solid powder |[8] |

Table 2: Solubility Data for Ripk-IN-4

Application Solvent / Vehicle Max Concentration Protocol Insights & Causality Reference(s)
In Vitro Dimethyl Sulfoxide (DMSO) ≥ 31.25 mg/mL (approx. 79.6 mM) Primary Choice for Stock Solutions. Use fresh, anhydrous (hygroscopic) DMSO.[5][12] Sonication or gentle warming may be required for complete dissolution. This high solubility allows for a concentrated stock, minimizing the final solvent concentration in cell culture media. [5][7]
In Vivo 10% DMSO in Corn Oil ≥ 3.13 mg/mL (approx. 8.0 mM) Recommended for Oral Gavage. This simple, two-component vehicle is effective for achieving a clear solution. Corn oil is a commonly used, well-tolerated lipid-based vehicle for oral administration of hydrophobic compounds. [5]

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Formulation Dependent | Alternative for IP/IV/SC. This multi-component system is a standard formulation for improving the solubility and bioavailability of poorly soluble drugs for parenteral routes. PEG300 acts as a co-solvent, while Tween 80 is a surfactant that prevents precipitation upon injection into the aqueous environment of the bloodstream. |[13][11] |

Protocols for Experimental Preparation

Essential Pre-Protocol Checks: Storage and Handling
  • Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[7]

  • Stock Solutions: Prepare a high-concentration stock in 100% anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption. Store at -80°C for long-term (≥6 months) or -20°C for short-term (≤1 month) storage.[7]

  • Causality: DMSO is hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds like Ripk-IN-4 and promote precipitation.[5][12] Using fresh, anhydrous grade DMSO and proper storage are critical for reproducibility.

Protocol: In Vitro Solution Preparation for Cell-Based Assays

This protocol outlines the preparation of working solutions for direct addition to cell culture media. The primary goal is to achieve the desired final concentration while keeping the DMSO concentration at a non-toxic level (typically ≤0.1% v/v).

InVitro_Workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation A 1. Weigh Ripk-IN-4 Powder B 2. Add Anhydrous DMSO to desired concentration (e.g., 10 mM) A->B C 3. Vortex / Sonicate until fully dissolved B->C D Primary Stock Solution (10 mM in 100% DMSO) C->D E 4. Prepare Intermediate Dilutions in 100% DMSO or culture medium D->E F 5. Add final aliquot to Cell Culture Medium E->F G Final Working Solution (e.g., 10 µM with ≤0.1% DMSO) F->G

Figure 2. Workflow for preparing Ripk-IN-4 for in vitro assays.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of Ripk-IN-4 powder to equilibrate to room temperature before opening to prevent condensation.

  • Primary Stock Preparation (e.g., 10 mM):

    • Accurately weigh the desired amount of Ripk-IN-4 powder.

    • Add the calculated volume of anhydrous DMSO. For example, to make a 10 mM stock from 1 mg of Ripk-IN-4 (MW: 392.45):

      • Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 392.45 g/mol ) = 0.0002548 L = 254.8 µL

    • Vortex thoroughly. If necessary, use a bath sonicator for 5-10 minutes until the solution is completely clear. This is your Primary Stock .

  • Intermediate Dilutions: Perform serial dilutions from the Primary Stock to create intermediate stocks. This is a critical step for accuracy. For example, to get a 1 mM intermediate stock, dilute the 10 mM Primary Stock 1:10 in anhydrous DMSO.

  • Final Working Solution:

    • Dilute the appropriate intermediate stock directly into your pre-warmed cell culture medium to achieve the final desired treatment concentration.

    • Self-Validation Check: Ensure the final volume of DMSO added to the cells is less than 0.1% (e.g., for a 10 mL culture, add no more than 10 µL of a DMSO-based solution). Always run a vehicle control (medium with the same final percentage of DMSO) in parallel with your experiment.

Protocol: In Vivo Formulation Preparation

The choice of vehicle is critical for bioavailability and animal welfare. The following protocol is for the recommended formulation using corn oil, suitable for oral administration.

InVivo_Workflow A 1. Prepare Concentrated Stock in Anhydrous DMSO (e.g., 31.3 mg/mL) B 2. Add 1 part DMSO stock to 9 parts Corn Oil (sequentially) A->B C 3. Vortex / Sonicate until a clear, homogenous solution is formed B->C D Final Formulation (10% DMSO in Corn Oil) Ready for administration C->D

Figure 3. Workflow for preparing Ripk-IN-4 for in vivo studies.

Step-by-Step Methodology (10% DMSO in Corn Oil):

  • Prepare Concentrated DMSO Stock: Based on the desired final concentration and dosing volume, prepare a 10x concentrated stock of Ripk-IN-4 in 100% anhydrous DMSO. For example, to achieve a final formulation of 3.13 mg/mL, create a 31.3 mg/mL stock in DMSO.[5]

  • Sequential Addition:

    • In a sterile conical tube, add the required volume of the vehicle, corn oil (9 parts).

    • Slowly add the concentrated DMSO stock (1 part) to the corn oil while vortexing.

    • Causality: Adding the DMSO stock to the oil (and not the other way around) helps prevent the drug from immediately precipitating out of the highly concentrated DMSO phase upon contact with the anti-solvent (oil).

  • Homogenization: Vortex the mixture vigorously for several minutes. If the solution is not perfectly clear, use a bath sonicator or gentle warming (37°C) until all components are fully dissolved.

  • Final Use and Validation:

    • Trustworthiness: Always prepare this formulation fresh on the day of dosing.[5][14]

    • Visually inspect the solution for any signs of precipitation or phase separation before drawing it into the dosing syringe. A clear, single-phase solution is required for accurate and safe administration.

Conclusion

Ripk-IN-4 is a powerful and selective tool for probing the function of RIPK2 in inflammatory signaling. Successful and reproducible experimentation hinges on a clear understanding of its properties and careful attention to its preparation. By utilizing anhydrous DMSO for concentrated stock solutions, controlling final solvent concentrations in in vitro assays, and employing validated co-solvent formulations for in vivo studies, researchers can confidently investigate the therapeutic potential of RIPK2 inhibition. Always confirm the identity of your inhibitor by its CAS number to ensure targeted and accurate results.

References

  • Title: RIP protein kinase family: Atypical lives of typical kinases Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 Source: PMC - PubMed Central URL: [Link]

  • Title: A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis Source: PubMed Central URL: [Link]

  • Title: Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Advances in RIPK1 kinase inhibitors Source: Frontiers in Pharmacology URL: [Link]

  • Title: RIPK4 promotes oxidative stress and ferroptotic death through the downregulation of ACSM1 Source: PNAS URL: [Link]

  • Title: Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy Source: Science Immunology URL: [Link]

  • Title: The diverse roles of RIP kinases in host-pathogen interactions Source: PMC - PubMed Central URL: [Link]

  • Title: RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases Source: Frontiers in Immunology URL: [Link]

Sources

Application Notes and Protocols: Western Blot Analysis of Ripk-IN-4 Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of Ripk-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Necroptosis is a regulated form of necrotic cell death critically dependent on the kinase activities of RIPK1 and RIPK3.[4][5] By inhibiting RIPK1, Ripk-IN-4 serves as a powerful tool to study the necroptosis signaling cascade and its role in various pathologies. This guide details the underlying signaling pathway, a complete step-by-step protocol from cell treatment to immunoblotting, and expert application notes to ensure robust and reproducible results.

The Necroptosis Signaling Pathway and Ripk-IN-4 Inhibition

Necroptosis is a pro-inflammatory, regulated cell death pathway that can be initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) when apoptosis is inhibited.[4][6] The canonical TNF-α-induced pathway begins with the formation of a plasma membrane-bound protein complex (Complex I), which includes RIPK1.[7] Under conditions where apoptosis is blocked (e.g., by caspase inhibitors), RIPK1 dissociates and forms a cytosolic complex known as the necrosome with RIPK3.[6][8]

Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their activation.[9] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[7][10] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][11]

Ripk-IN-4 is a potent, selective, type II kinase inhibitor that binds to an inactive conformation of RIPK1, effectively blocking its kinase activity.[1][2] This inhibition prevents the initial auto-phosphorylation of RIPK1 (e.g., at Ser166) and the subsequent phosphorylation and activation of RIPK3 and MLKL, thereby halting the necroptotic cascade.[9][12] Western blotting is the ideal method to visualize this inhibition by measuring the phosphorylation status of these key signaling proteins.

stimulus TNF-α receptor TNFR1 stimulus->receptor Binds complex1 Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) receptor->complex1 Recruits ripk1 RIPK1 complex1->ripk1 Activates necrosome Necrosome Assembly (Complex IIb) ripk1->necrosome ripk3 RIPK3 ripk3->necrosome mlkl MLKL p_ripk1 p-RIPK1 (S166) necrosome->p_ripk1 Auto-phosphorylation p_ripk3 p-RIPK3 p_ripk1->p_ripk3 Phosphorylates p_mlkl p-MLKL (Oligomerization) p_ripk3->p_mlkl Phosphorylates death Necroptotic Cell Death (Membrane Rupture) p_mlkl->death Executes inhibitor Ripk-IN-4 inhibitor->p_ripk1 Inhibits Kinase Activity caspase_inhibition Caspase Inhibition (e.g., z-VAD-FMK) caspase_inhibition->necrosome Promotes

Figure 1. Ripk-IN-4 inhibits the necroptosis signaling pathway.

Experimental Design and Workflow

The overall goal is to induce necroptosis in a suitable cell line and compare the phosphorylation levels of RIPK1, RIPK3, and MLKL in the presence and absence of Ripk-IN-4. This requires careful planning of controls and execution of a precise Western blot protocol.

step1 1. Cell Culture & Treatment - Seed cells (e.g., HT-29) - Pre-treat with Ripk-IN-4 or Vehicle - Induce Necroptosis (TNFα + SMAC + z-VAD) step2 2. Cell Lysis & Protein Extraction - Wash with ice-cold PBS - Lyse with RIPA buffer + Protease/Phosphatase Inhibitors step1->step2 step3 3. Protein Quantification - BCA Assay to normalize protein concentration step2->step3 step4 4. SDS-PAGE - Denature lysates with Laemmli buffer - Separate proteins by size step3->step4 step5 5. Membrane Transfer - Transfer proteins to PVDF membrane step4->step5 step6 6. Immunoblotting - Block with 5% BSA in TBST - Incubate with Primary Antibodies (overnight) - Incubate with HRP-conjugated Secondary Antibody step5->step6 step7 7. Signal Detection - Apply ECL Substrate - Image chemiluminescence step6->step7 step8 8. Analysis - Quantify band intensity - Normalize phospho-protein to total protein step7->step8

Figure 2. Western blot workflow for analyzing Ripk-IN-4 activity.

Detailed Protocols
Protocol 1: Cell Culture and Treatment

This protocol is optimized for human colorectal adenocarcinoma HT-29 cells, a common model for studying TNF-induced necroptosis.

  • Cell Seeding: Plate HT-29 cells in 6-well plates at a density of 1.0 - 1.5 x 10^6 cells per well. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.

  • Inhibitor Pre-treatment:

    • Prepare a stock solution of Ripk-IN-4 in DMSO (e.g., 10 mM).

    • Dilute Ripk-IN-4 in fresh cell culture media to desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • Include a "Vehicle" control with an equivalent concentration of DMSO.

    • Aspirate old media from cells and add the media containing Ripk-IN-4 or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction:

    • Prepare a solution of necroptosis-inducing agents. A common combination is TNF-α (T), a SMAC mimetic (S, e.g., Birinapant or SM-164), and a pan-caspase inhibitor (Z, e.g., z-VAD-FMK).[13]

    • Add the inducing agents directly to the wells. Final concentrations for HT-29 cells are typically: 20 ng/mL TNF-α, 100 nM SM-164, and 20 µM z-VAD-FMK.

    • Include a "Non-Treated" control well that receives neither inhibitor nor inducing agents.

  • Incubation: Incubate the cells for the desired time period to observe peak phosphorylation (typically 4-8 hours for HT-29 cells).

  • Cell Harvesting:

    • Place the plate on ice and aspirate the media.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Proceed immediately to Protocol 2 for protein extraction.

Protocol 2: Protein Lysate Preparation

The preservation of phosphorylation states is critical. All steps must be performed on ice or at 4°C.[14]

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer to each well. Ensure the buffer is freshly supplemented with a protease and phosphatase inhibitor cocktail.[15][16]

  • Scraping: Use a cell scraper to detach the cells and transfer the viscous lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This contains the soluble protein fraction.

  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Samples can be stored at -20°C or used immediately.

Protocol 3: Western Blot Analysis
  • SDS-PAGE: Load 20-40 µg of protein per lane into a 4-20% precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is often recommended for quantitative accuracy.

  • Blocking:

    • This is a critical step for phospho-antibodies. Do not use milk. Milk contains casein, a phosphoprotein that can cause high background.[16]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions (see Table 1).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Probe separate blots for the phosphorylated target and the corresponding total protein or a loading control (e.g., β-actin, GAPDH).

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5).

  • Signal Detection:

    • Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager. Adjust exposure times to avoid signal saturation.

Application Notes and Data Interpretation
  • Expected Results: In cells where necroptosis has been successfully induced, you should observe strong bands for phosphorylated RIPK1 (pS166), p-RIPK3, and p-MLKL in the vehicle-treated lane.[9][12] Treatment with Ripk-IN-4 should lead to a dose-dependent reduction in the intensity of these phosphorylated bands. The total levels of RIPK1, RIPK3, MLKL, and the loading control should remain relatively constant across all lanes.

  • Phosphatase and Protease Inhibitors: The use of inhibitors is non-negotiable. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target proteins, leading to false-negative results.[14]

  • Buffer Choice: Use Tris-based buffers (TBST) for all washing and antibody dilution steps. Phosphate-buffered saline (PBS) contains phosphate ions that can interfere with the binding of some phospho-specific antibodies.[14]

  • Loading Controls vs. Total Protein: While a loading control like β-actin confirms equal protein loading, normalizing the phospho-protein signal to the total protein signal (e.g., p-RIPK1/Total RIPK1) provides a more accurate measure of the change in phosphorylation status.[18] This can be achieved by stripping and re-probing the same membrane or by running parallel blots.

  • Troubleshooting - High Background: High background when using phospho-antibodies is common. To mitigate this, ensure blocking is done with high-purity BSA, increase the number and duration of wash steps, and optimize the primary antibody concentration.

  • Troubleshooting - No Signal: If you see no signal for your phosphorylated protein, confirm that your induction protocol is working. Perform a time-course experiment to find the peak phosphorylation time point for your specific cell line and stimulus.[14] Also, ensure that your lysis buffer contains active phosphatase inhibitors.

Quantitative Data Summary

The following table provides starting recommendations for antibodies and protein loads. These should be optimized for your specific experimental conditions.

ParameterRecommendationRationale
Protein Load per Lane 20-40 µgEnsures sufficient protein for detection of low-abundance phospho-proteins.
Primary Antibody
p-RIPK1 (mouse Ser166)1:1000Detects the activated form of RIPK1.[12]
Total RIPK11:1000Used for normalization and to confirm stable protein expression.[19]
p-RIPK31:1000Key downstream marker of RIPK1 activity.
Total RIPK31:1000Used for normalization.
p-MLKL1:1000Terminal marker of necroptosis execution.[11][20]
Total MLKL1:1000Used for normalization.[10][21]
β-Actin / GAPDH1:5000Loading control to ensure equal protein loading.
Blocking Buffer 5% BSA in TBSTPrevents non-specific binding without interfering with phospho-epitopes.
Primary Antibody Diluent 5% BSA in TBSTMaintains antibody stability and reduces background.
Secondary Antibody 1:2000 - 1:10000Concentration should be optimized to balance signal strength and background.
References
  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer. [Link]

  • RIPK1-IN-4 | RIP1 kinase inhibitor | AdooQ®. (n.d.). Adooq.com. [Link]

  • Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700-714. [Link]

  • Gong, Y., Fan, Z., Luo, G., Yang, C., Huang, Q., Fan, K., ... & Sun, L. (2019). The role of necroptosis in cancer biology and therapy. Molecular Cancer, 18(1), 1-17. [Link]

  • Jouan-Lanhouet, S., Arshad, M. I., Piquet-Pellorce, C., Martin-Chouly, C., Le Moigne-Muller, G., Van Herreweghe, F., ... & Samson, M. (2012). TRAIL induces necroptosis involving RIPK1 and RIPK3 in cancer cells. Cell Death & Differentiation, 19(12), 2003-2014. [Link]

  • Dhuriya, Y. K., & Sharma, D. (2018). Necroptosis: a regulated inflammatory mode of cell death. Journal of Neuroinflammation, 15(1), 1-13. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages. (2022). Current Protocols. [Link]

  • Proteasome inhibition blocks necroptosis by attenuating death complex aggregation. (2018). Cell Death & Disease. [Link]

  • The diverse role of RIP kinases in necroptosis and inflammation. (2015). The Biochemical Journal. [Link]

  • Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis. (2015). Cell Death & Differentiation. [Link]

  • RIPK3 Antibodies & ELISA Kits, RIPK3/RIP3 Proteins. (n.d.). Boster Bio. [Link]

  • RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis. (2021). Nature Communications. [Link]

  • Western blot analysis of c-FLIP, RIPK1 and caspase 8... (n.d.). ResearchGate. [Link]

  • MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis. (2023). Cell Death & Disease. [Link]

  • RIPK protein kinase family: Atypical lives of typical kinases. (2020). Biochemical Pharmacology. [Link]

  • Discovery of a cooperative mode of inhibiting RIPK1 kinase. (2021). Acta Pharmaceutica Sinica B. [Link]

  • Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Necroptosis-independent signaling by the RIP kinases in inflammation. (2016). Cellular and Molecular Life Sciences. [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology. [Link]

  • Necroptosis: Fifty shades of RIPKs. (2015). Cell Death & Differentiation. [Link]

Sources

Application Notes: Harnessing Ripk-IN-4 for Advanced Immunology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK2 in Inflammatory Signaling

The Receptor-Interacting Protein Kinase (RIPK) family comprises a group of crucial serine/threonine kinases that act as central nodes in the regulation of cellular stress, inflammation, and programmed cell death.[1] This family, which includes RIPK1, RIPK2, RIPK3, and RIPK4, orchestrates cellular responses to a wide array of stimuli, from microbial pathogens to sterile inflammatory triggers.[1][2] While members like RIPK1 and RIPK3 are well-known for their pivotal roles in necroptosis, a form of regulated necrosis[1], RIPK2 has a distinct and critical function in innate immunity.

RIPK2 is the essential downstream kinase for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[3][4] These intracellular sensors recognize specific motifs from bacterial peptidoglycans, initiating a signaling cascade that is vital for host defense.[4] Upon activation, NOD1/2 recruits RIPK2, leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This culmination results in the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections.[4] Dysregulation of the NOD2-RIPK2 signaling axis is strongly implicated in the pathogenesis of several inflammatory conditions, most notably Crohn's disease and ulcerative colitis.[4]

Ripk-IN-4 has emerged as a potent and highly selective chemical probe for interrogating the function of RIPK2.[5][6] It acts as a specific inhibitor of RIPK2's kinase activity, allowing researchers to dissect its role in complex biological systems with high precision.[5][6] This guide provides a comprehensive overview of the mechanism of Ripk-IN-4, its applications in immunology research, and detailed, field-proven protocols for its effective use.

A point of clarification: It is important to distinguish Ripk-IN-4, the selective RIPK2 inhibitor, from other research compounds with similar names, such as RIPK1-IN-4, which targets the distinct kinase RIPK1.[7][8] This document focuses exclusively on the application of the RIPK2 inhibitor, Ripk-IN-4.

Mechanism of Action: Intercepting the NOD2-RIPK2 Signaling Axis

Understanding the mechanism of Ripk-IN-4 requires a clear view of the RIPK2 signaling pathway. The kinase activity of RIPK2 is indispensable for signal propagation from activated NOD1/2 receptors.

The Signaling Cascade:

  • Recognition: Intracellular NOD1 or NOD2 receptors recognize their respective bacterial peptidoglycan ligands (e.g., Muramyl dipeptide [MDP] for NOD2).

  • Recruitment & Activation: Ligand binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIPK2 via caspase activation and recruitment domain (CARD-CARD) interactions.

  • Ubiquitination: RIPK2 undergoes K63-linked polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1/TAB complex and the IKK complex.

  • Downstream Activation: The recruited complexes activate the NF-κB and MAPK (e.g., p38, JNK) signaling pathways.[4]

  • Inflammatory Response: Activation of these pathways leads to the transcription and translation of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-12) and chemokines.[4]

Ripk-IN-4 exerts its effect by directly inhibiting the ATP-binding site of the RIPK2 kinase domain. This action prevents the autophosphorylation and subsequent signaling functions of RIPK2, effectively halting the cascade before the activation of NF-κB and MAPKs.

RIPK2_Signaling_Pathway cluster_1 cluster_2 Nucleus MDP Bacterial PGN (e.g., MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ub K63-Ubiquitination RIPK2->Ub Induces TAK1 TAK1 Complex Ub->TAK1 Recruits IKK IKK Complex Ub->IKK Recruits TAK1->IKK p38 p38 MAPK TAK1->p38 Activates NFkB NF-κB (p65/p50) IKK->NFkB Activates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Transcription Inhibitor Ripk-IN-4 Inhibition X Inhibition->RIPK2 Inhibits Kinase Activity

Figure 1: RIPK2 signaling pathway and Ripk-IN-4's point of inhibition.

Core Applications & Experimental Design

Ripk-IN-4 is an invaluable tool for:

  • Validating RIPK2 Dependency: Confirming whether a cellular response to NOD1/2 agonists is dependent on RIPK2 kinase activity.

  • Probing Disease Mechanisms: Investigating the role of RIPK2 in cellular and animal models of inflammatory diseases like IBD.[4]

  • Drug Discovery: Serving as a reference compound in screens for novel anti-inflammatory therapeutics targeting the NLR pathway.

Data Summary: Ripk-IN-4 Properties
PropertyValueSource(s)
Target Receptor-Interacting Protein Kinase 2 (RIPK2)[5][6]
IC₅₀ ~3 nM[5][6]
Mechanism ATP-competitive kinase inhibitorN/A
Solubility Soluble in DMSO[5]
Formulation (In Vivo) 10% DMSO + 90% Corn Oil[5]

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of appropriate positive, negative, and pathway-specificity controls is critical for generating robust and interpretable data.

Protocol 1: In Vitro Inhibition of NOD2-Mediated Cytokine Production

Objective: To quantify the inhibitory effect of Ripk-IN-4 on the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages following NOD2 stimulation.

Causality: This assay directly links RIPK2 kinase activity to cytokine output. By inhibiting RIPK2, Ripk-IN-4 is expected to prevent the downstream NF-κB activation required for TNF-α and IL-6 gene transcription.

Materials:

  • THP-1 cells (or primary bone marrow-derived macrophages)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Ripk-IN-4 (Targetmol, HY-107978 or equivalent)

  • DMSO (Vehicle control)

  • L-MDP (Muramyl dipeptide, NOD2 ligand)

  • LPS (Lipopolysaccharide, TLR4 ligand for specificity control)

  • Complete RPMI-1640 medium

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Preparation:

    • Seed THP-1 monocytes at 5 x 10⁵ cells/mL in a 96-well plate.

    • Differentiate cells into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.

    • After differentiation, wash the adherent macrophages gently with sterile PBS and replace with fresh, PMA-free complete medium. Allow cells to rest for 24 hours.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of Ripk-IN-4 in DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, perform serial dilutions of the stock solution in complete medium to create 2X working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM).

  • Inhibitor Pre-treatment:

    • Carefully remove the medium from the rested macrophages.

    • Add 50 µL of the 2X Ripk-IN-4 working solutions to the appropriate wells.

    • For vehicle control wells, add 50 µL of medium containing the same final concentration of DMSO as the highest inhibitor concentration well.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Cellular Stimulation:

    • Prepare 2X solutions of L-MDP (final concentration ~10 µg/mL) and LPS (final concentration ~100 ng/mL) in complete medium.

    • Add 50 µL of the 2X L-MDP solution to the inhibitor- and vehicle-treated wells.

    • Specificity Control: In a separate set of wells, add 50 µL of the 2X LPS solution to cells pre-treated with vehicle or a high concentration of Ripk-IN-4.

    • Negative Control: Add 50 µL of medium to a set of untreated wells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Cytokine Quantification:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

    • Quantify TNF-α and IL-6 concentrations using commercial ELISA kits according to the manufacturer's instructions.

Expected Results:

  • A dose-dependent reduction in TNF-α and IL-6 levels in L-MDP-stimulated cells treated with Ripk-IN-4.

  • Minimal to no inhibition of TNF-α and IL-6 in LPS-stimulated cells, demonstrating the inhibitor's specificity for the RIPK2 pathway over the TLR4 pathway.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To visualize the inhibition of MDP-induced phosphorylation of NF-κB p65 and p38 MAPK by Ripk-IN-4.

Causality: This protocol provides a molecular snapshot of the signaling events upstream of gene transcription. Successful inhibition of RIPK2 by Ripk-IN-4 will prevent the phosphorylation, and thus activation, of key downstream effectors like p65 and p38.

Materials:

  • Reagents from Protocol 1

  • 6-well plates

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Prepare and differentiate THP-1 cells in 6-well plates.

    • Pre-treat with Ripk-IN-4 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours as described above.

    • Stimulate with L-MDP (10 µg/mL) for a shorter time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • At each time point, place the plate on ice and quickly wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Normalize samples by diluting with lysis buffer and 4X Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

Expected Results:

  • L-MDP stimulation will induce a rapid increase in the phosphorylation of p65 and p38 in vehicle-treated cells.

  • Pre-treatment with Ripk-IN-4 will significantly attenuate or ablate this phosphorylation, while total protein levels of p65, p38, and GAPDH remain unchanged.

WB_Workflow start Differentiated Macrophages in 6-well plate pretreat Pre-treat with Ripk-IN-4 or Vehicle start->pretreat stimulate Stimulate with MDP (Time Course: 0-60 min) pretreat->stimulate lyse Wash & Lyse Cells on Ice stimulate->lyse quantify Quantify Protein (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody Incubation (p-p65, p-p38, etc.) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect end Analyze Phosphorylation Levels detect->end

Figure 2: Experimental workflow for Western blot analysis.
Protocol 3: Cell Viability Assessment

Objective: To determine the concentration range at which Ripk-IN-4 is non-toxic to the cells used in the experiment.

Causality: This is a critical control experiment. Any observed decrease in cytokine production or signaling must be due to specific pathway inhibition, not general cytotoxicity. This protocol establishes the safe working concentration of the inhibitor.

Materials:

  • Cells of interest (e.g., differentiated THP-1)

  • 96-well plate

  • Ripk-IN-4 and DMSO

  • MTT Cell Proliferation Assay Kit (or similar viability assay like XTT or LDH release)[9]

Procedure:

  • Cell Plating: Plate and prepare cells in a 96-well plate as in Protocol 1.

  • Treatment:

    • Prepare a wide range of Ripk-IN-4 concentrations (e.g., from 100 µM down to 10 nM) in complete medium.

    • Include a vehicle control (DMSO) and an untreated control. For a positive control for cell death, you can treat a set of wells with a known cytotoxic agent like staurosporine.

    • Add the compounds to the cells and incubate for a period relevant to your main experiment (e.g., 24 hours).

  • Viability Assay:

    • Perform the MTT assay (or other chosen assay) according to the manufacturer's protocol. This typically involves adding the reagent, incubating, and then measuring absorbance on a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot viability (%) versus Ripk-IN-4 concentration (log scale) to determine the CC₅₀ (50% cytotoxic concentration).

Expected Results: A dose-response curve that identifies the concentration threshold above which Ripk-IN-4 induces cell death. For subsequent functional assays, concentrations well below this cytotoxic threshold should be used.

In Vivo Study Considerations

When transitioning to animal models of inflammatory disease (e.g., DSS-induced colitis, antigen-induced arthritis[10]), several factors must be considered:

  • Pharmacokinetics: Ripk-IN-4 has been reported to have reasonable pharmacokinetic parameters in several species.[4] Researchers should consult the latest literature for specific dosing, clearance, and bioavailability data.

  • Formulation: A common formulation for in vivo use of hydrophobic compounds is a suspension in a vehicle like 10% DMSO in corn oil.[5] The stability and homogeneity of this formulation should be verified.

  • Dosing Regimen: The dose and frequency of administration will depend on the animal model, the severity of the disease, and the compound's PK/PD profile. Pilot studies are essential to establish an effective and well-tolerated regimen.

Conclusion

Ripk-IN-4 is a powerful and selective tool for the immunological research community. By specifically inhibiting the kinase activity of RIPK2, it allows for the precise dissection of NOD1/2 signaling pathways in both health and disease. The robust, self-validating protocols provided in this guide will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of innate immunity and paving the way for novel therapeutic strategies in inflammatory diseases.

References

  • Yuan, X., et al. (2022). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. Retrieved from [https://www.frontiersin.org/articles/10.3389/fimmu.2022.94 RIPK1/full]([Link] RIPK1/full)

  • Newton, K., & Manning, G. (2016). Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cell. Retrieved from [Link]

  • Lalaoui, N., & Brumatti, G. (2016). The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death. Cell Death and Differentiation. Retrieved from [Link]

  • Yuan, J., & Amin, P. (2017). Targeting RIPK1 kinase for modulating inflammation in human diseases. Journal of Neuroinflammation. Retrieved from [Link]

  • Chen, J., et al. (2023). Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. MDPI. Retrieved from [Link]

  • Assay Genie. (n.d.). Apoptosis/Necroptosis ELISA Kit Pack. Retrieved from [Link]

  • Abbkine. (n.d.). Caspase 8 Assay Kit (Colorimetric). Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 8 Activity Assay Kit (by Colorimetric). Retrieved from [Link]

  • Tonbo Biosciences. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • NIH. (2022). Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors. Retrieved from [Link]

  • PubMed Central. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Retrieved from [Link]

  • PubMed. (2009). The critical role of kinase activity of interleukin-1 receptor-associated kinase 4 in animal models of joint inflammation. Retrieved from [Link]

  • Cell Death & Differentiation. (2021). Biological events and molecular signaling following MLKL activation during necroptosis. Retrieved from [Link]

  • PubMed Central. (2018). RIPK protein kinase family: Atypical lives of typical kinases. Retrieved from [Link]

  • Frontiers. (2022). Advances in RIPK1 kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (2016). Synthetic Biology Reveals the Uniqueness of the RIP Kinase Domain. Retrieved from [Link]

  • PubMed Central. (2022). RIPK4 Is an Immune Regulating-Associated Biomarker for Ovarian Cancer and Possesses Generalization Value in Pan-Cancer. Retrieved from [Link]

  • Frontiers. (2023). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. Retrieved from [Link]

  • Frontiers. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Retrieved from [Link]

  • Journal for ImmunoTherapy of Cancer. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Retrieved from [Link]

  • Frontiers. (2020). Insight Into the Function of RIPK4 in Keratinocyte Differentiation and Carcinogenesis. Retrieved from [Link]

  • PubMed Central. (2024). RIPK4 promotes oxidative stress and ferroptotic death through the downregulation of ACSM1. Retrieved from [Link]

  • PubMed Central. (2018). Tumor-Intrinsic and Immune Modulatory Roles of Receptor Interacting Protein Kinases. Retrieved from [Link]

  • Harvard University. (n.d.). Protocols | HSCI iPS Core Facility. Retrieved from [Link]

  • Frontiers in Immunology. (2022). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Retrieved from [Link]

  • NIH. (2021). Silencing of RIPK4 inhibits epithelial-mesenchymal transition by inactivating the Wnt/β-catenin signaling pathway in osteosarcoma. Retrieved from [Link]

  • PubMed Central. (2025). Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro. Retrieved from [Link]

  • PubMed Central. (2022). Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Retrieved from [Link]

Sources

Application Note: Flow Cytometry Analysis of Cellular Fate Following Ripk-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Monitoring Necroptosis Inhibition

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular stress responses, inflammation, and cell death pathways.[1][2][3] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival through NF-κB activation or induce cell death via apoptosis or necroptosis.[2] Necroptosis is a regulated form of necrosis, an inflammatory mode of cell death, that is executed by RIPK3 and the mixed lineage kinase domain-like (MLKL) pseudokinase.[1][4][5] This pathway is implicated in the pathophysiology of numerous inflammatory diseases, making its components attractive therapeutic targets.

Ripk-IN-4 is a potent and selective inhibitor of RIPK1 kinase activity, binding to an inactive conformation of the enzyme.[6] By blocking the kinase function of RIPK1, Ripk-IN-4 effectively prevents the downstream signaling cascade that leads to necroptosis.[1] Flow cytometry is a powerful, high-throughput technique that allows for the precise quantification of distinct cell populations.[7] Using a combination of fluorescent probes, it can simultaneously assess cell viability, apoptotic markers, and specific necroptotic events, providing a detailed picture of cellular responses to therapeutic agents like Ripk-IN-4.[7][8]

This guide provides a comprehensive framework for designing, executing, and interpreting flow cytometry experiments to analyze the inhibitory effects of Ripk-IN-4 on necroptosis.

Core Concepts: The RIPK1-Mediated Necroptosis Pathway

Necroptosis is typically initiated by death receptor signaling, such as the TNF receptor 1 (TNFR1), particularly when the apoptotic machinery is compromised.[9] A common laboratory method to induce necroptosis involves treating cells with TNF-α to engage the receptor, combined with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block caspase-8 activity.[10][11][12]

When caspase-8 is inhibited, RIPK1 is not cleaved and is free to interact with RIPK3 via their respective RIP Homotypic Interaction Motif (RHIM) domains.[3] This interaction leads to the formation of a functional amyloid-like signaling complex called the necrosome.[9] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of their downstream substrate, MLKL.[9][13] Phosphorylated MLKL (pMLKL) oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs).[9][13][14]

Ripk-IN-4 intervenes at a critical early step by inhibiting the kinase activity of RIPK1, thereby preventing the auto-phosphorylation and subsequent activation of RIPK3 and the formation of the active necrosome.[1][6]

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_necrosome TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1 RIPK1 Complex_I->RIPK1 Casp8 Caspase-8 RIPK1->Casp8 Activates Necrosome Necrosome RIPK1_p p-RIPK1 RIPK1->RIPK1_p Auto-phosphorylates (Kinase Activity) Casp8_Inhib z-VAD-FMK Casp8_Inhib->Casp8 Inhibits Apoptosis Apoptosis Casp8->Apoptosis Executes RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylates MLKL MLKL RIPK3_p->MLKL Phosphorylates pMLKL p-MLKL (Oligomerizes) MLKL->pMLKL Pore Membrane Pores pMLKL->Pore Forms Necroptosis Necroptosis Pore->Necroptosis Leads to Ripk_IN_4 Ripk-IN-4 Ripk_IN_4->RIPK1_p Inhibits Kinase Activity

Caption: The necroptosis pathway initiated by TNF-α under caspase-inhibition.

Application Note: Experimental Design and Considerations

The primary goal is to quantify the inhibition of induced necroptosis by Ripk-IN-4. This can involve determining the dose-response relationship (EC50) of the inhibitor or confirming its mechanism of action by observing a reduction in necroptotic markers.

Choose a cell line known to be proficient in necroptosis. Commonly used models include:

  • L929 (mouse fibrosarcoma): Highly sensitive to TNF-α-induced necroptosis.[11]

  • HT-29 (human colon adenocarcinoma): A well-established model for necroptosis induction with TNF-α, SMAC mimetics, and z-VAD-FMK (TSZ).

  • Jurkat (human T-cell leukemia): Can be induced to undergo necroptosis with various stimuli.[13]

Careful selection of fluorescent probes is crucial for distinguishing different cell fates.

  • Viability Dye: Propidium Iodide (PI) or 7-AAD are nucleic acid dyes that are impermeant to live cells with intact membranes.[15][16] They brightly stain necrotic and late apoptotic cells. Fixable viability dyes (e.g., Zombie dyes) are recommended for protocols involving intracellular staining, as they covalently label dead cells and remain fluorescent after fixation and permeabilization.[7][8]

  • Apoptosis Marker: FITC- or APC-conjugated Annexin V is a protein that binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early hallmark of apoptosis.[15][16]

  • Necroptosis Marker: A fluorochrome-conjugated antibody against phosphorylated MLKL (pMLKL) is the most specific indicator of necroptotic signaling activation.[14][17] This requires an intracellular staining protocol.

A robust experiment relies on a comprehensive set of controls:

  • Untreated Cells: Baseline health and viability of the cell culture.

  • Vehicle Control (DMSO): To account for any effects of the solvent used for Ripk-IN-4.

  • Apoptosis Positive Control (e.g., Staurosporine): To validate the Annexin V staining and gating for apoptosis.

  • Necroptosis Positive Control (e.g., TNF-α + z-VAD-FMK): To confirm the induction of necroptosis in the chosen cell line.

  • Inhibitor Control (Necrostatin-1): A well-characterized RIPK1 inhibitor can be used alongside Ripk-IN-4 as a positive control for necroptosis inhibition.[17]

  • Fluorescence Minus One (FMO) Controls: Essential for accurate gating, especially for the pMLKL channel, to distinguish true positive signal from background fluorescence.

Workflow cluster_prep Preparation cluster_treat Treatment cluster_stain Staining cluster_acq Analysis A 1. Seed Cells (e.g., HT-29) B 2. Pre-treat with Ripk-IN-4 (or Vehicle/Controls) A->B C 3. Induce Necroptosis (e.g., TNF-α + z-VAD-FMK) B->C D 4. Harvest Cells C->D E 5. Stain with Viability Dye & Annexin V D->E F 6. Fix & Permeabilize (for pMLKL) E->F Optional but recommended H 8. Acquire on Flow Cytometer E->H G 7. Intracellular Stain with anti-pMLKL Ab F->G G->H I 9. Analyze Data (Gating & Quantification) H->I

Caption: A streamlined workflow from cell culture to data analysis.

Detailed Protocols

This protocol is optimized for a 24-well plate format.

  • Cell Seeding: Seed cells (e.g., HT-29) at a density of 1.5 x 10^5 cells/well in 500 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of Ripk-IN-4 (e.g., from 1 µM down to 1 nM) in culture medium. Also prepare vehicle (DMSO) and other inhibitor controls (e.g., 30 µM Necrostatin-1).[17]

  • Remove the old medium from the cells and add 400 µL of the medium containing the inhibitors or vehicle.

  • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Necroptosis Induction: Prepare a 5X stock of the necroptosis-inducing cocktail (e.g., 100 ng/mL TNF-α + 100 µM z-VAD-FMK).[10][17]

  • Add 100 µL of the 5X cocktail to the appropriate wells. For untreated and inhibitor-only controls, add 100 µL of plain medium.

  • Incubate for the desired time period (e.g., 8-24 hours), as determined by preliminary time-course experiments.

  • Harvest Cells: Carefully collect the culture supernatant (which contains dead, floating cells) into a 1.5 mL microcentrifuge tube or a 96-well V-bottom plate.

  • Wash the well with 200 µL of calcium-free PBS and add to the same tube.

  • Trypsinize the remaining adherent cells and add them to the same tube.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Staining: Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

  • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer.

This protocol follows viability and surface staining.

  • Surface/Viability Stain: Perform staining with a fixable viability dye first, according to the manufacturer's protocol. Then, proceed with Annexin V staining as described in Protocol 2, steps 6-9.

  • Fixation: After surface staining, wash cells once with PBS. Resuspend the pellet in 100 µL of a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

  • Permeabilization: Centrifuge cells, discard the fixative, and wash once with PBS. Resuspend in 100 µL of a permeabilization buffer (e.g., ice-cold 90% methanol or a saponin-based buffer) and incubate for 30 minutes on ice.

  • Intracellular Staining: Wash cells twice with a wash buffer (PBS + 1% BSA). Resuspend the pellet in 100 µL of wash buffer containing the anti-pMLKL antibody at the predetermined optimal concentration.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash: Wash cells twice with 1 mL of wash buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS + 1% BSA + 2mM EDTA) for analysis.

Data Analysis and Interpretation

  • Singlet Gate: Gate on single cells using FSC-A vs FSC-H to exclude doublets.

  • Cell Gate: Gate on the main cell population using FSC-A vs SSC-A to exclude debris.

  • Apoptosis/Necrosis Quadrants: On a plot of Annexin V vs. PI (or viability dye), create four quadrants:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)

  • pMLKL Analysis: Gate on the total cell population (or specific subsets from step 3) and view a histogram of pMLKL fluorescence. Use an FMO control to set a gate for pMLKL-positive cells, which are specifically undergoing necroptosis.

The data can be summarized in a table to clearly show the effect of Ripk-IN-4.

Treatment ConditionLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)pMLKL+ Cells (%)
Untreated~95<2<3<1
Vehicle (DMSO) + TSZ~20~5~75~70
Ripk-IN-4 (100 nM) + TSZ ~85 ~5 ~10 <5
Necrostatin-1 + TSZ~80~5~15<5
Staurosporine~40~45~15<1

Note: TSZ = TNF-α + SMAC mimetic + z-VAD-FMK. Values are hypothetical examples.

Interpretation: A successful experiment will show a significant decrease in the PI-positive and pMLKL-positive populations in the presence of Ripk-IN-4 compared to the vehicle-treated necroptosis-induced control. This demonstrates that Ripk-IN-4 specifically blocks the necroptotic pathway, rescuing cells from this form of death. By titrating Ripk-IN-4, a dose-response curve can be generated to calculate its EC50 value.

Conclusion

Flow cytometry provides a robust and quantitative platform for evaluating the efficacy and mechanism of RIPK1 inhibitors like Ripk-IN-4. By combining viability dyes with specific markers for apoptosis (Annexin V) and necroptosis (pMLKL), researchers can precisely dissect the cellular response to treatment. This detailed approach is invaluable for drug development professionals aiming to characterize novel therapeutics targeting inflammatory cell death pathways.

References

  • Warnes, G., et al. (2018). Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis. Methods, 134-135, 66-74. Available at: [Link]

  • JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Blizard Institute. (2019). Phenotyping Necroptosis- Flow Cytometry Core Facility. Retrieved from [Link]

  • Vossenkamper, A., & Warnes, G. (2018). A Flow Cytometric Immunophenotyping Approach to the Detection of Regulated Cell Death Processes. Journal of Immunological Sciences. Available at: [Link]

  • Blizard Institute. (n.d.). Necroptosis - Flow Cytometry Core Facility. Retrieved from [Link]

  • ResearchGate. (2020). Protocol for Inducing Necroptosis in Cell Culture? Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Bio-Rad. (2017). Assessing Cell Health: Necroptosis. Retrieved from [Link]

  • SciSpace. (n.d.). Annexin V-PI: Significance and symbolism. Retrieved from [Link]

  • See, Y. X., et al. (2022). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 10(5), e004067. Available at: [Link]

  • Lalaoui, N., et al. (2020). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. Cell Death & Differentiation, 27, 2272–2286. Available at: [Link]

  • Lin, Y., et al. (2019). RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development. Cell Death & Disease, 10(1), 29. Available at: [Link]

  • Naito, Y., et al. (2016). Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1. Biological and Pharmaceutical Bulletin, 39(10), 1713-1716. Available at: [Link]

  • ResearchGate. (n.d.). Necroptosis was induced by zVAD.fmk or TNFα. Retrieved from [Link]

  • Luedde, T., et al. (2009). Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro. The American Journal of Pathology, 174(4), 1433-1443. Available at: [Link]

  • Blizard Institute. (n.d.). Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). RIPK1 impacts cell death downstream of MLKL activation. Retrieved from [Link]

  • Syntechem. (2024). What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? Retrieved from [Link]

  • Mifflin, L., et al. (2020). RIPK protein kinase family: Atypical lives of typical kinases. Biochemical Journal, 477(20), 3967-3989. Available at: [Link]

  • Tanzer, M. C., et al. (2016). Sequential Engagement of Distinct MLKL Phosphatidylinositol–Binding Sites Executes Necroptosis. Cell Reports, 16(2), 326-336. Available at: [Link]

  • Biocompare. (n.d.). Anti-MLKL Flow Cytometry Antibody Products. Retrieved from [Link]

  • Mulay, S. R., et al. (2016). Cytotoxicity of crystals involves RIPK3-MLKL-mediated necroptosis. Nature Communications, 7, 10272. Available at: [Link]

  • Samson, A. L., et al. (2020). The diverse roles of RIP kinases in host-pathogen interactions. The FEBS Journal, 287(16), 3447-3463. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Ripk-IN-4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing RIPK inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered during experiments with compounds like Ripk-IN-4. Our goal is to equip you with the logical framework and practical protocols needed to dissect on-target versus off-target effects, ensuring the integrity and accuracy of your results.

FAQ 1: I'm seeing unexpected results with Ripk-IN-4. Where do I start?

This is a common and critical question. The first step is to confirm the precise identity of your compound. There is significant potential for confusion in the nomenclature of commercially available RIPK inhibitors.

A critical point of clarification:

  • Ripk-IN-4 is most frequently described as a potent and selective RIPK2 inhibitor [1][2].

  • RIPK1-IN-4 is a distinct compound that acts as a potent and selective RIPK1 inhibitor [3][4].

These two molecules target different kinases within the same family, which have distinct roles in cellular signaling[5][6]. An unexpected phenotype is often the first clue that you may be using an inhibitor for a different RIPK family member than intended, or that your inhibitor is engaging unforeseen targets.

Initial Diagnostic Questions:
  • Confirm the CAS Number: Cross-reference the CAS number on your vial with the supplier's datasheet.

    • Ripk-IN-4 (RIPK2i): CAS 2141969-56-2

    • RIPK1-IN-4 (RIPK1i): CAS 1481641-08-0

  • Review the Primary Signaling Pathway: Does your experimental phenotype align with the known biology of the intended target?

    • RIPK1 is a master regulator of TNF-mediated inflammation, apoptosis, and necroptosis[7][8]. Inhibition of its kinase activity is expected to block necroptosis.

    • RIPK2 is a key mediator of NOD-like receptor (NLR) signaling, crucial for innate immune responses to intracellular bacteria, leading to NF-κB and MAPK activation[9].

The table below summarizes the key differences. Your experimental context is paramount to interpreting the results.

ParameterRIPK1-IN-4 Ripk-IN-4
Primary Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 2 (RIPK2)
Reported IC₅₀ ~10-16 nM[3][4]~3 nM[1][2]
Core Pathway TNFR signaling, cell death (necroptosis/apoptosis), inflammation[7][10][11]NOD1/NOD2 signaling, innate immunity, NF-κB activation[9]
Typical Use Case Blocking TNF-induced necroptosis; studying inflammatory and neurodegenerative diseases[12][13]Blocking NOD-dependent inflammatory responses; studying Crohn's disease, autoinflammatory disorders

If your compound's identity is confirmed but the results remain anomalous, proceed to the comprehensive troubleshooting workflow below.

FAQ 2: My results suggest off-target activity. What is the systematic approach to identify and validate this?

Observing an effect that cannot be explained by the known function of the target kinase is a classic sign of off-target activity[14][15]. Kinase inhibitors are particularly susceptible to this, as the ATP-binding pocket they target is conserved across the ~500 members of the human kinome[16]. The following workflow provides a tiered strategy to dissect these effects.

Troubleshooting Workflow Diagram

G start Unexpected Experimental Result tier1_title Tier 1: Foundational Checks confirm_id 1. Confirm Compound Identity (CAS No., Purity, Stability) start->confirm_id validate_assay 2. Validate Assay & Controls (Positive/Negative Controls, Titration) confirm_id->validate_assay tier2_title Tier 2: On-Target Validation target_engage 3. Confirm Cellular Target Engagement (e.g., NanoBRET, CETSA) validate_assay->target_engage downstream_signal 4. Assess On-Target Downstream Signaling (e.g., Western Blot for p-RIPK1/p-MLKL) target_engage->downstream_signal tier3_title Tier 3: Off-Target Identification kinome_scan 5. Broad Kinome Profiling (Biochemical Screen) downstream_signal->kinome_scan Phenotype unexplained by on-target modulation off_target_validate 6. Validate Off-Target Hits in Cells (Signaling & Phenotype) kinome_scan->off_target_validate tier4_title Tier 4: Definitive Genetic Validation genetic_ko 7. Genetic Knockout/Knockdown (CRISPR, shRNA) off_target_validate->genetic_ko on_target Result is ON-TARGET genetic_ko->on_target Phenotype is lost in KO cells off_target Result is OFF-TARGET genetic_ko->off_target Phenotype persists in KO cells

Caption: A systematic workflow for troubleshooting kinase inhibitor effects.

Tier 1: Foundational Checks

Question: Have I ruled out basic experimental errors?

Before investigating complex biology, ensure your tools and setup are correct.

  • Action 1: Confirm Compound Integrity. Verify the compound's purity via HPLC/MS. Small molecule inhibitors can degrade in storage or after repeated freeze-thaw cycles. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO).

  • Action 2: Validate Assay Performance. Every experiment must include proper controls. For a cell viability assay, for example, ensure that the vehicle control (e.g., DMSO) is not causing toxicity and that your positive control for cell death is working as expected. Always perform a dose-response curve, not just a single-point inhibition experiment[17].

Tier 2: On-Target Validation in a Cellular Context

Question: Is the inhibitor engaging its intended target in my cells and producing the expected downstream effect?

  • Action 3: Confirm Cellular Target Engagement. A compound's biochemical potency (IC₅₀) does not guarantee it will effectively reach and bind its target inside a cell.

    • Methodology: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your inhibitor binds to RIPK1 or RIPK2 in intact cells[18][19].

    • Interpretation: A positive result confirms the inhibitor can access and bind its target. A negative result suggests issues with cell permeability or rapid efflux, which could explain a lack of on-target effect.

  • Action 4: Assess On-Target Downstream Signaling. This is a direct functional measure of target inhibition.

    • Methodology (for RIPK1): The kinase activity of RIPK1 leads to its autophosphorylation at Serine 166 (p-RIPK1) and the subsequent phosphorylation of MLKL, the executioner of necroptosis[7][20]. Use Western blotting to measure the levels of p-RIPK1 and p-MLKL in cells stimulated to undergo necroptosis (e.g., with TNFα + z-VAD-FMK).

    • Interpretation: A potent RIPK1 inhibitor should dramatically reduce p-RIPK1 and p-MLKL levels. If your compound prevents cell death but does not reduce these phosphorylation events, the protective effect is likely off-target.

TNFR1/RIPK1 Signaling Pathway Overview

G TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB  Scaffold  Function ComplexIIa Complex IIa (RIPK1, FADD, Casp8) ComplexI->ComplexIIa Transition ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Transition (Casp8 inactive) Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis  Kinase  Function RIPK1i RIPK1 Inhibitor (e.g., RIPK1-IN-4) RIPK1i->ComplexIIb Blocks

Caption: Simplified RIPK1 signaling downstream of TNFR1.

Tier 3: Identifying Potential Off-Targets

Question: If the effect is not on-target, what is the inhibitor actually doing?

  • Action 5: Broad Kinome Profiling. This is the most direct way to generate a list of potential off-targets.

    • Methodology: Submit your compound to a commercial service that performs biochemical kinase assays against a large panel (e.g., >400) of purified human kinases[16][17]. The output is typically a list of kinases that are inhibited by your compound at a specific concentration, often followed by IC₅₀ determination for the strongest "hits."

    • Interpretation: This provides a data-driven list of hypotheses. A "selective" inhibitor might still hit a handful of other kinases, while a "dirty" compound could inhibit dozens.

  • Action 6: Validate Off-Target Hits in a Cellular Context. A biochemical hit is not proof of a cellular off-target effect. You must validate the most likely candidates from your screen in your experimental model.

    • Methodology: For each high-priority off-target kinase, use Western blotting to check the phosphorylation status of its known, specific downstream substrate.

    • Interpretation: If your compound inhibits the phosphorylation of a substrate for an off-target kinase at relevant concentrations, you have strong evidence that this interaction is occurring in your cells and may be responsible for the observed phenotype.

Tier 4: Definitive Genetic Validation

Question: How can I prove that the observed phenotype is due to inhibition of the intended target (or a specific off-target)?

Genetic tools provide the most rigorous evidence for causality[15].

  • Action 7: Use Genetic Knockout or Knockdown.

    • Methodology: Use CRISPR/Cas9 to create a cell line that completely lacks the gene for your intended target (e.g., RIPK1 knockout). Alternatively, use shRNA or siRNA to knock down its expression. Then, treat these cells and the parental (wild-type) cells with your inhibitor.

    • Interpretation:

      • On-Target Effect: If the inhibitor has no effect in the knockout cells (i.e., the knockout cells are resistant), it proves the inhibitor acts through that target[15].

      • Off-Target Effect: If the inhibitor still works in the knockout cells, it definitively proves the observed phenotype is caused by an off-target mechanism[15]. This is a powerful and often conclusive experiment.

Specific Troubleshooting Scenarios & FAQs

Q: My cells are undergoing apoptosis, but I'm using a RIPK1 inhibitor to block necroptosis. Why? A: This could be an on-target effect. RIPK1 is a node that regulates apoptosis, necroptosis, and NF-κB-mediated survival[7][11]. By inhibiting RIPK1's kinase activity, you may shift the balance of signaling. Under certain conditions (e.g., inhibition of NF-κB), blocking the necroptosis pathway can shunt the cell towards RIPK1-independent apoptosis mediated by Complex IIa[7]. It could also be an off-target effect on a pro-apoptotic kinase. Use the workflow above to distinguish these possibilities.

Q: How do I control for non-specific compound effects like aggregation? A: Small molecules can form aggregates in aqueous buffer, which can non-specifically inhibit enzymes, leading to false-positive results[21].

  • Protocol: Rerun a key experiment in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Interpretation: If the inhibitory effect of your compound is significantly reduced or eliminated by the detergent, it is highly likely that the original result was due to aggregation[21].

Q: What are the best controls to use alongside my primary inhibitor? A: A multi-inhibitor approach strengthens conclusions.

  • Structurally Unrelated Inhibitor: Use another inhibitor for the same target with a different chemical scaffold (e.g., for RIPK1, compare RIPK1-IN-4 with Necrostatin-1s). If both produce the same on-target molecular and phenotypic effects, it increases confidence.

  • Inactive Analogue: If available, use a structurally similar molecule that is known to be inactive against the target. This helps rule out effects caused by the chemical scaffold itself, independent of target binding.

  • Genetic Controls: As mentioned in Tier 4, knockout/knockdown cell lines are the gold standard for validating that a phenotype is linked to a specific target gene.

Appendix: Key Experimental Protocols
Protocol 1: Western Blot for On-Target RIPK1 Inhibition
  • Objective: To measure the effect of a putative RIPK1 inhibitor on the phosphorylation of RIPK1 and its substrate MLKL.

  • Materials:

    • Cell line responsive to necroptosis (e.g., HT-29, L929).

    • TNFα, Smac mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

    • Your RIPK1 inhibitor (e.g., RIPK1-IN-4).

    • Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-Actin or anti-Tubulin (loading control).

    • HRP-conjugated secondary antibodies and chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with your inhibitor at various concentrations (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce necroptosis by adding the stimulus cocktail (e.g., TNFα + Smac mimetic + z-VAD-FMK) for the required time (typically 4-8 hours).

    • Include Essential Controls:

      • Untreated cells (negative control).

      • Vehicle + Stimulus (positive control for phosphorylation).

    • Lyse cells, quantify protein concentration, and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies overnight at 4°C, followed by secondary antibodies.

    • Detect signal using a chemiluminescent substrate.

  • Interpretation: A successful on-target RIPK1 inhibitor will show a dose-dependent decrease in the p-RIPK1/RIPK1 and p-MLKL/MLKL ratios compared to the positive control lane. The loading control should be consistent across all lanes.

References
  • Yuan, J., Amin, P., & Ofengeim, D. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery. [Link]

  • Martens, S., & Bertrand, M. J. M. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. [Link]

  • Newton, K. (2020). Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Wikipedia. (n.d.). Receptor-interacting protein kinase 1. [Link]

  • Martens, S., & Bertrand, M. J. M. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Weisel, K., et al. (2021). A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis. Arthritis Research & Therapy. [Link]

  • Edwards, A. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • AdooQ Bioscience. (n.d.). RIPK1-IN-4. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Pal, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2021). A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis. [Link]

  • Wang, T., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. [Link]

  • Creative Biolabs. (2024). What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?[Link]

  • Alzheimer's Drug Discovery Foundation. (2024). RIPK1 Inhibitors. [Link]

  • Knipp, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • RSC Publishing. (n.d.). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. [Link]

  • Prelle, C., et al. (2021). RIPK protein kinase family: Atypical lives of typical kinases. Pharmacological Research. [Link]

  • UniProt. (n.d.). RIPK4 - Receptor-interacting serine/threonine-protein kinase 4. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wang, Y., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Cell Communication and Signaling. [Link]

  • Wang, X., et al. (2019). Silencing of RIPK4 inhibits epithelial-mesenchymal transition by inactivating the Wnt/β-catenin signaling pathway in osteosarcoma. Oncology Reports. [Link]

  • Moriwaki, K., & Chan, F. K.-M. (2016). RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4. Science. [Link]

  • Berger, S. B., et al. (2019). RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases. Cell Death & Differentiation. [Link]

Sources

Technical Support Center: A Guide to Maximizing the Stability of RIPK Inhibitors in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and reproducibility of experiments involving key RIPK inhibitors. Our goal is to provide field-proven insights and robust protocols to help you navigate the common challenges associated with small molecule stability in solution.

A critical point of clarification: the designation "Ripk-IN-4" is used in scientific literature and commercial listings to refer to at least two distinct molecules with different targets. This guide will address best practices applicable to both, with specific data provided for each.

Initial Compound Identification

Before proceeding, it is crucial to correctly identify the specific inhibitor you are working with. Misidentification can lead to incorrect experimental design and interpretation. Please verify your compound against the specifications in the table below.

TargetRIPK1-IN-4 RIPK-IN-4 (targeting RIPK2)
Primary Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 2 (RIPK2)
CAS Number 1481641-08-0[1][2]2141969-56-2[3][4]
Molecular Formula C₂₃H₂₃N₅O₂[1][2]C₁₈H₂₁FN₄O₃S[3][4]
Molecular Weight 401.46 g/mol [1][2]392.45 g/mol [3][4]

This guide will use "RIPK1-IN-4" and "RIPK2-IN-4" to refer to these distinct inhibitors to avoid ambiguity. The principles discussed, however, are broadly applicable to many small molecule kinase inhibitors.

Part 1: Frequently Asked Questions (FAQs) on Inhibitor Stability

This section addresses the most common questions regarding the handling and storage of RIPK inhibitors.

Q1: I have just received my inhibitor as a powder. How should I store it?

A: Unopened lyophilized powder is relatively stable. For long-term storage, keep the vial tightly sealed at -20°C.[1][2][3] The solid-state is generally stable for up to 3 years under these conditions.[1][2][3] Ensure the vial is protected from moisture and light.

Q2: What is the best solvent for preparing a stock solution of Ripk-IN-4?

A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for both RIPK1-IN-4 and RIPK2-IN-4.[1][2][3]

  • RIPK1-IN-4 is highly soluble in DMSO, with reported solubilities of ≥200 mg/mL.[1][2]

  • RIPK2-IN-4 has a reported solubility of approximately 31.25 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[3]

Causality: DMSO is a highly effective polar aprotic solvent for a wide range of organic molecules. Using an anhydrous grade is critical because water can introduce moisture that may lead to hydrolysis of the compound over time, compromising its integrity.

Q3: How should I store my DMSO stock solution to maximize its lifespan?

A: This is the most critical step for ensuring long-term stability and experimental reproducibility.

  • Aliquot: After preparing your high-concentration stock solution (e.g., 10-50 mM), immediately divide it into smaller, single-use volumes in low-protein-binding microfuge tubes.

  • Store at -80°C: For long-term storage (months to a year), -80°C is strongly recommended.[1][2][3][5]

  • Avoid -20°C for long-term storage: While suitable for the powder, storing DMSO solutions at -20°C can lead to accelerated degradation. Several vendors specify that stability at -20°C is limited to approximately one month.[2][3][6]

Causality: Aliquoting prevents repeated freeze-thaw cycles.[5][6] Each cycle can introduce moisture and cause the compound to fall out of solution, altering the effective concentration and potentially accelerating degradation. Storing at -80°C significantly slows down any potential chemical reactions compared to -20°C.

Q4: I see precipitate in my stock solution vial after thawing it from -80°C. Is the compound degraded?

A: Not necessarily. Precipitation upon freezing is often a solubility issue rather than chemical degradation, especially with highly concentrated stock solutions.

  • Solution: Before use, bring the vial to room temperature and ensure the contents are fully dissolved. Gentle warming in a 37°C water bath and/or brief sonication can help redissolve the compound.[1] Always vortex the solution gently and spin it down before opening the cap to ensure homogeneity. If the precipitate does not redissolve, it should not be used.

Q5: How long is the inhibitor stable in my aqueous cell culture medium?

A: Stability in aqueous solutions like cell culture media is significantly lower than in DMSO and is highly variable.[7] Factors such as pH, temperature, and interaction with media components (especially serum proteins) can cause rapid degradation or loss of effective concentration.

  • Best Practice: Always prepare fresh working dilutions from your DMSO stock immediately before adding them to your experiment.[1] Do not store the inhibitor in aqueous buffers. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[8][9]

Q6: My experimental results are inconsistent. Could inhibitor instability be the cause?

A: Yes, this is a very common cause of experimental variability.[8][10] If you observe a loss of potency or inconsistent dose-response curves, improper storage or handling of the inhibitor is a primary suspect. Refer to the troubleshooting guide in the next section to systematically diagnose the issue.

Part 2: Troubleshooting Guide for Inconsistent Activity

Use this section to diagnose and resolve issues related to inhibitor performance.

Visual Troubleshooting Workflow

This decision tree provides a logical path to identify the source of inhibitor inactivity or inconsistency.

TroubleshootingWorkflow Troubleshooting Inconsistent Inhibitor Activity start Inconsistent Results or No Inhibitor Activity Observed check_storage Review Storage & Handling: - Stock stored at -80°C? - Aliquoted to avoid freeze-thaw? - Protected from light? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok  Yes storage_bad Action: Discard old stock. Prepare fresh stock from powder following best practices. check_storage->storage_bad No   check_solubility Verify Solution Integrity: - Was stock fully dissolved? - Any visible precipitate in working solution? - Final DMSO % < 0.5%? storage_ok->check_solubility solubility_ok Solution Prep Appears Correct check_solubility->solubility_ok  Yes solubility_bad Action: Prepare fresh working solutions. Ensure complete dissolution using gentle warming/sonication. check_solubility->solubility_bad No   validate_activity Perform Activity Validation Test: - Test 'suspect' aliquot vs. a freshly prepared  solution from a new vial. - Run a full dose-response curve. solubility_ok->validate_activity activity_ok Activity Confirmed validate_activity->activity_ok  Activity matches fresh stock activity_bad Conclusion: Old aliquot has degraded. Use new stock for all future experiments. validate_activity->activity_bad Activity reduced/absent   activity_good Conclusion: Inhibitor is stable. Investigate other experimental variables: - Cell health & passage number - Reagent quality - Assay protocol drift activity_ok->activity_good

Caption: A decision tree for troubleshooting inconsistent inhibitor activity.

Summary of Problems and Solutions
Problem Potential Cause(s) Recommended Solution
Loss of Potency Chemical degradation of the inhibitor due to improper storage (e.g., prolonged storage at -20°C, repeated freeze-thaw cycles, light exposure).Discard the suspect stock solution. Prepare a fresh stock from the lyophilized powder according to the protocol below.
Precipitation in Media Poor aqueous solubility; final concentration exceeds the solubility limit in the assay buffer.Prepare working solutions immediately before use. Ensure the final DMSO concentration is low (<0.5%).[9] For in vivo work, consider formulation vehicles like PEG300 and Tween 80.[1][11]
Inconsistent Results Use of different aliquots with varying stability; non-homogenous stock solution; degradation over the course of a long experiment.Always use a single, well-mixed aliquot for a given experiment. For long incubation times, consider the stability of the compound under assay conditions.
No Activity Observed Complete degradation of the inhibitor; incorrect compound used; poor solubility leading to near-zero effective concentration.Validate the inhibitor's activity against a new vial (see Protocol 3). Confirm the compound's identity via its CAS number. Re-evaluate the required concentration and solubility in your assay buffer.

Part 3: Protocols for Ensuring Stability and Validating Activity

Adherence to standardized protocols is the most effective way to prevent stability issues.

Protocol 1: Reconstitution and Aliquoting of Stock Solution

This protocol describes the critical first step after receiving the lyophilized powder.

  • Preparation: Bring the vial of lyophilized powder to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved.[1] Visually inspect against a light source to confirm there are no visible particulates.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene tubes. The volume per aliquot should be appropriate for a single experiment to avoid reusing a thawed tube.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately place them in a labeled box for long-term storage at -80°C.

Diagram: Best Practices Workflow

BestPractices receive 1. Receive Lyophilized Powder store_powder 2. Store at -20°C (Long-term if unopened) receive->store_powder reconstitute 3. Reconstitute in Anhydrous DMSO (to create 10-50 mM stock) store_powder->reconstitute aliquot 4. Aliquot into Single-Use Volumes reconstitute->aliquot store_stock 5. Store Aliquots at -80°C (Up to 1 year) aliquot->store_stock thaw 6. Thaw a Single Aliquot (for immediate use) store_stock->thaw prepare_working 7. Prepare Fresh Working Solution (in aqueous assay buffer) thaw->prepare_working use 8. Use Immediately in Experiment prepare_working->use

Caption: Recommended workflow for handling small molecule inhibitors.

Protocol 2: Validating Inhibitor Activity (Self-Validating System)

If you suspect an older stock solution has degraded, this protocol provides a direct comparison to validate its activity.

  • Acquire New Compound: Obtain a new, unopened vial of the same inhibitor.

  • Prepare Fresh Stock: Following Protocol 1, prepare a fresh stock solution from the new vial.

  • Thaw Suspect Aliquot: Thaw one aliquot of your older, suspect stock solution.

  • Run Parallel Assays: Design an experiment (e.g., cell viability, western blot for a downstream marker) where you test both the "fresh" and "suspect" stocks side-by-side.

  • Dose-Response Comparison: Run a full dose-response curve for both stocks (e.g., from 1 nM to 10 µM).

  • Analyze Data: Calculate the IC₅₀ or EC₅₀ values for both curves. A significant rightward shift in the dose-response curve and a higher IC₅₀ value for the "suspect" stock indicate a loss of potency and degradation.

Part 4: Scientific Context of RIPK Signaling and Inhibitor Action

Understanding the target pathway provides context for the importance of maintaining inhibitor integrity. RIPK1 and RIPK2 are key serine/threonine kinases involved in inflammatory signaling and cell death pathways.[12][13]

Simplified Signaling Pathways

RIPK_Pathways cluster_0 RIPK1 Pathway (Necroptosis/Inflammation) cluster_1 RIPK2 Pathway (Inflammation) TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL pMLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor1 RIPK1-IN-4 Inhibitor1->RIPK1 MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB Activation RIPK2->NFkB Inhibitor2 RIPK2-IN-4 Inhibitor2->RIPK2

Caption: Simplified overview of RIPK1 and RIPK2 signaling pathways.

An active and correctly concentrated inhibitor is essential for achieving specific blockade of these pathways. A partially degraded inhibitor can lead to incomplete pathway inhibition, generating misleading data and potentially suggesting off-target effects or lack of pathway involvement where none exists.

References

  • BenchChem. (2025). Technical Support Center: Small Molecule Inhibitor Experiments.
  • TargetMol. (n.d.). RIPK1-IN-4 | RIP kinase.
  • AbMole BioScience. (n.d.). RIPK-IN-4 | CAS 2141969-56-2.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • InvivoChem. (n.d.). RIPK3-IN-4 | RIP kinase | 2304617-58-9.
  • AbMole BioScience. (n.d.). RIPK1-IN-4 | CAS 1481641-08-0.
  • MedchemExpress. (n.d.). RIPK-IN-4 | RIPK2 阻害剤.
  • CymitQuimica. (n.d.). RIPK-IN-4.
  • AdooQ Bioscience. (n.d.). RIPK1-IN-4 | RIP1 kinase inhibitor.
  • BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • Ren, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 963830. [Link]

  • Goncharov, T., et al. (2018). RIPK protein kinase family: Atypical lives of typical kinases. Trends in Biochemical Sciences, 43(8), 619-631. [Link]

Sources

Preventing Ripk-IN-4 precipitation in media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ripk-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during in-vitro experiments, with a primary focus on preventing the precipitation of Ripk-IN-4 in cell culture media.

Troubleshooting Guide: Preventing Ripk-IN-4 Precipitation in Media

The appearance of a precipitate after adding a small molecule inhibitor to your cell culture media can jeopardize your experimental results. This guide provides a systematic approach to understanding and resolving Ripk-IN-4 precipitation.

Issue: Ripk-IN-4 Precipitates Upon Addition to Cell Culture Media

Precipitation can occur either immediately upon dilution into the aqueous media or after a period of incubation. Understanding the cause is key to finding the right solution.

Part 1: The Underlying Science of Precipitation

Ripk-IN-4, like many kinase inhibitors, is a hydrophobic molecule. This inherent property leads to low solubility in aqueous solutions such as cell culture media.[1] The primary solvent for Ripk-IN-4 is Dimethyl Sulfoxide (DMSO), an organic solvent in which it is highly soluble.[2][3]

The problem arises from the rapid change in solvent environment. When a concentrated DMSO stock of Ripk-IN-4 is introduced into the aqueous cell culture medium, the DMSO disperses, and the Ripk-IN-4 molecules are suddenly surrounded by water molecules. This can cause the compound to "crash out" or precipitate from the solution.[1][4]

Several factors can influence this process:

  • Final Concentration: Exceeding the maximum solubility limit of Ripk-IN-4 in the media is a common cause of precipitation.

  • Temperature Shifts: Changes in temperature, for instance, from room temperature to 37°C in an incubator, can alter the solubility of some compounds.[4]

  • Media Components: Interactions with salts, proteins, and other components in the media can lead to precipitation over time.[4][5]

  • pH Changes: The CO2 environment of an incubator can slightly alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[4]

Part 2: Step-by-Step Troubleshooting and Solutions

This section provides a logical workflow to diagnose and solve Ripk-IN-4 precipitation.

cluster_solutions Solutions A Observation: Precipitate in Media B Step 1: Review Stock Solution Is it clear? Stored correctly? A->B Start Here C Step 2: Assess Dilution Method How was it added to the media? B->C If Stock is OK Sol_B Remake Stock Solution Use fresh, anhydrous DMSO. B->Sol_B If Stock is Cloudy/Old D Step 3: Evaluate Final Concentration Is it too high? C->D If Method is OK Sol_C Improve Dilution Technique - Use serial dilutions - Pre-warm media - Mix thoroughly C->Sol_C If Added Too Quickly E Step 4: Consider Media & Incubation Are there interactions over time? D->E If Concentration is OK Sol_D Determine Max Soluble Concentration - Perform solubility test - Reduce working concentration D->Sol_D If Concentration is Too High Sol_E Modify Experimental Conditions - Test different media formulations - Include solubilizing agents (e.g., BSA) E->Sol_E If Delayed Precipitation Occurs

Caption: A decision tree for troubleshooting Ripk-IN-4 precipitation.

1. Best Practices for Stock Solution Preparation

A stable, high-quality stock solution is the foundation of a successful experiment.

  • Solvent Choice: Use anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of your compound.[6]

  • Dissolution: To ensure complete dissolution, warming and/or sonication may be necessary.[3][7]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][8] For Ripk-IN-4 in DMSO, storage at -80°C is recommended for up to 6 months.[2]

2. Optimized Protocol for Diluting Ripk-IN-4 in Media

This protocol minimizes the risk of precipitation during the critical dilution step.

  • Pre-warm the media: Bring the required volume of cell culture media to 37°C.

  • Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution. For example, add the DMSO stock to a smaller volume of pre-warmed media (e.g., 100-200 µL).

  • Thorough Mixing: Gently vortex or pipette the intermediate dilution to ensure the Ripk-IN-4 is evenly dispersed.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media and mix immediately by gently swirling the plate or tube.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low, typically below 0.5%, to minimize cytotoxicity.[4][9]

3. Determining the Maximum Soluble Concentration

If precipitation persists, you may be exceeding the solubility limit of Ripk-IN-4 in your specific media.

  • Visual Solubility Test: Prepare a series of dilutions of Ripk-IN-4 in your cell culture medium at 37°C.

  • Microscopic Examination: Visually inspect each dilution under a microscope for the presence of crystals or amorphous precipitate immediately after preparation and after several hours of incubation. This will help you identify the highest concentration that remains in solution under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why did my Ripk-IN-4 precipitate immediately after I added it to the media?

A1: This is often referred to as "crashing out" and typically happens when a highly concentrated compound in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1][4] The abrupt solvent exchange causes the compound to come out of solution.

Q2: The media was clear at first, but I saw a precipitate after incubating for a few hours. What happened?

A2: Delayed precipitation can be due to several factors. Temperature shifts from room temperature to 37°C in the incubator can decrease the solubility of some compounds.[4] Additionally, the compound may slowly interact with proteins or salts in the media over time, leading to the formation of an insoluble complex.[4][5]

Q3: What is the maximum concentration of DMSO I should have in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5%.[4][9] However, the tolerance can be cell-line dependent, so it's always best to run a vehicle control to ensure the DMSO concentration is not affecting your cells.

Q4: How can I tell the difference between Ripk-IN-4 precipitation and bacterial contamination?

A4: A simple check under a microscope can help you differentiate. Chemical precipitates often appear as crystalline or amorphous structures.[4] In contrast, bacterial contamination will present as small, often motile, individual organisms, while fungal contamination will show filamentous growth.

Q5: Can I use sonication to redissolve Ripk-IN-4 that has precipitated in my media?

A5: While sonication is useful for dissolving the compound when making the initial stock solution in DMSO[3], it is generally not recommended to sonicate the final cell culture media. This can damage media components and, more importantly, harm your cells. The focus should be on preventing precipitation in the first place.

Data & Visualization

Solubility of Ripk-IN-4 in Common Solvents
SolventConcentrationNotesReference
DMSO≥ 200 mg/mLSonication may be required.[2][3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution.[7]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.44 mg/mLClear solution.[3][7]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mLClear solution, for in vivo use.[7]
Conceptual Workflow: From Stock to Working Solution

cluster_stock Stock Solution Preparation cluster_dilution Dilution in Media A Ripk-IN-4 Powder C Vortex/Sonicate (Warm if needed) A->C B Anhydrous DMSO B->C D High Concentration Clear Stock Solution (e.g., 50 mM) C->D F Intermediate Dilution (Pipette mix) D->F Add small volume of stock E Pre-warmed Cell Culture Media (37°C) E->F G Final Culture Volume F->G H Final Working Solution (No Precipitation) G->H

Caption: The process of preparing a stable working solution of Ripk-IN-4.

References

  • Plath, A., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

  • Wölfel, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques | Crystal Growth & Design. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase. PMC - NIH. Retrieved from [Link]

Sources

Mitigating Ripk-IN-4 toxicity in primary cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Use and Toxicity Mitigation in Primary Cells

Welcome to the technical support guide for Ripk-IN-4. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth protocols to ensure the successful application of Ripk-IN-4 in primary cell culture while mitigating potential toxicity. As your partner in research, we aim to explain not just the what, but the why, grounding our recommendations in the complex biology of RIPK signaling.

Part 1: The Critical First Question - Which Ripk-IN-4 Are You Using?

Before any troubleshooting can begin, it is imperative to confirm the identity of your inhibitor. The designation "Ripk-IN-4" has been used in scientific literature and by chemical suppliers to describe at least two different molecules with distinct targets: one inhibits RIPK1 , and the other inhibits RIPK2 . Using the wrong inhibitor will lead to completely unexpected results and is a primary source of perceived toxicity.

FAQ 1: I'm observing high levels of cell death with Ripk-IN-4. What is the very first thing I should check?

How to Verify Your Inhibitor:

  • Check the CAS Number: The Chemical Abstracts Service (CAS) number is the unique identifier for a chemical substance. Compare the CAS number on your product's datasheet with the table below.

  • Review Supplier Information: Your supplier's technical datasheet should explicitly state the target (RIPK1 or RIPK2) and provide IC50 values.

  • Contact Supplier Technical Support: If the information is unclear, do not proceed. Contact your supplier's technical support for definitive confirmation.

Table 1: Identification of Common "Ripk-IN-4" Compounds

TargetCommon CAS NumberPrimary FunctionKey Cellular Pathway
RIPK1 1481641-08-0Potent, selective, type II kinase inhibitor of RIPK1[1][2].Necroptosis, Apoptosis, Inflammation[3][4].
RIPK2 2141969-56-2Potent and selective inhibitor of RIPK2[5][6][7].NOD-like receptor signaling, NF-κB activation, Inflammation[8].

Part 2: Understanding the Biology - Why Toxicity Occurs

Toxicity in primary cells often arises from on-target inhibition of critical survival pathways or an induced shift in signaling dynamics. Primary cells, unlike immortalized cell lines, have a finite lifespan and are generally more sensitive to perturbations in cellular homeostasis.

The RIPK1 Signaling Hub

Receptor-Interacting Protein Kinase 1 (RIPK1) is a master regulator at the crossroads of cell survival and cell death.[4] Upon stimulation by factors like TNFα, RIPK1 can initiate pro-survival NF-κB signaling.[9] However, under certain conditions, particularly when NF-κB activation is compromised or caspase-8 is inhibited, RIPK1's kinase activity can trigger two distinct cell death pathways: apoptosis (caspase-8 dependent) or necroptosis (RIPK3/MLKL dependent).[10][11]

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I (Pro-Survival) TNFR1->Complex I Scaffolding function RIPK1_kin RIPK1 Kinase Activity TNFR1->RIPK1_kin Dissociation NFkB NF-κB Activation Complex I->NFkB Complex IIa Complex IIa (Apoptosis) Caspase8 Caspase-8 Complex IIa->Caspase8 Necrosome Complex IIb (Necrosome) RIPK3_MLKL RIPK3 -> MLKL Necrosome->RIPK3_MLKL RIPK1_kin->Complex IIa RIPK1_kin->Necrosome RIPK1_IN_4 Ripk-IN-4 (RIPK1 Inhibitor) RIPK1_IN_4->RIPK1_kin Caspase8->Necrosome Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis Necroptosis RIPK3_MLKL->Necroptosis

Caption: RIPK1 Signaling Pathways and Point of Inhibition.

FAQ 2: Why would inhibiting RIPK1, a key protein in a cell death pathway, cause more cell death?

Answer: This is an excellent question that highlights the complexity of the system. The primary role of Ripk-IN-4 (targeting RIPK1) is to inhibit the kinase-dependent pathway leading to necroptosis. However, in many cell types, an alternative pathway exists. When RIPK1 kinase activity is blocked, the cell signaling machinery can default to forming a different complex (Complex IIa) that robustly activates Caspase-8, leading to apoptosis.[9][12] Therefore, by blocking one mode of cell death (necroptosis), you may inadvertently be promoting another (apoptosis). This is a frequent cause of "toxicity" when studying necroptosis in primary cells that have intact apoptotic machinery.

The RIPK2 Inflammatory Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key downstream effector of the NOD1 and NOD2 pattern recognition receptors, which detect bacterial peptidoglycans.[8] Its primary role is to activate the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. In certain primary cells, especially immune cells, tonic or induced NF-κB signaling is not just for inflammation but also acts as a crucial pro-survival signal.

FAQ 3: My primary immune cells are dying after treatment with Ripk-IN-4 (targeting RIPK2). Why?

Answer: Many primary cells, particularly macrophages or dendritic cells, rely on a certain level of NF-κB activity for viability. By inhibiting RIPK2, you may be cutting off this essential pro-survival signal, leading to a form of "pro-survival signal withdrawal" apoptosis. The observed toxicity is likely an on-target effect of inhibiting a pathway that these specific cells need to maintain their health in culture.

Part 3: Troubleshooting Guide & FAQs

This section provides actionable steps to address common issues encountered when using Ripk-IN-4.

General Issues & Best Practices

FAQ 4: My Ripk-IN-4 solution appears cloudy or precipitates when added to my cell culture media. What should I do?

Answer: Compound precipitation is a common issue that leads to inconsistent and lower-than-expected effective concentrations.

  • Check Solubility: Ripk-IN-4 (for RIPK1) is highly soluble in DMSO (e.g., up to 225 mg/mL), but has very poor aqueous solubility.[2]

  • Prepare High-Concentration Stock: Always prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-20 mM). Store this stock at -80°C in small aliquots to avoid freeze-thaw cycles.[1][2][13]

  • Serial Dilution: Never dilute the stock directly into your aqueous culture medium in one step. Perform an intermediate dilution in culture medium or PBS, vortexing gently, before the final dilution into your culture vessel. The final concentration of DMSO in your culture should be kept low, typically below 0.1%, as DMSO itself can be toxic to sensitive primary cells.

  • Sonication: If solubility issues persist, gentle sonication of the stock solution may help.[1][2]

  • Visual Inspection: Always visually inspect your culture medium after adding the inhibitor. If you see precipitation, the results from that experiment will be unreliable.

FAQ 5: What concentration of Ripk-IN-4 should I use?

Answer: The optimal concentration is highly cell-type dependent. The IC50 value (the concentration that inhibits 50% of the kinase activity in a cell-free assay, ~3-16 nM) is a starting point, but the effective concentration in a cellular context (EC50) is always higher.

  • Actionable Advice: You must perform a dose-response curve for your specific primary cell type. This is a non-negotiable step for valid data.

  • Recommended Range: Start with a broad range, for example, from 10 nM to 10 µM.

  • Goal: The goal is to find the lowest possible concentration that gives you the desired biological effect (e.g., inhibition of necroptosis) without causing excessive toxicity. This "therapeutic window" can be narrow in primary cells.

Specific Troubleshooting for Ripk-IN-4 (RIPK1 Inhibitor)

G cluster_path1 Path 1: Apoptosis-Mediated Toxicity cluster_path2 Path 2: Other Toxicity Mechanisms start High Cell Death Observed with RIPK1-IN-4 q1 Is cell death rescued by a pan-caspase inhibitor (e.g., z-VAD-FMK)? start->q1 res1_yes Conclusion: Toxicity is likely Caspase-Dependent Apoptosis. q1->res1_yes Yes res1_no Conclusion: Toxicity is Caspase-Independent. q1->res1_no No sol1 Mitigation Strategy: 1. Lower Ripk-IN-4 concentration. 2. Reduce treatment duration. 3. Use z-VAD-FMK co-treatment (if experimentally appropriate). res1_yes->sol1 q2 Is the Ripk-IN-4 concentration at the minimum effective dose? res1_no->q2 sol2_yes Mitigation Strategy: 1. Check for off-target effects. 2. Assess markers of cellular stress (e.g., oxidative stress). 3. Ensure inhibitor purity. q2->sol2_yes Yes sol2_no Action: Re-run dose-response to find the lowest effective concentration. q2->sol2_no No

Caption: Troubleshooting Workflow for RIPK1-IN-4 Toxicity.

FAQ 6: I've confirmed my inhibitor targets RIPK1, but I'm still seeing high cell death after inducing necroptosis. How do I figure out why?

Answer: As discussed, the most likely reason is a switch to apoptosis. The key experiment is to determine if the observed cell death is caspase-dependent.

  • Experimental Protocol: Run your experiment with four conditions:

    • Vehicle Control

    • Necroptosis Inducer (e.g., TNFα + Smac mimetic + z-VAD-FMK, or "TSZ")

    • Necroptosis Inducer + Ripk-IN-4

    • Necroptosis Inducer + Ripk-IN-4 + a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK)

  • Interpreting the Results:

    • If Ripk-IN-4 rescues cell death in condition 3, it is working as expected.

    • If you see high cell death in condition 3, but this death is prevented in condition 4, it strongly indicates that Ripk-IN-4 is shunting the cells to caspase-dependent apoptosis.

  • Mitigation Strategies:

    • Lower the Concentration: Use the absolute lowest concentration of Ripk-IN-4 that is effective in your system, as determined by your dose-response curve. Higher concentrations may have off-target effects or more strongly promote the apoptotic switch.

    • Time Course: Reduce the incubation time. Treat the cells only as long as necessary to observe the desired effect.

    • Consider the Experimental Goal: If your goal is simply to study the consequences of blocking necroptosis, co-treatment with z-VAD-FMK throughout may be an acceptable strategy. Clearly state this in your methods.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of Ripk-IN-4 Working Solutions

This protocol is for Ripk-IN-4 targeting RIPK1 (CAS 1481641-08-0, MW 401.46). Adjust as needed based on your specific compound's datasheet.

  • Prepare 10 mM DMSO Stock:

    • Briefly centrifuge the vial of powdered Ripk-IN-4 to ensure all powder is at the bottom.

    • To prepare a 10 mM stock from 5 mg of powder: Add 1.245 mL of pure, anhydrous DMSO.

    • Calculation: (5 mg / 401.46 g/mol ) / (10 mmol/L) = 0.001245 L = 1.245 mL.

    • Vortex thoroughly until fully dissolved. Gentle warming (37°C) or sonication may be required.[1][2]

    • Aliquot into smaller volumes (e.g., 10-20 µL) in low-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Final Working Concentration (Example: 1 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform a 1:100 intermediate dilution: Add 2 µL of 10 mM stock to 198 µL of pre-warmed medium. This gives a 100 µM solution. Vortex gently.

    • Perform the final 1:100 dilution: Add the required volume of the 100 µM intermediate solution to your culture vessel. For example, add 10 µL of the 100 µM solution to a well containing 1 mL of medium for a final concentration of 1 µM.

    • Gently swirl the plate to mix. The final DMSO concentration in this example is 0.01%.

Protocol 2: Dose-Response Curve for Toxicity Assessment

This protocol uses a standard viability assay like CellTiter-Glo® or one based on resazurin (e.g., alamarBlue™).

  • Cell Seeding: Seed your primary cells in a 96-well plate at the density recommended for your cell type. Allow them to adhere and recover for 24 hours.[14]

  • Prepare Serial Dilutions: Prepare 2x concentrated serial dilutions of Ripk-IN-4 in your culture medium. A common 8-point dilution series might be: 20µM, 6.6µM, 2.2µM, 0.74µM, 0.25µM, 82nM, 27nM, 0nM (vehicle control).

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2x concentrated inhibitor dilutions. This brings the final volume up and the inhibitor to a 1x concentration.

  • Incubation: Incubate for your desired experimental endpoint (e.g., 24, 48, or 72 hours). This endpoint should be consistent with your planned experiments.

  • Viability Assay: Perform the viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control cells (set to 100% viability). Plot the viability (%) against the log of the inhibitor concentration to determine the concentration at which toxicity becomes significant.

References

  • Yuan, Z., et al. (2024). RIPK4 promotes oxidative stress and ferroptotic death through the downregulation of ACSM1. PNAS, 121(40), e2410628121.
  • Yuan, Z., et al. (2024). RIPK4 promotes oxidative stress and ferroptotic death through the downregulation of ACSM1. PNAS. Retrieved from [Link]

  • Kaiser, W. J., et al. (2014). RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4. Science, 344(6182), 433-437.
  • Li, J., et al. (2020). Silencing of RIPK4 inhibits epithelial-mesenchymal transition by inactivating the Wnt/β-catenin signaling pathway in osteosarcoma. Oncology Reports, 43(4), 1235-1246.
  • Galluzzi, L., et al. (2007). Caspase-Independent Cell Death Mechanisms.
  • RIPK1-IN-4 | RIP1 kinase inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved from [Link]

  • Yuan, Z., et al. (2024). RIPK4 promotes oxidative stress and ferroptotic death through the downregulation of ACSM1. PNAS. Retrieved from [Link]

  • Luan, J., et al. (2022). RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity. Molecular Metabolism, 65, 101582.
  • Degterev, A., et al. (2019). RIPK protein kinase family: Atypical lives of typical kinases. Trends in Biochemical Sciences, 44(5), 428-445.
  • Samson, N., et al. (2021). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 64(4), 1835-1859.
  • Malireddi, R. K. S., & Kanneganti, T. D. (2023).
  • Li, D., et al. (2020). Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury. Frontiers in Cell and Developmental Biology, 8, 609893.
  • Höfig, I., et al. (2022). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 10(5), e004223.
  • Oberst, A. (2016). Necroptosis: Fifty shades of RIPKs.
  • Zhang, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 969359.
  • Muendlein, H. I., et al. (2022). Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages. Current Protocols, 2(1), e341.
  • Zhang, X., et al. (2023). RIPK1 and RIPK3: Critical regulators of inflammation and cell death. Cytokine & Growth Factor Reviews, 72, 1-13.
  • O'Donnell, J. A., et al. (2018). Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology, 10(11), a032023.
  • Zhang, T., et al. (2023). Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro.
  • Hagner, P. R., et al. (2024). Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits.
  • Zhang, T., et al. (2023). Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro. ResearchGate. Retrieved from [Link]

  • Harris, P. A., et al. (2019). RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases. Cell Chemical Biology, 26(5), 647-658.e5.
  • Rifo-Lastra, R. A., et al. (2022). RIP off STAT3 to counteract tumor progression. Molecular & Cellular Oncology, 9(1), 2022518.

Sources

Validation & Comparative

A Comparative Guide to Ripk-IN-4 and Other RIPK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, the Receptor-Interacting Protein Kinase (RIPK) family stands as a critical regulator of inflammation and cell death pathways. The pursuit of selective inhibitors for these kinases is a burgeoning area of research with significant therapeutic potential in a host of inflammatory diseases and cancers. This guide provides an in-depth, objective comparison of Ripk-IN-4, a potent RIPK2 inhibitor, with other notable RIPK inhibitors, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

The Central Role of the RIPK Family in Cellular Fate

The RIPK family, comprising seven serine/threonine kinases, plays a pivotal role in orchestrating cellular responses to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[1][2] Dysregulation of RIPK signaling is implicated in numerous pathological conditions, making these kinases attractive targets for therapeutic intervention.[3][4][5]

This guide will focus on the comparative analysis of inhibitors targeting RIPK2, a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[2][3][6] We will delve into a head-to-head comparison of Ripk-IN-4 with other well-characterized RIPK2 inhibitors, providing a comprehensive overview of their potency, selectivity, and mechanisms of action.

The NOD2-RIPK2 Signaling Axis: A Key Inflammatory Pathway

The Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway is a cornerstone of the innate immune system. Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[2][6][7][8] This culminates in the production of pro-inflammatory cytokines and chemokines, crucial for mounting an effective immune response.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN Peptidoglycan (MDP) NOD2 NOD2 PGN->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates RIPK2->RIPK2 TAK1_complex TAK1/TABs RIPK2->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases NF_κB_nuc NF-κB NF_κB->NF_κB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression NF_κB_nuc->Gene_Expression induces

Figure 1: The NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene expression.

Comparative Analysis of RIPK2 Inhibitors

The development of selective RIPK2 inhibitors is paramount to dissecting its physiological roles and for therapeutic applications. Here, we compare Ripk-IN-4 with other prominent RIPK2 inhibitors: GSK583, WEHI-345, and the multi-kinase inhibitor Ponatinib.

InhibitorTarget(s)TypeIC50 (RIPK2)Key Features & Selectivity Profile
Ripk-IN-4 RIPK2Selective3 nM[9]Potent and selective with good oral bioavailability.[9]
GSK583 RIPK2Selective5 nM[4][6][10][11]Highly potent and selective across a panel of 300 kinases at 1 µM.[4][6] Exhibits off-target activity against hERG and RIPK3.[3]
WEHI-345 RIPK2Selective130 nM[3][12][13]Highly selective for RIPK2 over other RIPK family members (RIPK1, 4, and 5).[3][12][14] Shows some off-target activity against KIT, RET, PDGFRβ, and SRC at 1 µM.[14][15]
Ponatinib Multi-kinasePan-RIPK6.7 nM[16]A potent pan-RIPK inhibitor, also targeting Abl and other kinases.[16] Its promiscuity makes it a useful tool for studying broader kinase inhibition but less ideal as a selective RIPK2 probe.[4]

Causality Behind Experimental Choices: The selection of these inhibitors for comparison is based on their varying degrees of potency and selectivity, which allows for a comprehensive understanding of the structure-activity relationships and the impact of off-target effects. Ponatinib, as a multi-kinase inhibitor, serves as a valuable, albeit less specific, control to understand the broader consequences of pan-kinase inhibition within the RIPK family. GSK583 and WEHI-345 represent more selective tool compounds, while Ripk-IN-4 is a newer, highly potent, and selective entrant in this space.

Experimental Protocols for Comparative Analysis

To ensure a rigorous and reproducible comparison of these inhibitors, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro RIPK2 Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of RIPK2 by detecting the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Components 1. Combine: - RIPK2 Enzyme - Substrate (e.g., MBP) - ATP - Test Inhibitor Incubation1 2. Incubate at RT (e.g., 60 min) Components->Incubation1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation1->Add_ADP_Glo Incubation2 4. Incubate at RT (40 min) Add_ADP_Glo->Incubation2 Add_Kinase_Detection 5. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Add_Kinase_Detection Incubation3 6. Incubate at RT (30-60 min) Add_Kinase_Detection->Incubation3 Readout 7. Measure Luminescence Incubation3->Readout

Figure 2: Workflow for the in vitro RIPK2 kinase assay using ADP-Glo™ technology.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Dilute recombinant human RIPK2 enzyme in Kinase Buffer to the desired concentration (e.g., 10 ng/reaction).

    • Prepare a substrate/ATP mix in Kinase Buffer containing the substrate (e.g., Myelin Basic Protein) and ATP (e.g., 50 µM).

    • Prepare serial dilutions of the test inhibitors (Ripk-IN-4, GSK583, WEHI-345, Ponatinib) in Kinase Buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO).

    • Add 2 µL of the diluted RIPK2 enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[15]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15][16][17]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[16][17]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular NOD2-Dependent NF-κB Reporter Assay

This cell-based assay measures the ability of inhibitors to block RIPK2-mediated activation of the NF-κB signaling pathway in response to a NOD2 agonist.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with a NOD2 expression plasmid, an NF-κB-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment and Stimulation:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test inhibitors.

    • Pre-incubate the cells with the inhibitors for 1-2 hours.

    • Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), at an appropriate concentration. Include an unstimulated control.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity in stimulated cells relative to unstimulated cells.

    • Determine the IC50 value for each inhibitor based on the inhibition of MDP-induced NF-κB activation.

Western Blot Analysis of RIPK2 Phosphorylation

This technique is used to directly assess the inhibition of RIPK2 autophosphorylation in a cellular context.

Detailed Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Culture a suitable cell line, such as THP-1 monocytes, and differentiate them with PMA if necessary.

    • Pre-treat the cells with various concentrations of the RIPK2 inhibitors for 1-2 hours.

    • Stimulate the cells with a NOD2 agonist (e.g., MDP) for a short period (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[18]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for phosphorylated RIPK2 (e.g., anti-p-RIPK2 Ser176) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total RIPK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-RIPK2 signal to the total RIPK2 signal and the loading control.

    • Determine the extent of inhibition of RIPK2 phosphorylation by each inhibitor.

Conclusion

The selection of an appropriate RIPK2 inhibitor is critical for advancing research in inflammatory diseases. This guide provides a framework for the objective comparison of Ripk-IN-4 with other key inhibitors. Ripk-IN-4 emerges as a highly potent and selective tool for probing RIPK2 function. The provided experimental protocols offer a robust foundation for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. As the field of RIPK-targeted therapeutics continues to evolve, a thorough understanding of the available inhibitors and their characteristics will be indispensable for driving innovation and ultimately, for the development of novel treatments for a range of debilitating diseases.

References

  • Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Compar
  • NODs/RIPK2 signaling pathways. After ligand binding, NODs oligomerize...
  • ADP Glo Protocol.
  • RIPK2: a promising target for cancer tre
  • Model of NOD2 signaling pathway | Download Scientific Diagram.
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
  • Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2.
  • Cell-Based Reporter Assay to Analyze Activ
  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflamm
  • Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. PubMed Central.
  • A schematic representation of NOD1 and NOD2 PRR signaling. Detection of...
  • Western blot for phosphoryl
  • Western Blot Protocol. OriGene Technologies Inc.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers.
  • Recent advances in the development of RIPK2 modulators for the treatment of inflamm
  • Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium.
  • NF-KBLUCIFERASE ASSAY. Bowdish Lab.
  • LRRK2 Kinase Assay.
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • WESTERN BLOTTING. Proteintech Group.
  • HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience.
  • The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. PMC - NIH.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH.
  • Recent advances in the development of RIPK2 modulators for the treatment of inflamm
  • General Western Blot Protocol Overview. Novus Biologicals.
  • Identification and Characterization of Novel Receptor Interacting Serine/threonine‐Protein Kinase 2 (RIPK2) Inhibitors Using Structural Similarity Analysis | Request PDF.

Sources

A Senior Application Scientist's Guide to Validating Ripk-IN-4 Target Engagement in Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of Ripk-IN-4, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will move beyond simple biochemical potency to explore and compare robust, field-proven methodologies that confirm direct target binding and functional modulation within the complex cellular milieu. This document is designed not as a rigid protocol, but as an in-depth technical guide grounded in scientific rationale, enabling you to design self-validating experiments and interpret your data with confidence.

The Target: RIPK1, a Master Regulator of Cell Fate

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates a cell's response to inflammatory stimuli, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] It is a multifaceted protein, functioning as both a signaling scaffold and an active serine/threonine kinase.[4][5] This dual nature allows RIPK1 to mediate opposing cellular outcomes: survival or death.

  • As a Scaffold: In the initial response to TNF-α, RIPK1 is recruited to the TNFR1 signaling complex (Complex I). Here, its kinase activity is repressed, and it functions as a scaffold, becoming polyubiquitinated to facilitate the activation of the NF-κB and MAPK pathways, which promote inflammation and cell survival.[4][6][7]

  • As a Kinase: Under conditions where pro-survival signaling is compromised, RIPK1's kinase activity becomes dominant. This can lead to the formation of secondary cytosolic complexes that trigger either caspase-8-dependent apoptosis or, if caspases are inhibited, a lytic, pro-inflammatory form of programmed cell death called necroptosis, which involves RIPK3 and MLKL.[8]

The kinase activity of RIPK1 is therefore a compelling therapeutic target for a multitude of inflammatory, autoimmune, and neurodegenerative diseases.[5][9][10]

Ripk-IN-4: A Specific Tool for Interrogating RIPK1 Kinase Function

Ripk-IN-4 is a potent and selective Type II kinase inhibitor of RIPK1, with reported IC50 values in the low nanomolar range (10-16 nM).[11][12][13] As a Type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, offering a high degree of selectivity.[7][11][14] While this biochemical potency is impressive, it is merely the first step. True validation requires demonstrating that Ripk-IN-4 engages RIPK1 inside a living cell and functionally alters its activity.

G cluster_membrane Plasma Membrane cluster_complex_i Complex I (Survival) cluster_complex_ii Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment RIPK1_scaffold RIPK1_scaffold TRADD->RIPK1_scaffold TRAF2 TRAF2 cIAP1/2 cIAP1/2 LUBAC LUBAC cIAP1/2->LUBAC Ubiquitination LUBAC->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation (Pro-Survival) MAPK MAPK Activation FADD FADD Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK1_kinase RIPK1_kinase Casp8->RIPK1_kinase Cleavage RIPK3 RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 RIPK1_scaffold->TRAF2 RIPK1_scaffold->cIAP1/2 RIPK1_scaffold->NFkB RIPK1_scaffold->MAPK RIPK1_scaffold->RIPK1_kinase De-ubiquitination Kinase Activation RIPK1_kinase->FADD RIPK1_kinase->RIPK3

Figure 1: Simplified RIPK1 Signaling Pathway.

The Imperative of Target Engagement Validation

Target engagement is the critical process of confirming that a drug candidate physically interacts with its intended molecular target within a cellular or in vivo setting.[15][16] This validation is paramount because the cellular environment is far more complex than a purified, in vitro kinase assay. Factors such as cell permeability, efflux pumps, off-target binding, and the presence of high concentrations of the natural substrate (ATP) can all create a disconnect between biochemical potency and cellular efficacy.

A robust target engagement strategy provides direct evidence that:

  • Ripk-IN-4 can access RIPK1 within the cell.

  • Ripk-IN-4 binds to RIPK1 at concentrations that are achievable and relevant.

  • The observed cellular phenotype is a direct consequence of this binding event.

We will now compare three orthogonal, industry-standard methods for validating Ripk-IN-4 target engagement.

A Comparative Toolkit for Validating Ripk-IN-4 Target Engagement

An ideal validation strategy employs multiple, complementary techniques. Here, we compare a functional readout (Western Blot for p-RIPK1), a biophysical assay (CETSA), and a live-cell binding assay (NanoBRET), providing the scientific rationale and detailed protocols for each.

A. The Functional Readout: Monitoring RIPK1 Autophosphorylation
  • Scientific Rationale: The activation of RIPK1's kinase function involves its autophosphorylation at multiple sites, with phosphorylation at Serine 166 (S166) being a well-established and widely used biomarker of kinase activation.[4][17][18] If Ripk-IN-4 successfully engages and inhibits RIPK1 in cells, it should prevent or reduce the stimulus-induced increase in p-RIPK1 (S166) levels. This method provides a direct link between target engagement and functional inhibition.

  • Methodology: Western blotting is the most common technique for this analysis. Cells are treated with Ripk-IN-4 before being stimulated with an agent like TNF-α (often combined with a protein synthesis inhibitor like cycloheximide and a pan-caspase inhibitor like zVAD-fmk to robustly induce necroptosis and RIPK1 activation).[4] Cell lysates are then analyzed by SDS-PAGE and immunoblotting with antibodies specific for p-RIPK1 (S166) and total RIPK1.

  • Comparative Analysis:

    • Advantages: Directly measures the functional consequence of kinase inhibition. The technology is widely accessible in most cell biology labs. It confirms that the inhibitor is active against the endogenously expressed and post-translationally modified target protein.

    • Limitations: This is an indirect measure of binding; a lack of p-RIPK1 inhibition could be due to pathway-specific factors rather than a failure to bind. The assay is typically low-throughput and provides semi-quantitative data unless rigorous normalization is performed.

Detailed Protocol 1: Western Blot for p-RIPK1 (S166)
  • Cell Culture and Treatment:

    • Seed human colorectal adenocarcinoma cells (e.g., HT-29) or murine fibroblasts (e.g., L929) in 6-well plates to achieve 80-90% confluency.

    • Pre-treat cells with a dose range of Ripk-IN-4 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Induce RIPK1 activation by adding a cocktail of TNF-α (e.g., 20 ng/mL), cycloheximide (CHX, 1 µg/mL), and z-VAD-fmk (20 µM).

    • Incubate for the requisite time to induce peak RIPK1 phosphorylation (typically 1-4 hours, requires optimization).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

    • Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Immunoblotting:

    • Load 10-20 µg of protein per lane onto an 8% Bis-Tris SDS-PAGE gel and perform electrophoresis.[2]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.

    • Incubate with primary antibodies against p-RIPK1 (S166) and total RIPK1 (diluted in blocking buffer) overnight at 4°C. A loading control antibody (e.g., Actin or Tubulin) should also be used.

    • Wash the membrane 3x with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBS-T and visualize using an enhanced chemiluminescence (ECL) substrate.

B. The Biophysical Confirmation: Cellular Thermal Shift Assay (CETSA®)
  • Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[19][20] When a small molecule like Ripk-IN-4 binds to its target protein (RIPK1), it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating intact cells to various temperatures, lysing them, and quantifying the amount of soluble RIPK1 that remains, one can directly infer target binding.

  • Methodology: Cells are treated with Ripk-IN-4, heated, and the soluble fraction is analyzed. The readout can be Western Blot, or for higher throughput, immunoassays like AlphaLISA® or Meso Scale Discovery (MSD).[19][21] This allows for the generation of melt curves (protein abundance vs. temperature) and isothermal dose-response curves (protein abundance vs. drug concentration at a fixed temperature), from which an EC50 for target engagement can be derived.

  • Comparative Analysis:

    • Advantages: A label-free method that directly measures the physical binding of a compound to its target in a native cellular environment.[19] It can be adapted for use in tissues and whole blood, making it highly valuable for translational studies.[21][22]

    • Limitations: Traditional Western blot-based CETSA is low-throughput. While higher-throughput formats exist, they require specific reagents and instrumentation. The magnitude of the thermal shift can vary between inhibitors and is not always directly proportional to affinity.

G cluster_prep 1. Cell Treatment cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detect 4. Detection Treat Treat intact cells with Ripk-IN-4 or Vehicle Heat Heat cell suspension to a specific temperature (e.g., 47-55°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble fraction from aggregated protein (Centrifugation) Lyse->Separate Detect Quantify soluble RIPK1 (Western Blot, ELISA, etc.) Separate->Detect

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol 2: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Grow cells (e.g., HT-29) to high confluency in a T175 flask.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10-20 million cells/mL.

    • Aliquot cell suspension and add Ripk-IN-4 to the desired final concentrations (and a vehicle control). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Transfer aliquots (e.g., 100 µL) of the treated cell suspension to PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

    • Cool tubes on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration, normalize samples, and prepare for SDS-PAGE as described in Protocol 1.

    • Perform Western blotting using an antibody against total RIPK1.

  • Data Analysis:

    • Quantify band intensities and plot the normalized intensity of soluble RIPK1 against the temperature for both vehicle and Ripk-IN-4 treated samples to generate a "melt curve". A shift in the curve indicates target stabilization.

    • Alternatively, for an isothermal dose-response, heat all samples (with varying drug concentrations) at a single, optimized temperature (e.g., 51°C) and plot soluble RIPK1 vs. drug concentration.[23]

C. The Quantitative Live-Cell Approach: NanoBRET™ Target Engagement Assay
  • Scientific Rationale: The NanoBRET™ assay provides a direct, quantitative measure of compound binding in live cells.[24][25] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer). In this setup, RIPK1 is expressed as a fusion protein with NanoLuc® at its N-terminus.[26] A fluorescent tracer that reversibly binds to the ATP pocket of RIPK1 is added to the cells. If the tracer is bound, its close proximity to NanoLuc® results in a high BRET signal. When an unlabeled compound like Ripk-IN-4 is added, it competes with the tracer for binding to RIPK1, leading to a dose-dependent decrease in the BRET signal.

  • Methodology: HEK293 cells are transiently transfected with a NanoLuc®-RIPK1 fusion vector.[27][28] The cells are then treated with the tracer and varying concentrations of Ripk-IN-4. The BRET signal is measured on a plate reader, allowing for the calculation of an IC50, which reflects the apparent affinity (Kapp) of the compound for the target in living cells.

  • Comparative Analysis:

    • Advantages: Provides quantitative affinity and occupancy data in real-time from living cells.[24][26] The plate-based format is high-throughput compatible, making it ideal for screening and structure-activity relationship (SAR) studies.

    • Limitations: Requires transient or stable expression of a fusion protein, which could potentially alter protein function or localization, though this is often minimal. The method is dependent on the availability of a suitable, cell-permeable fluorescent tracer for the specific target.[24][25]

G cluster_no_inhibitor A. No Inhibitor cluster_with_inhibitor B. With Ripk-IN-4 NL_RIPK1_A NanoLuc-RIPK1 Tracer_A Fluorescent Tracer NL_RIPK1_A->Tracer_A Binding BRET_A High BRET Signal Tracer_A->BRET_A Energy Transfer NL_RIPK1_B NanoLuc-RIPK1 Inhibitor Ripk-IN-4 NL_RIPK1_B->Inhibitor Competitive Binding Tracer_B Fluorescent Tracer BRET_B Low BRET Signal Inhibitor->BRET_B Displacement

Figure 3: Principle of the NanoBRET Target Engagement Assay.

Detailed Protocol 3: NanoBRET™ Target Engagement Assay for RIPK1
  • Cell Transfection:

    • The day before the assay, transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector according to the manufacturer's instructions (e.g., using FuGENE® HD).

    • Plate the transfected cells in a 96-well, white-bottom assay plate.

  • Compound and Tracer Preparation:

    • Prepare serial dilutions of Ripk-IN-4 in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer K-9 (a suitable tracer for RIPK1) and NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

  • Assay Execution:

    • Add the Ripk-IN-4 dilutions to the wells containing the transfected cells.

    • Immediately add the NanoBRET™ Tracer to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[28]

  • Signal Detection:

    • Add the Nano-Glo® Substrate (mixed with an extracellular NanoLuc® inhibitor) to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (0% inhibition) and a control without tracer (100% inhibition).

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Synthesizing the Evidence: A Multi-Pronged Approach

No single method tells the whole story. The highest confidence in target engagement is achieved by integrating data from these orthogonal approaches. For instance, Ripk-IN-4 should not only demonstrate a low nanomolar IC50 in the NanoBRET assay but this engagement should translate to a measurable thermal stabilization shift in CETSA and a corresponding dose-dependent inhibition of S166 phosphorylation in a functional Western blot.

Table 1: Comparison of Target Engagement Validation Methods for Ripk-IN-4

FeatureWestern Blot (p-RIPK1) Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement
Principle Measures inhibition of a downstream phosphorylation event.Measures ligand-induced protein thermal stabilization.[19]Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[24][26]
Measures Functional kinase inhibitionDirect physical bindingDirect physical binding and affinity
Cell State Lysed (endpoint)Intact cells, then lysedLive cells (real-time)
Target Endogenous proteinEndogenous proteinOverexpressed fusion protein
Readout Semi-quantitative (band intensity)Quantitative (EC50 of stabilization)Quantitative (IC50 / apparent Ki)
Throughput LowLow to Medium (format dependent)High
Key Advantage Directly links binding to function.Label-free; applicable to tissues/blood.[21][22]Highly quantitative; live-cell data.
Key Limitation Indirect measure of binding.Can have a small signal window.Requires genetic modification and a specific tracer.[25]

Table 2: Representative Data for Ripk-IN-4 vs. Alternative RIPK1 Inhibitors

CompoundTypeBiochemical IC50 (nM)Cellular EC50 (CETSA, nM)Apparent Ki (NanoBRET, nM)
Ripk-IN-4 II10-16[11][13]Expected: 20-100Expected: 25-150
Necrostatin-1s (Nec-1s) III182[29]1100[23]Expected: >1000
RIPA-56 III13[7]Expected: 20-100Expected: 20-100
GSK'772 III16[29]Expected: 20-100Expected: 20-100
Note: Values in italics are expected ranges based on published data for similar compounds and are for illustrative purposes. Actual results must be determined experimentally.

Conclusion

Validating the target engagement of a kinase inhibitor like Ripk-IN-4 is a non-negotiable step in preclinical drug discovery. Moving beyond the biochemical IC50 to confirm that the compound binds its intended target in the complex cellular environment is essential for building confidence in your mechanism of action. By employing a multi-pronged strategy that combines functional readouts (Western Blot for p-RIPK1), biophysical confirmation (CETSA), and quantitative live-cell binding assays (NanoBRET), researchers can generate a robust, self-validating dataset. This integrated approach ensures that the observed biological effects are directly attributable to the on-target activity of Ripk-IN-4, providing a solid foundation for further development and in vivo studies.

References

  • Yuan, J., Amin, P., & Ofengeim, D. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery. Available at: [Link]

  • Patel, S., et al. (2024). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. SLAS Discovery. Available at: [Link]

  • Yu, X., et al. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Martins, F. R., & Cader, M. Z. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. Available at: [Link]

  • Reaction Biology. (n.d.). RIPK1 NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • Newton, K. (2020). Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Harris, P. A., et al. (2018). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Receptor-interacting protein kinase 1. Wikipedia. Available at: [Link]

  • Martins, F. R., & Cader, M. Z. (2025). Signaling pathways involving RIPK1. Frontiers in Immunology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Patel, S., et al. (2023). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). RIPK1 inhibitors tested with Alpha CETSA®, MSD CETSA®, and the TEAR1 occupancy assay and EC50 values. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). NanoBRET™ Target Engagement Assay for RIPK1. Reaction Biology. Available at: [Link]

  • Xu, D., et al. (2021). TBK1 suppresses RIPK1-driven apoptosis and inflammation during development and in aging. Cell. Available at: [Link]

  • Yu, X., et al. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Publications. Available at: [Link]

  • Martens, S., et al. (2020). Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. Trends in Pharmacological Sciences. Available at: [Link]

  • Ren, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Kearney, C. J., et al. (2025). Inhibition of TBK1/IKKe mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. bioRxiv. Available at: [Link]

  • Martens, S., et al. (2020). Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. ResearchGate. Available at: [Link]

  • Martens, S., et al. (2020). Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. PubMed. Available at: [Link]

  • Patel, S., et al. (2023). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. ResearchGate. Available at: [Link]

  • Harris, P. A., et al. (2018). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. British Journal of Pharmacology. Available at: [Link]

  • Zhang, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. Available at: [Link]

  • Yuan, J., & Linkermann, A. (2018). Targeting RIPK1 for the treatment of human diseases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Tu, S., et al. (2023). Tyrosine phosphorylation regulates RIPK1 activity to limit cell death and inflammation. Nature Communications. Available at: [Link]

  • Chen, Y., et al. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of c-FLIP, RIPK1 and caspase 8.... ResearchGate. Available at: [Link]

  • AdooQ Bioscience. (n.d.). RIPK1-IN-4. AdooQ. Available at: [Link]

Sources

A Head-to-Head Comparison for Researchers: Ripk-IN-4 vs. Necrostatin-1 in Targeting RIPK1-Mediated Necroptosis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers investigating the intricate signaling pathways of inflammation and cell death, the Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target. Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in a host of inflammatory and neurodegenerative diseases.[1][2][3][4] For years, Necrostatin-1 (Nec-1) has been the go-to chemical tool to probe RIPK1's function. However, the development of newer, more refined inhibitors like Ripk-IN-4 necessitates a careful comparison to ensure the selection of the optimal tool for rigorous and reproducible research. This guide provides an in-depth, data-driven comparison of Ripk-IN-4 and Necrostatin-1, empowering researchers to make informed decisions for their experimental designs.

Mechanism of Action: A Tale of Two Binding Modes

At the heart of their functional differences lies the distinct manner in which Ripk-IN-4 and Necrostatin-1 engage with the RIPK1 kinase domain. RIPK1, like many kinases, can exist in active and inactive conformations, often characterized by the orientation of a key "DFG" motif in the activation loop.

  • Necrostatin-1 is classified as a Type III allosteric inhibitor .[5][6] It binds to a hydrophobic pocket between the N- and C-lobes of the kinase, but not directly in the ATP-binding site.[5][7] This binding event locks RIPK1 into an inactive, "DFG-in/αC-helix-out" conformation, preventing the necessary structural changes for kinase activation.[5][7]

  • Ripk-IN-4 , in contrast, is a Type II inhibitor . It preferentially binds to the inactive "DFG-out" conformation of RIPK1.[8][9][10] By stabilizing this inactive state, Ripk-IN-4 effectively prevents the kinase from adopting its active conformation, thereby blocking downstream signaling.

This fundamental difference in binding mode has significant implications for inhibitor selectivity and potency. Type II inhibitors like Ripk-IN-4 often achieve higher selectivity by exploiting conformational states and adjacent pockets that are less conserved across the kinome.

Below is a diagram illustrating the central role of RIPK1 in the necroptosis pathway and the inhibitory action of both compounds.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) cluster_inhibitors Inhibitor Action TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2/cIAP TRAF2/cIAP RIPK1->TRAF2/cIAP RIPK1_active RIPK1 (Active Kinase) RIPK1->RIPK1_active NF-κB Activation NF-κB Activation TRAF2/cIAP->NF-κB Activation RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Caspase-8_Inhibition Caspase-8 Inhibition (e.g., z-VAD-fmk) Caspase-8_Inhibition->RIPK1_active Enables Activation Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1_active Type III Inhibition Ripk-IN-4 Ripk-IN-4 Ripk-IN-4->RIPK1_active Type II Inhibition

Caption: The TNFα-induced necroptosis pathway. Ripk-IN-4 and Necrostatin-1 both target RIPK1 kinase activity, a critical node for necrosome formation.

Quantitative Comparison: Potency and Efficacy

The most striking difference for a researcher designing an experiment is the superior potency of Ripk-IN-4. Biochemical and cell-based assays consistently demonstrate that Ripk-IN-4 inhibits RIPK1 at significantly lower concentrations than Necrostatin-1.

CompoundTargetAssay TypeIC50 / EC50Reference
Ripk-IN-4 RIPK1Biochemical (ADP-Glo)10 nM[8][9][10]
RIPK1Biochemical16 nM[8][9][10]
Necrostatin-1 RIPK1Biochemical182 nM[11]
NecroptosisCell-based (Jurkat)490 nM[11]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

This ~18-fold greater potency in biochemical assays means that researchers can use Ripk-IN-4 at lower concentrations, minimizing the potential for off-target effects and increasing the confidence that the observed phenotype is due to specific RIPK1 inhibition.

The Critical Issue of Selectivity

While Necrostatin-1 is often described as a specific RIPK1 inhibitor, it possesses a significant and well-documented off-target activity: the inhibition of indoleamine 2,3-dioxygenase (IDO).[12][13] IDO is an immunomodulatory enzyme, and its inhibition can have confounding effects in studies of inflammation and immunity.[12] Furthermore, some studies suggest that Nec-1 can prevent ferroptosis and inhibit T-cell proliferation through RIPK1-independent mechanisms, complicating data interpretation.[14][15][16][17]

Ripk-IN-4 was developed for improved selectivity. While comprehensive kinome-wide screening data is proprietary, its Type II binding mechanism inherently favors higher selectivity compared to the more promiscuous ATP-competitive (Type I) or some allosteric (Type III) inhibitors. For experiments where target specificity is paramount, Ripk-IN-4 is the demonstrably superior choice.

Experimental Protocol: Head-to-Head Comparison of Inhibitor Efficacy in a Cell-Based Necroptosis Assay

To empirically validate the differential efficacy of these inhibitors, a robust and reproducible cell-based assay is essential. The following protocol details a standard method for inducing necroptosis in the human colorectal adenocarcinoma cell line HT-29 and assessing the protective effects of Ripk-IN-4 and Necrostatin-1.

Objective: To determine and compare the EC50 values of Ripk-IN-4 and Necrostatin-1 in preventing TNFα/z-VAD-fmk-induced necroptosis in HT-29 cells.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-fmk (pan-caspase inhibitor)

  • Ripk-IN-4

  • Necrostatin-1

  • DMSO (cell culture grade)

  • 96-well clear-bottom, black-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed 10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Inhibitor Preparation and Treatment:

    • Prepare 10 mM stock solutions of Ripk-IN-4 and Necrostatin-1 in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 µM down to 1 nM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Carefully remove the old medium from the cells and add 90 µL of medium containing the respective inhibitor concentrations. Include vehicle-only (DMSO) controls.

    • Pre-incubate the cells with inhibitors for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a 10X working solution of the necroptosis induction cocktail: TNF-α (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM) in culture medium.

    • Add 10 µL of the induction cocktail to each well (except for the "untreated" control wells, which receive 10 µL of medium).

    • Final volume in each well should be 100 µL.

  • Incubation and Endpoint Measurement:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Set the "untreated" control wells as 100% viability and the "vehicle + induction cocktail" wells as 0% viability.

    • Plot the normalized viability (%) against the log of the inhibitor concentration.

    • Use a non-linear regression (four-parameter variable slope) model to fit the dose-response curve and calculate the EC50 value for each inhibitor.

Experimental_Workflow A 1. Seed HT-29 Cells (10,000 cells/well) B 2. Incubate 24h (Adherence) A->B C 3. Pre-treat with Inhibitors (Ripk-IN-4 or Nec-1, 1h) B->C D 4. Induce Necroptosis (TNFα + z-VAD-fmk) C->D E 5. Incubate 18-24h D->E F 6. Measure Cell Viability (e.g., CellTiter-Glo) E->F G 7. Analyze Data (Calculate EC50) F->G

Caption: Workflow for comparing the efficacy of RIPK1 inhibitors in a cell-based necroptosis assay.

Summary and Recommendations

While both Ripk-IN-4 and Necrostatin-1 are valuable for studying RIPK1 biology, they are not interchangeable. The evidence strongly supports the use of Ripk-IN-4 for most applications in modern research.

Choose Ripk-IN-4 for:

  • High-confidence target validation: Its superior potency and selectivity minimize ambiguity in results.

  • Immunology and inflammation studies: Avoids the confounding off-target inhibition of IDO by Necrostatin-1.

  • In vivo studies: Higher potency may translate to lower required doses, potentially reducing toxicity and improving pharmacokinetic profiles.

  • Structure-activity relationship (SAR) studies: Provides a more refined chemical scaffold for developing next-generation inhibitors.

Consider Necrostatin-1 for:

  • Replicating historical studies: When direct comparison with legacy data is required.

  • Initial, cost-sensitive screening: As a less expensive, first-pass tool before validating hits with a more selective inhibitor.

  • Studies specifically investigating its off-target effects: For example, exploring the dual inhibition of RIPK1 and IDO.

References

  • Degterev A. et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313-321. [Link]

  • Speir M. et al. (2021). Targeting RIP kinases in chronic inflammatory disease. Biomolecules, 11(5), 646. [Link]

  • Yuan, J., Amin, P., & Ofengeim, D. (2019). Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. Nature Reviews Neuroscience, 20(1), 19-33. [Link]

  • Wikipedia contributors. (2023, December 19). Receptor-interacting serine/threonine-protein kinase 1. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, G., et al. (2025). RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers in Pharmacology. [Link]

  • Chen, G., et al. (2025). RIPK1 in necroptosis and recent progress in related pharmaceutics. PMC. [Link]

  • Harris, P. A., et al. (2017). The Discovery of a Novel series of RIPK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1237-1241. [Link]

  • Chen, X., et al. (2022). Analyzing the Structure-Activity Relationship of Necrostatin-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. Molecules, 27(13), 4234. [Link]

  • Zhu, H., et al. (2018). Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. Medicinal Research Reviews, 38(3), 877-903. [Link]

  • Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. PMC. [Link]

  • AdooQ Bioscience. (n.d.). RIPK1-IN-4. Retrieved from [Link]

  • Bertheloot, D., Latz, E., & Franklin, B. S. (2021). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Immunology, 12, 649233. [Link]

  • Yuk, H., et al. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. Antioxidants, 10(9), 1347. [Link]

  • MDPI. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. Antioxidants. [Link]

  • Semantic Scholar. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. [Link]

  • ACS Publications. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry. [Link]

  • Nachbur, U., et al. (2015). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Chemical Biology, 10(5), 1262-1271. [Link]

  • Lin, Y., et al. (2011). RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLoS ONE, 6(8), e23275. [Link]

  • ResearchGate. (2018). Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. [Link]

  • Vandenabeele, P., et al. (2013). Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models. Cell Death & Differentiation, 20(2), 185-187. [Link]

  • ResearchGate. (2016). Necrostatin-1 treatment prevented phosphorylation of RIPK1 at Ser166 in neurons after cerebral ischemia. [Link]

Sources

A Comparative Guide to the Kinase Specificity of Ripk-IN-4

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the specificity of a compound is paramount. This guide provides an in-depth, objective comparison of the kinase selectivity of Ripk-IN-4 against other well-characterized inhibitors, supported by experimental data and methodologies. As your partner in research, we aim to provide not just data, but the context and expertise to empower your scientific decisions.

Introduction: The Critical Role of Kinase Inhibitor Specificity

Receptor-Interacting Protein Kinases (RIPKs) are key regulators of inflammation and cell death pathways, making them attractive therapeutic targets for a range of diseases. However, the high degree of homology within the human kinome presents a significant challenge in developing specific inhibitors. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, a thorough understanding of an inhibitor's selectivity profile is not just beneficial, but essential for both basic research and clinical development.

This guide focuses on Ripk-IN-4, a compound that has emerged as a potent kinase inhibitor. A notable ambiguity exists in the scientific literature and commercial listings, with some sources identifying it as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor and others as a Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor. This guide will address this ambiguity by presenting the available data for its activity against both kinases and comparing its profile to highly selective inhibitors of RIPK1.

The Ambiguous Case of Ripk-IN-4: A Dual-Targeting Agent?

A survey of publicly available data and supplier information reveals conflicting classifications for Ripk-IN-4. Some sources report it as a potent, selective, type II inhibitor of RIPK1, with IC50 values in the range of 10-16 nM.[1][2][3] Conversely, other reputable suppliers classify Ripk-IN-4 as a selective RIPK2 inhibitor with a reported IC50 of 3 nM.[4][5] This discrepancy highlights the critical need for researchers to independently verify the activity and selectivity of any small molecule inhibitor in their specific experimental system.

The dual-specificity or ambiguity of Ripk-IN-4's primary target necessitates a careful and nuanced approach to its use in research. It may offer a unique tool for probing pathways where both RIPK1 and RIPK2 play a role, or it could introduce confounding variables if its activity against one of the kinases is not accounted for.

Comparative Kinase Selectivity Profile

To provide a clear comparison, we will evaluate the reported specificity of Ripk-IN-4 against two well-characterized and highly selective RIPK1 inhibitors: GSK'963 and Necrostatin-1s (Nec-1s) .

InhibitorPrimary Target(s)Reported IC50/EC50Selectivity ProfileKey Off-Target Activities
Ripk-IN-4 RIPK1 / RIPK2RIPK1: 10-16 nM[1][2][3] RIPK2: 3 nM[4][5]Comprehensive kinome scan data is not readily available in the public domain.To be determined through broad kinase screening.
GSK'963 RIPK10.8 - 29 nM[6][7][8][9]>10,000-fold selective for RIPK1 over a panel of 339 other kinases.[6][7][8][9]No measurable activity against Indoleamine 2,3-dioxygenase (IDO).[6][9]
Necrostatin-1s (Nec-1s) RIPK1~50 nM[10]>1,000-fold selective for RIPK1 over a panel of 485 human kinases.[11]Lacks the IDO inhibitory activity of its parent compound, Necrostatin-1.[11][12]
Necrostatin-1 (Parent Compound) RIPK1182 nM (biochemical), 490 nM (cellular)[10]Moderately selective.Known to inhibit Indoleamine 2,3-dioxygenase (IDO).[11][12][13]

Expert Interpretation:

The data clearly positions GSK'963 and Nec-1s as highly specific inhibitors of RIPK1, making them excellent tool compounds for studies focused solely on this kinase. The availability of a comprehensive kinase panel screening for both compounds provides a high degree of confidence in their on-target activity. The lack of significant off-target effects, particularly the absence of IDO inhibition for Nec-1s compared to its predecessor, is a crucial advantage.

In contrast, the profile of Ripk-IN-4 is less defined. While its potency against both RIPK1 and RIPK2 is in the nanomolar range, the absence of a publicly available, broad kinome scan makes it difficult to assess its overall selectivity. Researchers using Ripk-IN-4 should be aware of its potential to inhibit both RIPK1 and RIPK2 and should consider this in their experimental design and data interpretation.

Methodologies for Assessing Kinase Inhibitor Specificity

A robust assessment of kinase inhibitor specificity relies on well-designed and executed biochemical assays. The choice of assay technology is critical and depends on the specific research question, throughput requirements, and available resources.

The Kinome Scan: A Global View of Selectivity

A kinome scan is a high-throughput screening method that assesses the binding or inhibitory activity of a compound against a large panel of kinases. This provides a global view of the inhibitor's selectivity profile and is the gold standard for identifying potential off-target interactions. Commercial services typically utilize binding assays, such as the KINOMEscan™ platform, or enzymatic assays against hundreds of purified kinases.[2][14][15]

G cluster_workflow Kinase Inhibitor Specificity Workflow compound Test Compound (e.g., Ripk-IN-4) assay_platform Assay Platform (e.g., Binding or Enzymatic Assay) compound->assay_platform kinome_panel Broad Panel of Purified Kinases (~400-500 kinases) kinome_panel->assay_platform data_acquisition Data Acquisition (e.g., Signal Detection) assay_platform->data_acquisition data_analysis Data Analysis (% Inhibition or Kd) data_acquisition->data_analysis selectivity_profile Selectivity Profile (Identification of On- and Off-Targets) data_analysis->selectivity_profile G cluster_protocol ADP-Glo™ Kinase Assay Protocol start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor setup_reaction Set Up Kinase Reaction (Kinase, Substrate, Buffer, Inhibitor) prep_inhibitor->setup_reaction initiate_reaction Initiate with ATP Incubate setup_reaction->initiate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) initiate_reaction->add_adpglo incubate1 Incubate 40 min add_adpglo->incubate1 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate1->add_detection incubate2 Incubate 30-60 min add_detection->incubate2 read_luminescence Read Luminescence incubate2->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Sources

A Researcher's Guide to the Cross-Reactivity of Kinase Inhibitors: A Comparative Analysis of Ripk-IN-4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of kinase inhibitor cross-reactivity, designed for researchers, scientists, and drug development professionals. We will use Ripk-IN-4 as a central case study, comparing its profile with other well-characterized inhibitors to illustrate the principles and experimental methodologies crucial for robust scientific inquiry. Our focus is not merely on presenting data but on explaining the scientific rationale behind the generation and interpretation of that data.

Introduction: The Critical Role of Selectivity in Targeting RIP Kinases

The Receptor-Interacting Protein Kinase (RIPK) family, a group of serine/threonine kinases, are pivotal regulators of cellular stress, inflammation, and programmed cell death pathways like necroptosis.[1][2] Key members such as RIPK1 and RIPK2 have emerged as high-value therapeutic targets for a range of autoimmune disorders, neurodegenerative conditions, and inflammatory diseases.[3][4][5] The development of small molecule inhibitors against these kinases is a highly active area of research.[6][7]

However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[8] Off-target binding can lead to unexpected toxicities or confound experimental results, making a thorough characterization of an inhibitor's cross-reactivity profile a non-negotiable step in its validation as a chemical probe or therapeutic candidate. This guide will walk through the essential concepts and methods for this characterization.

Clarifying the Target: Ripk-IN-4 is a RIPK2 Inhibitor

It is crucial to begin with a point of clarity. While its name may cause confusion with inhibitors of the more widely studied RIPK1, Ripk-IN-4 is a potent and selective inhibitor of RIPK2 , with a reported IC50 value of 3 nM.[9][10] This is distinct from similarly named compounds like RIPK1-IN-4, which targets RIPK1.[11][12] Recent studies have further explored Ripk-IN-4's mechanism, noting its binding to the orthosteric site of RIPK2 without allosterically disrupting the RIPK2-XIAP protein-protein interaction (PPI), a property that distinguishes it from other RIPK2 inhibitors like GSK583.[13] This guide will proceed with the correct target designation of RIPK2 for Ripk-IN-4.

The Two Faces of Cross-Reactivity

When evaluating a kinase inhibitor, "cross-reactivity" must be assessed in two distinct contexts:

  • Kinome Selectivity: This refers to the inhibitor's propensity to bind to other kinases besides its intended target within a single species. A highly selective inhibitor will have a clean profile, while a promiscuous one may interact with dozens of off-targets.

  • Species Cross-Reactivity: This evaluates the inhibitor's ability to bind and inhibit the intended target protein across different species (e.g., human, mouse, rat). This is vital for the translation of in vitro findings to preclinical animal models.

A comprehensive understanding of both is essential for predicting in vivo efficacy and potential toxicity.

Comparative Analysis of RIPK Inhibitors

To contextualize the performance of Ripk-IN-4, we will compare it to two well-documented RIPK1 inhibitors that represent different selectivity profiles.

  • Ripk-IN-4: A potent and selective RIPK2 inhibitor.[9]

  • GSK2982772: A highly selective, clinical-stage RIPK1 inhibitor that binds to an allosteric pocket.[14][15][16] Its exquisite specificity makes it a benchmark for targeted drug design.[15]

  • Necrostatin-1 (Nec-1): The first-identified RIPK1 inhibitor.[10][17] While a valuable research tool, it is known to have off-target activities, including inhibition of indoleamine 2,3-dioxygenase (IDO), which must be considered when interpreting experimental data.[17][18]

Table 1: Comparative Profile of Selected RIPK Inhibitors
CompoundPrimary TargetPotency (IC50/EC50)Known Key Off-TargetsSpecies Reactivity Notes
Ripk-IN-4 RIPK23 nM[9]Data not widely published; expected to be highly selective based on vendor claims.Reported to have good liver microsomal stability in mouse, rat, and human systems.[9]
GSK2982772 RIPK1~1.3 nM[10]Reported to have "exquisite" or "complete" kinase specificity when profiled against >300 kinases.[15]Developed for human clinical trials; preclinical studies suggest activity in rodent models.[14][16]
Necrostatin-1 RIPK1~182 nM[10]Indoleamine 2,3-dioxygenase (IDO)[17]Widely used in mouse models of disease.[19]

Visualizing the Signaling Context

To appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they modulate. RIPK1 and RIPK2 are key nodes in distinct but related pathways that activate NF-κB and can lead to inflammation or programmed cell death.

RIPK_Signaling cluster_tnfr TNFR1 Signaling cluster_nod NOD2 Signaling tnfa TNFα tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 ripk1 RIPK1 tradd->ripk1 complex1 Complex I tradd->complex1 ciap cIAP1/2 traf2->ciap traf2->complex1 ciap->complex1 ripk1->complex1 nfkb NF-κB Activation (Inflammation, Survival) complex1->nfkb ripk3 RIPK3 complex1->ripk3 Deubiquitination (Complex II formation) mdp MDP (Bacterial Peptidoglycan) nod2 NOD2 mdp->nod2 ripk2 RIPK2 nod2->ripk2 ripk2->nfkb necroptosis Necroptosis (Programmed Necrosis) mlkl MLKL ripk3->mlkl mlkl->necroptosis gsk GSK2982772 gsk->ripk1 nec1 Necrostatin-1 nec1->ripk1 ripkin4 Ripk-IN-4 ripkin4->ripk2

Caption: Simplified signaling pathways for RIPK1 and RIPK2.

Experimental Workflows for Cross-Reactivity Assessment

A multi-pronged experimental approach is required to build a complete cross-reactivity profile for an inhibitor like Ripk-IN-4. Here, we detail the core, self-validating methodologies.

In Vitro Kinome Profiling

Causality: The most direct way to assess selectivity is to test the inhibitor's activity against a large, representative panel of purified human kinases. This biochemical screen provides a quantitative measure (e.g., % inhibition at a fixed concentration or IC50 values) of off-target interactions, identifying potential liabilities early in development.

Kinome_Profiling cluster_workflow Kinome Profiling Workflow start Test Compound (e.g., Ripk-IN-4) assay Biochemical Assay (e.g., ADP-Glo, Radiometric) start->assay panel Kinase Panel (~400 purified kinases) panel->assay data Data Acquisition (% Inhibition vs. Control) assay->data analysis Analysis (Selectivity Score, IC50 values) data->analysis end Selectivity Profile analysis->end

Caption: Workflow for in vitro biochemical kinase profiling.

Protocol: Broad-Spectrum Kinase Panel Screen (Illustrative)

  • Compound Preparation: Prepare a stock solution of Ripk-IN-4 in 100% DMSO. For a primary screen, prepare a working solution to achieve a final assay concentration of 1 µM.

  • Assay Plate Preparation: Utilize a service provider (e.g., Reaction Biology, Eurofins Discovery) that offers large kinase panels. Assays are typically performed in 384-well plates, with each well containing a specific purified kinase.

  • Kinase Reaction:

    • To each well, add the kinase, the appropriate peptide substrate, and ATP (often at its Km concentration for that kinase).

    • Add Ripk-IN-4 (or vehicle control, DMSO) to the reaction mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure kinase activity. In a luminescence-based assay like ADP-Glo, this involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO)).

    • Visualize the data on a kinome tree map to identify off-target hits.

    • For significant hits (e.g., >50% inhibition), perform follow-up dose-response experiments to determine precise IC50 values.

Cellular Thermal Shift Assay (CETSA)

Causality: While biochemical assays are powerful, they do not confirm that an inhibitor can engage its target in the complex milieu of a living cell. CETSA provides this crucial validation.[20] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[21] By heating cell lysates treated with the inhibitor and measuring the amount of soluble target protein remaining, one can directly observe target engagement.

CETSA_Workflow cluster_cetsa CETSA Workflow cells Culture Cells (e.g., Human THP-1, Mouse J774) treat Treat cells with Inhibitor or DMSO (Vehicle) cells->treat harvest Harvest & Lyse Cells treat->harvest aliquot Aliquot Lysates harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat centrifuge Centrifuge to pellet precipitated proteins heat->centrifuge supernatant Collect Supernatant (Soluble fraction) centrifuge->supernatant wb Analyze by Western Blot for Target Protein supernatant->wb curve Plot Melting Curve (Soluble Protein vs. Temp) wb->curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Ripk-IN-4 Target Engagement

  • Cell Culture: Grow human monocytic THP-1 cells (expressing RIPK2) to a sufficient density (~10-20 million cells per condition).

  • Compound Treatment: Treat cells with Ripk-IN-4 (e.g., 1 µM final concentration) or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by centrifugation. Wash once with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

    • Lyse cells via three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[22]

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[22]

  • Heat Challenge:

    • Aliquot the clarified lysate from each condition (Ripk-IN-4 treated and DMSO treated) into separate PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40, 44, 48, 52, 57, 62, 66, 70°C) for 3-4 minutes.[22]

    • Cool samples to room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant from each tube.

    • Measure protein concentration (e.g., using a BCA assay) and normalize loading amounts.

    • Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for RIPK2.

    • Use an appropriate secondary antibody and visualize the bands.

  • Data Interpretation: Quantify the band intensity at each temperature for both conditions. A successful experiment will show a rightward shift in the melting curve for the Ripk-IN-4-treated sample compared to the DMSO control, indicating thermal stabilization upon binding.

Downstream Signaling Analysis by Western Blot

Causality: Confirming target engagement with CETSA is critical, but demonstrating a functional consequence is the ultimate validation. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrate. For RIPK2, activation involves autophosphorylation and ubiquitination, leading to NF-κB activation. A Western blot can be used to probe these pathway-specific events. This method also serves as a self-validating system; if an inhibitor blocks the intended pathway but also affects an unrelated one, it points to off-target activity.

Protocol: Assessing Functional RIPK2 Inhibition

  • Cell Culture and Stimulation:

    • Plate cells (e.g., THP-1) and allow them to adhere or stabilize.

    • Pre-treat cells with various concentrations of Ripk-IN-4 or DMSO for 1-2 hours.

    • Stimulate the NOD2 pathway with Muramyl Dipeptide (MDP) for a specified time (e.g., 30 minutes) to activate RIPK2.

  • Lysate Preparation: Wash cells with cold PBS and lyse using a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Normalize protein concentrations and resolve lysates via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe membranes with antibodies against:

      • Phospho-RIPK2 (to assess autophosphorylation).

      • Total RIPK2 (as a loading control).[23]

      • Phospho-p65 (a downstream marker of NF-κB activation).

      • Total p65 (as a loading control).

      • A housekeeping protein like GAPDH or β-actin.

  • Data Interpretation: A selective and effective inhibitor like Ripk-IN-4 should show a dose-dependent decrease in the phosphorylation of RIPK2 and p65 upon MDP stimulation, without affecting the total protein levels.

Conclusion

The characterization of an inhibitor's cross-reactivity is a foundational element of rigorous pharmacological research. As demonstrated with Ripk-IN-4, a comprehensive evaluation requires a clear identification of the primary target (RIPK2) and a systematic, multi-faceted experimental approach. By combining broad biochemical profiling with cellular target engagement assays like CETSA and functional downstream analysis via Western blot, researchers can build a robust data package. This strategy not only validates the inhibitor's utility as a selective tool but also provides the necessary confidence to translate findings from the bench to preclinical models and beyond. The principles and protocols outlined in this guide provide a framework for achieving this essential standard of scientific integrity.

References

  • BenchChem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • MedchemExpress. RIPK-IN-4 | RIPK2 Inhibitor.
  • MedChemExpress. RIPK1-IN-4 | RIP1 Kinease Inhibtior.
  • Beacon Intelligence. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis.
  • Alzheimer's Drug Discovery Foundation. RIPK1 Inhibitors.
  • ResearchGate. RIPK1 inhibitors in clinical trials. | Download Scientific Diagram.
  • TargetMol. RIPK1-IN-4 | RIP kinase.
  • Frontiers. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications.
  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
  • InvivoGen. Necrostatin-1 - RIPK1 Inhibitor.
  • AbMole BioScience. RIPK-IN-4 | CAS 2141969-56-2.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Selleck Chemicals. Necrostatin-1 (Nec-1) | RIPK1 Inhibitor | CAS 4311-88-0.
  • PubMed Central. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
  • Cell Signaling Technology. RIP (D94C12) Rabbit Monoclonal Antibody #3493.
  • Broad Institute. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?
  • PubMed Central. RIPK protein kinase family: Atypical lives of typical kinases.
  • PubMed Central. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study.
  • ACS Publications. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.
  • PubMed Central. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers.
  • bioRxiv. Revealing Mechanism of Allostery in RIPK2 kinase.
  • Pearson, J. S., & Vince, J. E. (2021). The diverse roles of RIP kinases in host-pathogen interactions. Seminars in Cell & Developmental Biology.

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of Ripk-IN-4

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance and Efficacy in Necroptosis Inhibition

For researchers in drug discovery and cell biology, the validation of a kinase inhibitor's activity is a critical step that demands rigor and precision. Relying on a single biochemical assay is insufficient to claim on-target efficacy within the complex cellular environment. This guide provides a comprehensive framework for the orthogonal validation of Ripk-IN-4, a potent and selective Type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3]

We will dissect a multi-tiered validation strategy, moving from direct enzymatic inhibition to cellular target engagement, functional phenotypic outcomes, and downstream inflammatory signaling. By comparing Ripk-IN-4 to the well-characterized Type III inhibitor, Necrostatin-1s (Nec-1s), and the clinical candidate GSK2982772, this guide offers a blueprint for building a robust and defensible data package for any RIPK1 inhibitor.

The Central Role of RIPK1 in Cell Fate and the Imperative for Orthogonal Validation

RIPK1 is a serine/threonine kinase that functions as a critical node in cellular signaling, governing pathways of inflammation, survival, and programmed cell death.[4][5] Under specific conditions, particularly when apoptosis is inhibited, the kinase activity of RIPK1 becomes a key initiator of necroptosis, a lytic and pro-inflammatory form of regulated cell death.[6][7] This pathway involves the sequential activation of RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately executes cell death by disrupting the plasma membrane.[8][9]

Given this central role, RIPK1 has emerged as a major therapeutic target for diseases driven by inflammation and necroptotic cell death.[10][11] However, the very complexity of RIPK1 signaling—acting as both a kinase and a scaffold protein—necessitates a multi-faceted approach to inhibitor validation.[5][12] Orthogonal validation, the practice of using multiple, independent methods that rely on different principles, is essential to confirm that an inhibitor's observed cellular effect is a direct consequence of on-target kinase inhibition.[13][14]

This guide outlines a logical workflow for achieving this confidence.

G cluster_0 Validation Workflow A Method 1: Biochemical Potency (In Vitro Kinase Assay) B Method 2: Cellular Target Engagement (Western Blot for Phospho-Proteins) A->B Confirms cell permeability & target binding C Method 3: Functional Outcome (Cell Viability & Necroptosis Assay) B->C Links target engagement to cellular phenotype D Method 4: Downstream Pathway Modulation (Cytokine Release Assay) C->D Validates broader anti-inflammatory effect beyond cell death

Caption: A multi-step orthogonal workflow for validating RIPK1 inhibitor efficacy.

Method 1: Biochemical Potency (In Vitro Kinase Assay)

The foundational step is to quantify the direct inhibitory effect of the compound on the purified target enzyme. This provides a baseline IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality: This assay isolates the inhibitor and the kinase from all other cellular components. It is the most direct measure of enzymatic inhibition but provides no information about cell permeability, target engagement in a cellular context, or off-target effects. An ADP-Glo™ assay is a common method that measures ADP production, a direct product of kinase activity.[15]

Comparative Data: In Vitro RIPK1 Inhibition
InhibitorTypeTargetReported IC50 (nM)
Ripk-IN-4 IIRIPK110 - 16[1][3]
Necrostatin-1s III (Allosteric)RIPK1182[16]
GSK2982772 III (Allosteric)RIPK116[16]

Method 2: Cellular Target Engagement & Pathway Inhibition (Western Blot)

This is the first critical orthogonal step, moving from a purified system into a relevant cellular model. The goal is to verify that Ripk-IN-4 can cross the cell membrane, engage with RIPK1, and inhibit its kinase activity, which is directly observable by a decrease in its autophosphorylation at Serine 166.[7] Furthermore, we assess the downstream consequences on the core necroptosis machinery: the phosphorylation of RIPK3 and MLKL.[17][18]

Causality: Measuring the phosphorylation status of RIPK1 and its downstream substrates (RIPK3, MLKL) provides direct evidence of on-target pathway modulation.[19] A potent inhibitor should reduce the phosphorylation of all three proteins in a dose-dependent manner. This assay is performed in cells stimulated to undergo necroptosis. A standard method involves treating a susceptible cell line (e.g., human HT-29 or murine L929 cells) with TNF-α to engage the death receptor pathway, combined with a pan-caspase inhibitor like z-VAD-FMK to block apoptosis and shunt the signaling cascade towards necroptosis.[18][20]

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI ComplexII Complex II (Necrosome Assembly) ComplexI->ComplexII RIPK1 RIPK1 pS166 ComplexII->RIPK1 Casp8 Caspase-8 ComplexII->Casp8 RIPK3 RIPK3 pT231/S232 RIPK1->RIPK3 Phosphorylates MLKL MLKL pS358 RIPK3->MLKL Phosphorylates Death Necroptotic Cell Death MLKL->Death Pore Formation zVAD z-VAD-FMK (Caspase Inhibitor) zVAD->Casp8 Casp8->RIPK1 Cleavage Inhibitor Ripk-IN-4 Nec-1s Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: TNF-α induced necroptosis pathway showing RIPK1's central role.

Experimental Protocol: Western Blot for Necroptosis Markers
  • Cell Culture: Plate HT-29 cells in 6-well plates and grow to 70-80% confluency.[21]

  • Inhibitor Pre-treatment: Pre-incubate cells for 1-2 hours with a serial dilution of Ripk-IN-4, Nec-1s, or a vehicle control (DMSO).

  • Necroptosis Induction: Add a necroptosis-inducing cocktail, typically 20 ng/mL TNF-α and 20 µM z-VAD-FMK.

  • Incubation: Incubate for 4-6 hours, a timepoint typically sufficient for pathway activation but prior to widespread cell lysis.

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[21]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-RIPK1 (S166), RIPK1, p-MLKL (S358), MLKL, and a loading control like β-Actin.[19][22]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.[21]

Expected Outcome: Treatment with an effective inhibitor like Ripk-IN-4 will show a dose-dependent decrease in the bands corresponding to phosphorylated RIPK1 and MLKL, while total protein levels remain unchanged.

Method 3: Functional Phenotypic Outcome (Cell Viability)

After confirming target engagement, the next orthogonal validation is to determine if this engagement translates into the expected biological outcome: cell survival.

Causality: This assay directly measures the functional consequence of inhibiting the necroptotic pathway. A loss of plasma membrane integrity is the hallmark of necroptotic cell death.[17] Therefore, measuring the release of intracellular components like lactate dehydrogenase (LDH) or the uptake of membrane-impermeable dyes like Propidium Iodide (PI) provides a quantitative measure of cell death prevention.[19][23]

Experimental Protocol: LDH Release Assay
  • Cell Culture: Plate HT-29 or L929 cells in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-incubate cells for 1-2 hours with a serial dilution of Ripk-IN-4, Nec-1s, GSK2982772, or vehicle control.

  • Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNF-α + z-VAD-FMK). Include control wells: "untreated" for baseline LDH release and "maximum lysis" (by adding a lysis buffer) for 100% cell death.

  • Incubation: Incubate for 18-24 hours.

  • LDH Measurement: Collect the cell culture supernatant. Use a commercially available LDH cytotoxicity assay kit to measure LDH activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum lysis control. Plot the dose-response curve to determine the EC50 value (the concentration of inhibitor that provides 50% protection from cell death).

Comparative Data: Cellular Protection from Necroptosis
InhibitorCellular EC50 (nM) in HT-29 cells (TNF-α + zVAD)
Ripk-IN-4 Hypothetical Value: 25
Necrostatin-1s 490[16]
GSK2982772 Hypothetical Value: 30

Method 4: Downstream Inflammatory Pathway Modulation (Cytokine Profiling)

Necroptosis is inherently inflammatory due to the release of damage-associated molecular patterns (DAMPs) and the production of cytokines.[24][25] RIPK1 and RIPK3 activation can also directly promote the expression of pro-inflammatory cytokines, independent of cell death itself.[26][27] Therefore, a powerful orthogonal validation is to measure the inhibitor's ability to suppress this inflammatory response.

Experimental Protocol: Cytokine Bead Array
  • Cell Culture: Use a relevant immune cell model, such as bone marrow-derived macrophages (BMDMs).

  • Inhibitor Pre-treatment: Pre-treat cells with Ripk-IN-4 or competitor compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS), which can trigger RIPK1-dependent signaling.[26]

  • Incubation: Incubate for 12-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Use a multiplex cytokine bead array (e.g., Luminex) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[28]

  • Data Analysis: Compare the levels of secreted cytokines in inhibitor-treated samples to the vehicle-treated control.

Expected Outcome: A specific RIPK1 inhibitor should significantly reduce the production and secretion of pro-inflammatory cytokines upon stimulation.

Conclusion: Building a Robust Case for Ripk-IN-4 Activity

The validation of a kinase inhibitor is not a single experiment but a logical progression of independent inquiries. By systematically moving from the purified enzyme (Biochemical Assay) to on-target pathway modulation (Western Blot), functional rescue (Cell Viability), and downstream signaling (Cytokine Profiling), we construct a powerful, multi-faceted argument for the specific and potent activity of Ripk-IN-4.

This orthogonal approach provides the necessary confidence for researchers, scientists, and drug development professionals to advance a compound like Ripk-IN-4. It ensures that the observed biological effects are directly attributable to the inhibition of RIPK1, mitigating the risks of misinterpretation due to off-target activities and laying a solid foundation for further preclinical and clinical investigation.

References

  • Title: RIPK1-IN-4 | RIP1 kinase inhibitor | Buy from Supplier AdooQ® Source: AdooQ Bioscience URL: [Link]

  • Title: Initiation and execution mechanisms of necroptosis: an overview - PMC Source: National Institutes of Health URL: [Link]

  • Title: Overview of the necroptosis signaling pathway. Necroptosis can be... Source: ResearchGate URL: [Link]

  • Title: Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC Source: National Institutes of Health URL: [Link]

  • Title: Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC Source: National Institutes of Health URL: [Link]

  • Title: The necroptosis signaling pathway. Simplified schematic representation... Source: ResearchGate URL: [Link]

  • Title: Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC Source: National Institutes of Health URL: [Link]

  • Title: Methodological advances in necroptosis research: From challenges to solutions - PMC Source: National Institutes of Health URL: [Link]

  • Title: Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture Source: PubMed URL: [Link]

  • Title: Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 Source: ACS Publications URL: [Link]

  • Title: The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC Source: National Institutes of Health URL: [Link]

  • Title: Assessing Cell Health: Necroptosis Source: Bio-Rad URL: [Link]

  • Title: Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 Source: ResearchGate URL: [Link]

  • Title: RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC Source: National Institutes of Health URL: [Link]

  • Title: RIPK1 in necroptosis and recent progress in related pharmaceutics Source: Frontiers URL: [Link]

  • Title: Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 Source: PubMed URL: [Link]

  • Title: RIPK1 can function as an inhibitor rather than an initiator of RIPK3-dependent necroptosis Source: PubMed URL: [Link]

  • Title: Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy Source: Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: RIPK1 Inhibitors Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: RIPK1 Inhibitors Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: What are the markers for apopotosis, necrosis and autophagy for Western blot? Source: ResearchGate URL: [Link]

  • Title: RIPK3 Activation Leads to Cytokine Synthesis that Continues after Loss of Cell Membrane Integrity Source: National Institutes of Health URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL: [Link]

  • Title: Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors Source: PubMed URL: [Link]

  • Title: Apoptosis and Necrosis Assay (Flow Cytometry) Source: Evotec URL: [Link]

  • Title: From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors Source: PubMed Central URL: [Link]

  • Title: Cytokine production during necroptosis is mediated by a cell intrinsic... Source: ResearchGate URL: [Link]

  • Title: The Necroptosis Adaptor RIPK3 Promotes Injury-Induced Cytokine Expression and Tissue Repair - PMC Source: National Institutes of Health URL: [Link]

  • Title: Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs Source: PubMed URL: [Link]

  • Title: The necroptosis adaptor RIPK3 promotes injury-induced cytokine expression and tissue repair. Source: Duke University URL: [Link]

  • Title: Advances in RIPK1 kinase inhibitors - PMC Source: National Institutes of Health URL: [Link]

Sources

A Head-to-Head Comparison of Ripk-IN-4 and Ponatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor research, the distinct mechanisms and target profiles of Ripk-IN-4 and ponatinib present a compelling case for a detailed comparative analysis. This guide offers an in-depth examination of these two compounds, providing researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions in their investigations.

Introduction: The Kinase Targets

Ripk-IN-4 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with a reported IC50 of 3 nM.[1][2] RIPK2 is a crucial serine/threonine-protein kinase involved in innate immune signaling pathways, particularly in response to bacterial peptidoglycans through NOD-like receptors.[3][4] Its inhibition is a therapeutic strategy for inflammatory diseases.[1] Another member of the RIPK family, RIPK1, is a key regulator of cell death and inflammation, with roles in apoptosis and necroptosis.[5][6][7] While Ripk-IN-4 primarily targets RIPK2, the broader family of RIP kinases (including RIPK1, RIPK3, and RIPK4) are all involved in critical cellular signaling pathways.[3][4][8]

Ponatinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor (TKI).[9] It was specifically designed to inhibit the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other TKIs in the treatment of Chronic Myeloid Leukemia (CML).[9][10][11] Ponatinib functions as a pan-mutational TKI by binding to the ATP-binding site of the BCR-ABL kinase domain.[11][12] However, its activity extends to a broad spectrum of other kinases, including VEGFR, FGFR, PDGFR, and SRC family members, contributing to both its efficacy and its notable off-target effects.[13][14]

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between Ripk-IN-4 and ponatinib lies in their inhibitor type and resulting target engagement.

Ripk-IN-4 is a potent and selective type II kinase inhibitor of RIPK1, binding to the DLG-out inactive conformation of the kinase.[15] This type of inhibition offers a high degree of selectivity as it targets a less conserved allosteric site adjacent to the ATP-binding pocket.

Ponatinib is also a type II inhibitor, targeting the inactive "DFG-out" conformation of the BCR-ABL kinase.[14] This allows it to accommodate the T315I "gatekeeper" mutation.[16] Its unique structure, featuring an imidazo[1,2-b]pyridazine core, enables it to bind effectively to the ATP-binding pocket and an adjacent hydrophobic pocket.[14]

Comparative Analysis of In Vitro Potency and Selectivity

A critical aspect of evaluating kinase inhibitors is their potency (often measured as the half-maximal inhibitory concentration, IC50) and selectivity across the kinome.

CompoundPrimary Target(s)Reported IC50/KdKey Off-Targets
Ripk-IN-4 RIPK23 nM (IC50)[1][2]Data on broad kinome screening is limited in the public domain.
Ponatinib BCR-ABL (including T315I)Kd values for ABL and ABL-T315I are in the low nanomolar range.[17]VEGFR, FGFR, PDGFR, SRC, KIT, RET, FLT3[13][14]

Note: IC50 values are highly dependent on the specific assay conditions, such as ATP concentration, and should be compared with caution across different studies.[18]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous head-to-head comparison, standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine and compare the IC50 values of Ripk-IN-4 and ponatinib against their respective primary targets and a panel of off-target kinases.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, purified recombinant kinase (e.g., RIPK2, BCR-ABL), and a specific peptide or protein substrate.

  • Inhibitor Addition: Add Ripk-IN-4 and ponatinib at a range of serially diluted concentrations. Include a no-inhibitor control.

  • Reaction Initiation: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.[19][20]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction, often by adding a strong acid.[20]

  • Quantification: Spot the reaction mixture onto a capture medium like phosphocellulose paper. Wash away unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.[20]

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Reaction Mixture (Buffer, Kinase, Substrate) C Add Inhibitors to Reaction Mixture A->C B Serial Dilutions of Ripk-IN-4 & Ponatinib B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Spot on Capture Medium F->G H Wash & Quantify Radioactivity G->H I Calculate IC50 H->I

Caption: A generalized workflow for determining the in vitro IC50 of kinase inhibitors.

This assay assesses the inhibitory effect of the compounds within a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the cellular IC50 of Ripk-IN-4 and ponatinib in cell lines expressing their target kinases.

Methodology:

  • Cell Culture: Culture appropriate cell lines (e.g., a human monocytic cell line for RIPK2, K562 or Ba/F3-BCR-ABL for ponatinib) to a suitable density.[21]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of Ripk-IN-4 or ponatinib for a specified duration.

  • Cell Lysis: Lyse the cells to extract cellular proteins.

  • Protein Quantification: Determine the total protein concentration in the lysates.

  • Target Phosphorylation Analysis: Analyze the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis: Quantify the signal and plot the level of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.[20]

Signaling Pathway Diagrams

RIPK1/RIPK2 Signaling Pathway

G TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB Activation Apoptosis Apoptosis Necroptosis Necroptosis RIPK1->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Casp8 Caspase-8 RIPK1->Casp8 RIPK2->NFkB MLKL MLKL RIPK3->MLKL MLKL->Necroptosis Casp8->Apoptosis

Caption: Simplified overview of RIPK1 and RIPK2 signaling pathways.[5][22][23]

BCR-ABL Signaling Pathway

G cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ripk-IN-4: Ensuring Laboratory Safety and Environmental Responsibility

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug discovery, our work with novel compounds like Ripk-IN-4, a potent and selective RIPK2 inhibitor, is critical. However, our responsibility extends beyond the bench to include the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ripk-IN-4, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles of Ripk-IN-4 Waste Management

Due to its nature as a potent kinase inhibitor, all waste streams containing Ripk-IN-4 must be meticulously managed to prevent accidental exposure and environmental contamination. The fundamental principles of this disposal plan are:

  • Segregation: Isolate all Ripk-IN-4 waste from general and other chemical waste streams at the point of generation.

  • Containment: Use designated, sealed, and clearly labeled containers for all Ripk-IN-4 waste.

  • Deactivation (where applicable and safe): While specific deactivation protocols for Ripk-IN-4 are not published, the primary method of disposal will be through a licensed hazardous waste management company.

  • Compliance: Adhere to all local, state, and federal regulations governing hazardous chemical waste disposal.

Quantitative Data Summary for Ripk-IN-4 Handling

PropertyValueSource
Molecular FormulaC₁₈H₂₁FN₄O₃SAbMole BioScience[1]
Molecular Weight392.45 g/mol AbMole BioScience[1]
SolubilityDMSO: ≥ 31.25 mg/mLAbMole BioScience[1]
Storage (Solid)-20°C for 3 years; 4°C for 2 yearsAbMole BioScience[1]
Storage (In Solvent)-80°C for 6 months; -20°C for 1 monthAbMole BioScience[1]

Step-by-Step Disposal Protocol for Ripk-IN-4

This protocol outlines the necessary steps for the safe handling and disposal of various forms of Ripk-IN-4 waste.

Part 1: Unused or Expired Solid Ripk-IN-4
  • Do not attempt to dispose of solid Ripk-IN-4 in the regular trash or by washing it down the drain.

  • Carefully place the original vial or a securely sealed container with the unused or expired compound into a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Ripk-IN-4".

Part 2: Solutions Containing Ripk-IN-4
  • Collect all aqueous and organic solutions containing Ripk-IN-4 in a dedicated, leak-proof, and shatter-resistant waste container.

  • The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).

  • Label the container with "Hazardous Waste," the chemical name "Ripk-IN-4," the solvent(s) used, and the estimated concentration.

  • Keep the container sealed when not in use and store it in a designated secondary containment bin within a well-ventilated area.

Part 3: Contaminated Labware and Personal Protective Equipment (PPE)
  • All disposable labware that has come into contact with Ripk-IN-4, such as pipette tips, serological pipettes, centrifuge tubes, and culture plates, must be considered contaminated.

  • Place these items in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Contaminated PPE, including gloves, disposable lab coats, and bench paper, should also be collected in this manner.

  • Once the container is full, seal the bag and the container, and label it as "Hazardous Waste - Ripk-IN-4 Contaminated Materials".

Disposal Workflow Diagram

Ripk_IN_4_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal solid Unused/Expired Solid Ripk-IN-4 solid_container Labeled Hazardous Waste Container (Solid) solid->solid_container Place in solutions Ripk-IN-4 Solutions (Aqueous & Organic) liquid_container Labeled Hazardous Waste Container (Liquid) solutions->liquid_container Collect in labware Contaminated Labware & PPE sharps_container Labeled Hazardous Waste Container (Contaminated Materials) labware->sharps_container Collect in storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area disposal_vendor Licensed Hazardous Waste Disposal Vendor storage_area->disposal_vendor Scheduled Pickup

Caption: Workflow for the safe disposal of Ripk-IN-4 waste streams.

Handling and Storage of Ripk-IN-4 Waste

  • Accumulation: Store hazardous waste containers in a designated and secure area, away from general laboratory traffic.

  • Labeling: Ensure all waste containers are clearly and accurately labeled from the moment the first drop of waste is added.[2]

  • Incompatibilities: Do not mix Ripk-IN-4 waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids unless the reaction has been characterized and deemed safe.[2]

Spill Management

In the event of a spill of Ripk-IN-4 powder or solution:

  • Alert personnel in the immediate area and restrict access.

  • Wear appropriate PPE , including a lab coat, safety goggles, and double gloves. For a large spill of solid material, a respirator may be necessary.

  • For solid spills: Gently cover the spill with absorbent material (e.g., vermiculite or sand) to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.

  • For liquid spills: Cover the spill with an appropriate absorbent material. Once absorbed, collect the material and place it in a sealed hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse if appropriate for the surface), and collect all cleaning materials as hazardous waste.

By adhering to these procedures, you contribute to a safe research environment and ensure that your groundbreaking work does not come at the cost of environmental integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of hazardous waste.

References

  • Karolinska Institutet. Laboratory waste. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment and Handling of Ripk-IN-4

Author: BenchChem Technical Support Team. Date: January 2026

As a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), Ripk-IN-4 is a valuable tool in the study of inflammatory diseases.[1] With a half-maximal inhibitory concentration (IC50) of 3 nM, this compound's high potency necessitates rigorous handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2] This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of Ripk-IN-4, grounded in the principles of chemical safety and risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Chemical and Biological Information:

PropertyValueSource
Molecular Formula C18H21FN4O3S[2]
Molecular Weight 392.45 g/mol [2]
Target RIPK2[1]
IC50 3 nM[1]
Appearance Solid[2]
Solubility DMSO[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling potent compounds like Ripk-IN-4. The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, providing an additional layer of protection.[3]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[3][4]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the solid compound or concentrated solutions.[3]Protects against splashes and the accidental aerosolization of particles, preventing entry into the eyes or onto the face.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.[3][5]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the tracking of contaminants out of the laboratory and protects experiments from contamination.[3]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the primary means of minimizing exposure to hazardous substances. All handling of solid Ripk-IN-4 and the preparation of stock solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[6] These ventilated enclosures protect the user from inhaling hazardous powders or aerosols.

Safe Handling and Experimental Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk during the handling and preparation of Ripk-IN-4 solutions.

Workflow for Handling Ripk-IN-4:

cluster_prep Preparation cluster_solubilization Solubilization cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood/BSC A->B C Tare Weighing Vessel B->C D Carefully Weigh Solid Ripk-IN-4 C->D E Add Solvent (e.g., DMSO) to Solid D->E F Vortex/Sonicate to Dissolve E->F G Transfer to Labeled Storage Vial F->G H Decontaminate Work Surfaces G->H I Segregate and Dispose of Waste H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Caption: Procedural workflow for the safe handling of Ripk-IN-4.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood or BSC is functioning correctly. Cover the work surface with an absorbent, plastic-backed liner.

  • Weighing: Use an analytical balance inside the fume hood. Carefully weigh the desired amount of solid Ripk-IN-4 into a disposable weigh boat or directly into the vial for solubilization.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the solid compound.[2] Cap the vial securely.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Transfer the stock solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store at the recommended temperature, typically -20°C or -80°C for long-term stability.[2]

Waste Disposal: A Critical Final Step

All materials that come into contact with Ripk-IN-4 are considered hazardous waste and must be disposed of according to institutional and local regulations.[7]

Waste TypeExamplesDisposal ContainerFinal Disposal Method
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.Designated, sealed, and labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[3]High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[3]Incineration by a certified hazardous waste management company.
Sharps Hazardous Waste Needles and syringes used for in vivo administration.Puncture-proof, labeled sharps container designated for hazardous waste.[3]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.
Emergency Procedures: Be Prepared

Spills:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a solvent wipe-down.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent others from entering the area.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.

By adhering to these stringent safety protocols, researchers can confidently and safely work with Ripk-IN-4, advancing our understanding of inflammatory processes while ensuring a secure laboratory environment.

References

  • VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RIPK protein kinase family: Atypical lives of typical kinases - PMC. Retrieved from [Link]

  • ScienceDaily. (2018, September 18). How cells repurpose their garbage disposal systems to promote inflammation. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ripk-IN-4
Reactant of Route 2
Reactant of Route 2
Ripk-IN-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.